molecular formula C15H22ClNO2 B166716 S-Metolachlor CAS No. 87392-12-9

S-Metolachlor

Cat. No.: B166716
CAS No.: 87392-12-9
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Metolachlor is a selective, systemic herbicide widely used in agricultural research to study pre-emergence control of annual grasses and small-seeded broadleaf weeds . Its primary value to researchers lies in its specific mechanism of action, which involves the inhibition of long-chain fatty acid synthesis and the suppression of target plant elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, key enzymes in the gibberellin pathway . This mode of action makes it a critical tool for investigating plant growth biochemistry and developing integrated weed management strategies. Research applications include exploring its efficacy and residual control in major crops such as corn, soybeans, cotton, and potatoes . Studies also focus on its environmental behavior, as it is frequently detected in surface and groundwater, prompting investigations into its ecological impact and degradation . The compound is classified as a possible human carcinogen and has been shown to induce cytotoxic and genotoxic effects in model systems, underscoring its importance in toxicological and environmental safety research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032431
Record name S-Metolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87392-12-9
Record name S-Metolachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87392-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Metolachlor [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Metolachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-METOLACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-Metolachlor in Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 (K3) herbicide by the Herbicide Resistance Action Committee (HRAC). Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible weed species. This guide provides a detailed technical overview of the molecular and physiological processes underlying the herbicidal activity of this compound, including its target site, downstream effects, and the mechanisms of crop selectivity and weed resistance. The information is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound exerts its herbicidal effect by disrupting the elongation of fatty acids, a critical process for the formation of various cellular components.[1][2][3]

1.1. Molecular Target: Fatty Acid Elongase (FAE)

The specific molecular target of this compound is the fatty acid elongase (FAE) enzyme complex, which is responsible for the biosynthesis of VLCFAs (fatty acids with more than 18 carbon atoms).[4][5] this compound, particularly its biologically active S-isomer, acts as a competitive inhibitor of 3-ketoacyl-CoA synthase, the first and rate-limiting enzyme in the VLCFA elongase complex.[6][7] This enzyme catalyzes the condensation of an acyl-CoA primer with malonyl-CoA.[5] By binding to the enzyme, this compound prevents the elongation of C16 and C18 fatty acids into the C20-C34 VLCFAs that are essential for normal plant development.[4][6]

1.2. Downstream Physiological Effects

The inhibition of VLCFA biosynthesis by this compound leads to a cascade of detrimental effects in emerging weed seedlings:

  • Disruption of Cell Membrane and Cuticle Formation: VLCFAs are crucial precursors for the synthesis of lipids, suberin, and cuticular waxes that form the protective outer layer of the plant.[4][8] A deficiency in VLCFAs compromises the integrity of cell membranes and the cuticle, leading to increased permeability, water loss, and an inability to withstand environmental stresses.[4]

  • Inhibition of Cell Division and Elongation: The disruption of cell membrane formation directly impedes cytokinesis and cell elongation, critical processes for the growth of the emerging shoot and root.[1][8] This is particularly impactful in the meristematic regions of the coleoptile in monocots and the hypocotyl in dicots.[4]

  • Growth Arrest and Seedling Death: Ultimately, the inability to form new cells and tissues prevents the seedling from emerging from the soil.[3] Susceptible weeds exhibit characteristic symptoms such as swollen, twisted shoots (often described as a "goose-neck" deformity in grasses) and curled cotyledons with sparse root hairs in broadleaf weeds before succumbing to the herbicidal effects.[4]

Uptake and Translocation

This compound is a soil-applied herbicide that is primarily absorbed by the emerging shoots and roots of germinating weed seedlings.[1][4] In monocotyledonous weeds (grasses), the primary site of uptake is the coleoptile, while in dicotyledonous weeds (broadleaves), it is the hypocotyl.[4] Once absorbed, it is translocated systemically, primarily through the xylem, to the growing points where it exerts its inhibitory action.[8][9]

Basis of Selectivity and Resistance

3.1. Crop Selectivity: Metabolic Detoxification

The selective action of this compound in crops like corn and soybeans is primarily attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds.[4][10] This detoxification process is a two-phase mechanism:

  • Phase I: Oxidation: In some tolerant species, cytochrome P450 monooxygenases (P450s) can initially modify the this compound molecule, for instance, through O-demethylation.[11]

  • Phase II: Conjugation: The key detoxification step in many tolerant crops involves the conjugation of this compound (or its metabolites) with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10][12] The resulting glutathione conjugate is non-phytotoxic and is subsequently sequestered in the vacuole.[11]

3.2. Weed Resistance: Enhanced Metabolism

Resistance to this compound in weed populations, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is predominantly a non-target-site resistance (NTSR) mechanism.[10][12][13] This resistance is conferred by an enhanced rate of metabolic detoxification, mirroring the mechanism of tolerance in crops.[11] Resistant weed biotypes exhibit elevated expression and/or activity of GSTs and P450s, which rapidly metabolize this compound before it can reach its target site and cause lethal damage.[10][11][14]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and resistance of this compound.

Table 1: Efficacy of this compound on Susceptible Weed Species

Weed SpeciesHerbicide Dose (g ha⁻¹)Control Level (%)Reference
Amaranthus spinosus28680[15]
Amaranthus viridis35480[15]
Amaranthus hybridus38380[15]
Amaranthus lividus43580[15]

Table 2: this compound Resistance Levels in Amaranthus palmeri

PopulationED₅₀ (g ai ha⁻¹)Resistance Index (RI)Reference
Susceptible (SS)271.0[14]
Resistant (16WOO-A)883.3[14]
Resistant (15CRI-A)1555.7[14]
Resistant (14CRI-G)2258.3[14]
Resistant (14-MIS-H)35013.0[14]
Resistant (14CRI-C)55020.4[14]
Resistant (14MIS-E)78529.1[14]

ED₅₀: The effective dose required for 50% control. RI: Resistance Index = ED₅₀ of resistant population / ED₅₀ of susceptible population.

Experimental Protocols

5.1. Dose-Response Assay for this compound Efficacy

This protocol is designed to determine the effective dose of this compound required to control a specific weed species.

  • Soil Preparation and Potting:

    • Use a consistent soil type (e.g., sandy clay loam with known organic matter content and pH) for all experimental units.[15]

    • Fill pots (e.g., 4 dm³ capacity) with the prepared soil.[15]

  • Seed Planting:

    • Sow a predetermined number of seeds (e.g., 100) of the target weed species at a uniform depth (e.g., 1-1.5 cm) in each pot.[15]

  • Herbicide Application:

    • Prepare a range of this compound concentrations to be applied. A typical dose range for Amaranthus species could be 90, 180, 360, and 720 g ha⁻¹.[15] Include an untreated control.

    • Apply the herbicide treatments pre-emergence to the soil surface using a calibrated sprayer to ensure uniform coverage.

  • Growth Conditions:

    • Maintain the pots in a greenhouse with controlled temperature and light conditions.

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection and Analysis:

    • Visually assess weed control at regular intervals (e.g., 21 or 28 days after application).[15][16]

    • Harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • Calculate the percentage of control or growth reduction relative to the untreated control.

    • Analyze the data using a dose-response model to calculate the ED₅₀ (effective dose for 50% control) or GR₅₀ (dose for 50% growth reduction).[17]

5.2. Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which are involved in the detoxification of this compound.

  • Protein Extraction:

    • Homogenize plant tissue (e.g., roots or leaves) in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer).

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the soluble proteins.

  • Assay Reaction:

    • The assay is typically performed in a 96-well plate or a spectrophotometer cuvette.

    • The reaction mixture contains:

      • Phosphate buffer (pH may vary depending on the substrate, e.g., pH 6.5-7.5).[1][4]

      • Reduced glutathione (GSH) as a substrate.[1]

      • 1-chloro-2,4-dinitrobenzene (CDNB) as a model substrate that forms a colored conjugate upon reaction with GSH.[1]

      • The plant protein extract.

  • Measurement:

    • The formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[1]

  • Calculation of Activity:

    • The rate of change in absorbance is used to calculate the GST activity, typically expressed as nmol of product formed per minute per milligram of protein.[1]

5.3. RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol is used to quantify the expression levels of genes, such as those encoding GSTs or P450s, that may be involved in this compound resistance.

  • RNA Extraction:

    • Harvest fresh plant tissue (e.g., root or leaf tissue) and immediately freeze it in liquid nitrogen to preserve RNA integrity.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[3][18] This typically includes a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.[2]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing:

      • cDNA template.

      • Gene-specific forward and reverse primers for the target gene(s) and a reference (housekeeping) gene.

      • A fluorescent dye-based master mix (e.g., SYBR Green or EvaGreen).[2][3]

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling program typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[2]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations

S_Metolachlor_Mechanism cluster_VLCFA VLCFA Biosynthesis Pathway cluster_downstream Downstream Effects Fatty Acids (C16, C18) Fatty Acids (C16, C18) Fatty Acid Elongase (FAE) Complex Fatty Acid Elongase (FAE) Complex Fatty Acids (C16, C18)->Fatty Acid Elongase (FAE) Complex Substrate VLCFAs (C20-C34) VLCFAs (C20-C34) Disrupted Cell Membranes & Cuticle Disrupted Cell Membranes & Cuticle VLCFAs (C20-C34)->Disrupted Cell Membranes & Cuticle Fatty Acid Elongase (FAE) Complex->VLCFAs (C20-C34) Product This compound This compound This compound->Fatty Acid Elongase (FAE) Complex Inhibition Inhibition of Cell Division & Elongation Inhibition of Cell Division & Elongation Disrupted Cell Membranes & Cuticle->Inhibition of Cell Division & Elongation Seedling Death Seedling Death Inhibition of Cell Division & Elongation->Seedling Death

Caption: this compound inhibits the Fatty Acid Elongase (FAE) complex.

S_Metolachlor_Detoxification cluster_phase1 Phase I Metabolism (in some species) cluster_phase2 Phase II Metabolism This compound This compound P450s P450s This compound->P450s GSTs GSTs This compound->GSTs Metabolite Metabolite P450s->Metabolite Metabolite->GSTs Non-toxic Conjugate Non-toxic Conjugate GSTs->Non-toxic Conjugate Glutathione (GSH) Glutathione (GSH) Vacuolar Sequestration Vacuolar Sequestration Non-toxic Conjugate->Vacuolar Sequestration GSH GSH GSH->GSTs

Caption: Metabolic detoxification pathway of this compound in tolerant plants.

Experimental_Workflow cluster_whole_plant Whole Plant Assay cluster_molecular Molecular Analysis cluster_biochemical Biochemical Assay Dose-Response Assay Dose-Response Assay Phenotypic Analysis Phenotypic Analysis Dose-Response Assay->Phenotypic Analysis Determine ED50 Tissue Sampling Tissue Sampling Phenotypic Analysis->Tissue Sampling Protein Extraction Protein Extraction Phenotypic Analysis->Protein Extraction RNA Extraction RNA Extraction Tissue Sampling->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis GST Activity Assay GST Activity Assay Protein Extraction->GST Activity Assay Enzyme Kinetics Enzyme Kinetics GST Activity Assay->Enzyme Kinetics

Caption: Integrated workflow for investigating this compound's mechanism of action.

References

A Technical Guide to the Chirality and Herbicidal Activity of S-Metolachlor Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereochemistry of the herbicide metolachlor, focusing on the differential herbicidal activity of its isomers. The document details its mechanism of action, presents quantitative efficacy data, and outlines relevant experimental protocols for its evaluation.

Introduction to Metolachlor Chirality

Metolachlor is a selective, pre-emergent herbicide widely used for controlling annual grasses and certain broadleaf weeds in various crops.[1][2][3] The molecule possesses two elements of chirality: a stereogenic carbon center in the side chain and a chiral axis due to hindered rotation around the aryl-nitrogen bond (a phenomenon known as atropisomerism).[4][5][6] This combination results in the existence of four stable stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[5]

Initially, metolachlor was marketed as a racemic mixture containing all four stereoisomers in equal parts (a 1:1:1:1 ratio).[6][7] However, research revealed that the herbicidal activity is not distributed equally among the isomers. The two (S)-isomers at the chiral center (1'S) are responsible for the vast majority of the herbicidal effect.[8][9] This discovery led to the development and commercialization of S-Metolachlor, an enriched formulation containing a higher proportion of the more active S-isomers.[10][11]

Differential Herbicidal Activity of Isomers

The biological efficacy of metolachlor is strongly dependent on its stereochemistry. The herbicidal activity resides almost exclusively in the S-isomers, while the R-isomers are considered largely inactive.[11][12]

  • Enhanced Potency: The S-isomer pair is reported to be approximately six times more active against weeds than the R-isomer pair.[7][13] Formulations of this compound are 1.4 to 3 times more active than racemic metolachlor on a gram-for-gram basis against weeds like barnyardgrass (Echinochloa crus-galli).[12]

  • Isomer-Specific Efficacy: A systematic assessment of the four individual stereoisomers against Echinochloa crus-galli demonstrated a clear hierarchy of activity, ranked as: SS > SR >> RS > RR.[14] The RR-isomer was found to have a potential stimulative effect on weed growth at very low concentrations.[14]

  • Formulation Composition: Commercial racemic metolachlor contains a 50:50 ratio of S- and R-isomers.[13][15] In contrast, this compound formulations are enriched to contain approximately 88% of the more active S-isomers and only 12% of the less active R-isomers.[11][13][15]

This enhanced activity allows for a significant reduction in application rates. This compound can achieve the same level of weed control at a 35% lower rate compared to the racemic mixture, thereby reducing the chemical load on the environment.[6][12][13]

Mechanism of Action

This compound is classified as a Group K3 herbicide (HRAC classification) and acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][7] This pre-emergent herbicide is absorbed from the soil primarily through the shoots and roots of emerging weed seedlings.[1][3][16]

The key steps in its mode of action are:

  • Absorption: The herbicide is taken up by the germinating weed seedling from the soil.

  • Inhibition of Elongase Enzymes: this compound specifically targets and inhibits elongase enzymes, which are crucial for the synthesis of VLCFAs (fatty acids with 20 or more carbons).[7]

  • Disruption of Cellular Processes: The inhibition of VLCFA synthesis prevents the formation of essential lipids and new cell membranes.[1][2][3]

  • Growth Arrest: This disruption halts cell division and elongation, ultimately stopping the growth of seedling shoots and roots before they can emerge from the soil.[1][7][16]

S-Metolachlor_Mechanism_of_Action cluster_plant Germinating Weed Seedling S_Metolachlor This compound (Absorbed by shoot/root) Elongase VLCFA Elongase Enzymes S_Metolachlor->Elongase Inhibits VLCFA Very-Long-Chain Fatty Acid (VLCFA) Synthesis Elongase->VLCFA Catalyzes Membranes Cell Membrane Formation VLCFA->Membranes Essential for Growth Seedling Growth (Cell Division & Elongation) Membranes->Growth Required for Death Weed Death (Pre-emergence) Growth->Death Arrested

This compound's mechanism of action.

Quantitative Data on Herbicidal Efficacy

The following tables summarize the quantitative differences between racemic metolachlor and this compound formulations and their respective herbicidal activities.

Table 1: Isomer Composition of Metolachlor Formulations

FormulationS-Isomer ContentR-Isomer ContentReference(s)
Racemic Metolachlor~50%~50%[13][15]
This compound~88%~12%[11][13][15]

Table 2: Comparative Herbicidal Efficacy

Weed SpeciesHerbicideMetricValueConditionsReference(s)
Agrostis stolonifera (Creeping Bentgrass)Racemic MetolachlorLD₅₀52 ngDose-response bioassay[15]
This compoundLD₅₀30 ngDose-response bioassay[15]
Echinochloa crus-galli (Barnyardgrass)Racemic MetolachlorControl (%)~60%Greenhouse, 0.6 kg/ha [15]
This compoundControl (%)~85%Greenhouse, 0.6 kg/ha [15]
Setaria viridis (Green Foxtail)Racemic MetolachlorControl (%)~75%Greenhouse, 0.8 kg/ha [15]
This compoundControl (%)~95%Greenhouse, 0.8 kg/ha [15]

Table 3: Typical Application Rates for this compound (960 g/L EC Formulation)

CropTarget WeedsDosage (L/ha)Application TimingReference(s)
SoybeansAnnual grasses, pigweed1.0 - 1.5Pre-plant incorporated or pre-emergence[17]
CornFoxtail, lambsquarters1.2 - 2.0Pre-plant or pre-emergence[17]
CottonCrabgrass, morningglory0.8 - 1.2Pre-plant or pre-emergence[17]
VegetablesAnnual grasses, broadleaf weeds0.5 - 1.0Pre-plant or pre-emergence[17]

Experimental Protocols

Synthesis and Isomer Separation

The industrial production of enantiomerically enriched this compound is a significant achievement in asymmetric catalysis.

  • Asymmetric Catalytic Hydrogenation: The key step in the modern industrial synthesis is the asymmetric hydrogenation of an N-aryl imine. This process utilizes a chiral ferrocenyl diphosphine ligand complexed with iridium (e.g., Ir-Xyliphos catalyst). This catalytic system achieves high enantioselectivity (around 80% enantiomeric excess) and productivity on a large scale (>10,000 tons per year).[8][18]

  • Alternative Synthetic Routes: Other investigated methods include resolution of racemic mixtures (chemical or enzymatic) and synthesis from chiral precursors, though these are often more complex and may result in lower overall yields.[19][20]

  • Analytical and Preparative Separation: For research purposes, the four stereoisomers can be separated and isolated using a combination of achiral and chiral high-performance liquid chromatography (HPLC).[5] Chiral columns such as Chiralcel OD-H or AY-H are effective for enantioseparation.[21][22] The absolute configuration of the isolated isomers can be confirmed using techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD).[14][21]

Herbicidal Activity Bioassay (Greenhouse)

This protocol outlines a typical greenhouse experiment to evaluate the dose-response of this compound on a target weed species.

  • Soil Preparation: Select and characterize different soil types. Air-dry the soil, sieve it (e.g., through a 2 mm mesh), and place a standardized amount into pots.

  • Moisture Adjustment: Adjust the soil moisture in each pot to a consistent level, for example, 60% of the maximum water retention capacity. Maintain this moisture level throughout the experiment by daily weighing.[23]

  • Sowing: Sow a predetermined number of seeds of the target weed (e.g., 10 seeds of Urochloa decumbens or Echinochloa crus-galli) in each pot.[23]

  • Herbicide Application: Within 24 hours of sowing, apply the this compound treatments. Prepare a range of doses (e.g., 0, 240, 480, 960, 1920 g a.i./ha) from a commercial formulation.[23] Apply the solutions uniformly to the soil surface using a calibrated sprayer to ensure accurate delivery.[23][24]

  • Incubation: Maintain the pots under controlled greenhouse conditions (temperature, light).

  • Evaluation: After a set period (e.g., 21-28 days), assess the herbicidal efficacy. This is typically done by visual rating of weed control (on a scale of 0% to 100%) and/or by harvesting the above-ground biomass, drying it, and weighing it to determine the percent reduction compared to the untreated control.

  • Data Analysis: Construct dose-response curves to determine metrics like the GR₅₀ (the dose required to cause a 50% reduction in growth) or the dose required for a specific level of control (e.g., 90%).[23]

Bioassay_Workflow Start Start Prep 1. Soil Preparation (Sieving, Potting) Start->Prep Moisture 2. Moisture Adjustment (e.g., 60% WRC) Prep->Moisture Sowing 3. Weed Sowing (e.g., U. decumbens) Moisture->Sowing Application 4. Herbicide Application (Dose Range) Sowing->Application Incubation 5. Greenhouse Incubation (21-28 days) Application->Incubation Evaluation 6. Efficacy Evaluation (Visual Rating, Biomass) Incubation->Evaluation Analysis 7. Data Analysis (Dose-Response Curves) Evaluation->Analysis End End Analysis->End

Workflow for a greenhouse herbicidal bioassay.

Conclusion

The case of this compound is a prime example of the importance of stereochemistry in the development of agrochemicals. The discovery that the herbicidal activity is predominantly associated with the S-isomers has led to the production of an enantiomerically enriched product. This "chiral switch" provides significant benefits, including equivalent or superior weed control at substantially lower application rates, which in turn reduces the potential environmental impact.[6] For researchers and developers, the story of this compound underscores the critical need to evaluate the biological activity of individual stereoisomers to optimize efficacy, safety, and sustainability in crop protection technologies.

References

The Environmental Fate and Degradation of S-Metolachlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor is a widely used chloroacetamide herbicide valued for its efficacy in controlling annual grasses and small-seeded broadleaf weeds. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental persistence, mobility, and degradation pathways of this compound. It details the primary mechanisms of its breakdown in soil and aquatic environments, including microbial degradation and photolysis, and identifies its major metabolites. This document synthesizes quantitative data on its environmental parameters and outlines detailed experimental protocols for its study, serving as a comprehensive resource for researchers and environmental scientists.

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are governed by a combination of its physicochemical properties and various environmental factors. Its moderate persistence allows for effective weed control, but also necessitates a thorough understanding of its potential for off-site movement and carryover.

Persistence in Soil

The half-life (DT50) of this compound in soil is highly variable, ranging from as short as 2.5 to as long as 289 days.[1][2] This variability is primarily influenced by soil properties and environmental conditions.

Table 1: Soil Half-Life (DT50) of this compound under Various Conditions

Half-Life (DT50) (days)Soil Type/ConditionsReference(s)
23.7 - 64.8Degradation rate increased with temperature (10°C to 35°C).[3]
11.1 - 14.7Field dissipation in maize cultivation.[4]
12.81 - 14.81Field dissipation in maize seedlings and soil.[5]
26.3 - 40.1Influenced by soil organic matter content.[3]
50Saturated soil.[1]
81Unsaturated soil.[1]
28In combination with glyphosate.[1]
34In combination with paraquat.[1]
Mobility and Sorption in Soil

This compound is considered to have moderate to high mobility in soil, which creates a potential for it to leach into groundwater.[6] Its mobility is inversely related to its sorption to soil particles, a process largely governed by soil organic matter and clay content.

The sorption of this compound to soil is typically described by the Freundlich isotherm. The key parameters are the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

Table 2: Sorption Coefficients (Kd and Koc) of this compound in Different Soils

Kd (L/kg)Koc (L/kg)Soil CharacteristicsReference(s)
1.08Not Specified1.2% organic matter[1]
9.32Not Specified4.5% organic matter[1]
Not Specified200General value[7]
0.54 - 0.61Not SpecifiedUnamended soils[8]

Degradation Pathways

The dissipation of this compound in the environment is primarily driven by microbial degradation and, to a lesser extent, photolysis. Abiotic hydrolysis is generally not a significant degradation pathway.

Microbial Degradation

Microbial degradation is the principal mechanism for this compound dissipation in soil.[3] This process is primarily a cometabolic event, where microorganisms degrade the herbicide without using it as a primary energy source.[1] However, some microorganisms have been shown to mineralize metolachlor, utilizing it as a carbon source. The rate of microbial degradation is significantly influenced by soil temperature, moisture, and organic matter content.[1][3]

A variety of soil microorganisms have been identified as capable of degrading this compound, including bacteria and fungi.

Table 3: Microorganisms Involved in this compound Degradation

Microorganism Genus/SpeciesReference(s)
Klebsiella pneumoniae[9]
Pseudomonas alcaligenes[9]
Enterobacter aerogenes[9]
Chaetomium globosum[10]

The initial steps in the microbial degradation of this compound involve enzymatic transformations. Key enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs) .[11][12] P450s can catalyze the O-demethylation of the methoxyethyl group, while GSTs are involved in the conjugation of glutathione to the chloroacetyl moiety, a crucial detoxification step.[11][12]

The primary metabolites resulting from microbial degradation are this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA).[6]

Microbial_Degradation_Pathway S_Metolachlor This compound Intermediates Intermediates S_Metolachlor->Intermediates Microbial Action (e.g., Dehalogenation, Side-chain modifications) ESA This compound Ethane Sulfonic Acid (ESA) Intermediates->ESA OA This compound Oxanilic Acid (OA) Intermediates->OA

Microbial degradation of this compound to its primary metabolites.
Photodegradation

Photodegradation, or the breakdown of a molecule by light, is another pathway for this compound dissipation, particularly in aqueous environments and on the soil surface. The rate of photolysis can be influenced by the presence of photosensitizing agents in the water.

The primary reactions involved in the photodegradation of this compound include dechlorination, hydroxylation, and cleavage of the side chains.

Photodegradation_Pathway S_Metolachlor This compound Photoproducts Various Photoproducts S_Metolachlor->Photoproducts Sunlight (UV radiation)

Photodegradation of this compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the environmental fate of this compound.

Soil Incubation Study for Degradation Analysis

This protocol is designed to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Constant temperature incubator

  • Balance, syringe, and other standard laboratory equipment

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Characterize the soil for properties such as pH, organic matter content, and texture.

  • Fortification: Weigh a known amount of soil into each incubation vessel. Fortify the soil with a solution of this compound to achieve the desired concentration. Ensure even distribution.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically between 40% and 75% of its water-holding capacity.[13]

  • Incubation: Place the vessels in a dark incubator at a constant temperature (e.g., 20-25°C).[14] Include control samples (unfortified soil) and sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.[14]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate samples for analysis.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture and extraction technique (e.g., shaking, sonication).

  • Analysis: Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of the parent compound and its metabolites.

  • Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics.

Soil_Incubation_Workflow start Start prep_soil Prepare and Characterize Soil start->prep_soil fortify Fortify Soil with this compound prep_soil->fortify adjust_moisture Adjust Soil Moisture fortify->adjust_moisture incubate Incubate at Constant Temperature adjust_moisture->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract Analytes from Soil sample->extract analyze Analyze by LC-MS/MS extract->analyze calculate Calculate Half-Life (DT50) analyze->calculate end End calculate->end

Workflow for a soil incubation study.
Photolysis Study in Aqueous Solution

This protocol outlines a method for assessing the photodegradation of this compound in water.

Materials:

  • Purified water (e.g., deionized or HPLC grade)

  • Analytical grade this compound

  • Quartz tubes or other UV-transparent vessels

  • Light source that simulates sunlight (e.g., xenon arc lamp with filters) or a specific UV lamp.[15][16][17]

  • Quantum yield reference compound (if required)

  • Analytical instrument (LC-MS/MS or HPLC-UV)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it with purified water to the desired experimental concentration.

  • Sample Irradiation: Fill the quartz tubes with the this compound solution. Expose the samples to the light source. Wrap control samples in aluminum foil to keep them in the dark.[18]

  • Sampling: At various time points, withdraw aliquots from the irradiated and dark control samples.

  • Analysis: Analyze the samples directly or after appropriate dilution using LC-MS/MS or HPLC-UV to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the photodegradation rate and half-life.

Analytical Method for this compound and its Metabolites using LC-MS/MS

This method provides a sensitive and selective means of quantifying this compound and its primary metabolites, ESA and OA.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Extraction: Extract the analytes from the matrix (soil or water) using an appropriate solvent. For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.[19]

  • Reconstitution: Evaporate the extract to dryness and reconstitute it in a suitable mobile phase.[19]

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.[19]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.[20][21]

  • Ionization Mode: ESI can be operated in either positive or negative ion mode. Positive mode is often used for this compound, while negative mode is typically better for the acidic metabolites ESA and OA.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a characteristic product ion.

Table 4: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound[M+H]+VariesPositive
This compound ESA[M-H]-VariesNegative
This compound OA[M-H]-VariesNegative

Conclusion

The environmental fate of this compound is a complex interplay of its chemical properties and the surrounding environmental conditions. Microbial degradation is the dominant dissipation pathway in soil, leading to the formation of the primary metabolites ESA and OA. Photodegradation also contributes to its breakdown in aquatic systems and on the soil surface. The persistence and mobility of this compound are highly dependent on soil type, with organic matter and clay content playing crucial roles in its sorption. A thorough understanding of these processes, facilitated by the experimental protocols outlined in this guide, is essential for the continued safe and effective use of this important herbicide.

References

S-Metolachlor: A Technical Guide to Soil Sorption and Mobility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil sorption and mobility characteristics of S-Metolachlor, a widely used chloroacetamide herbicide. Understanding the environmental fate of this compound is critical for assessing its potential for groundwater contamination and for developing effective and sustainable weed management strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes important processes and relationships.

Core Concepts in this compound Soil Interaction

This compound's behavior in the soil environment is primarily governed by two key processes: sorption and mobility .

  • Sorption refers to the binding of this compound molecules to soil particles. This process is crucial as it dictates the amount of the herbicide that is available in the soil solution to be taken up by plants, degraded by microorganisms, or transported through the soil profile. The primary soil components influencing this compound sorption are organic matter and clay minerals.[1][2]

  • Mobility describes the movement of this compound through the soil, primarily via leaching. Leaching is the downward movement of the herbicide with soil water. The extent of leaching is inversely related to sorption; weakly sorbed compounds are generally more mobile and pose a greater risk of reaching groundwater.[3]

Quantitative Data on this compound Soil Sorption

The sorption of this compound to soil is quantified using several coefficients, most notably the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and parameters from sorption isotherm models like the Freundlich and Langmuir equations.

Soil Sorption Coefficients (Kd and Koc)

The Kd value represents the ratio of the this compound concentration in the sorbed phase to that in the aqueous phase at equilibrium. A higher Kd indicates stronger sorption and lower mobility. The Koc value normalizes the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100), providing a measure of the inherent sorptive tendency of the compound to soil organic matter. This allows for more effective comparison of sorption across different soil types.

This compound generally exhibits low to moderate adsorption in most soils.[4] Its sorption is positively correlated with soil organic carbon content and negatively correlated with pH.[5]

Soil Type/DescriptionOrganic Carbon (%)pHClay (%)Kd (L/kg)Koc (L/kg)Reference
Various agricultural fields (France)Not specifiedNot specifiedNot specified0.8 - 8.7 (mean 3.0)Not specified[5]
Various agricultural fields (France)Not specifiedNegatively correlatedNot specified1.3 - 8.7 (mean 3.0)Not specified[4]
Sandy Loam (Brazil)1.605.20Not specifiedNot specified200[1]
Freundlich Sorption Isotherm

The Freundlich isotherm is an empirical model that describes the non-ideal and reversible adsorption of a compound to a heterogeneous surface. It is the most commonly used model to describe this compound sorption in soil. The equation is:

Cs = Kf * Ce1/n

Where:

  • Cs is the amount of this compound sorbed to the soil (mg/kg).

  • Ce is the equilibrium concentration of this compound in the solution (mg/L).

  • Kf is the Freundlich sorption coefficient ((mg/kg)/(mg/L)1/n), which is an indicator of the adsorption capacity.

  • 1/n is the Freundlich exponent, which indicates the nonlinearity of the adsorption. A value of 1 indicates linear adsorption.

The Freundlich isotherm has been shown to be more suitable than the Langmuir model for describing the adsorption characteristics of metolachlor in various soils.[2]

Soil DescriptionOrganic Matter (%)Clay (%)Kf ((mg/kg)/(mg/L)1/n)1/nReference
Chernozem (Romania)Not specifiedNot specified1.840.95[3]
22 soils from South China0.83 - 4.63Not specified0.01 - 63.18 (mean 11.58)0.32 - 3.16 (mean 0.96)[2]
22 soils from South China + BiocharNot specifiedNot specified0.01 - 82.27 (mean 32.41)0.28 - 2.16 (mean 1.13)[2]
Langmuir Sorption Isotherm

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. While less commonly applied to this compound sorption in soil compared to the Freundlich model, it can provide insights into the maximum adsorption capacity. The equation is:

Cs = (Qm * b * Ce) / (1 + b * Ce)

Where:

  • Qm is the maximum adsorption capacity of the soil (mg/kg).

  • b is the Langmuir constant related to the energy of adsorption (L/mg).

Soil DescriptionQm (mg/g)b (L/mg)Reference
22 soils from South ChinaNot specifiedNot specified[2]

This compound Mobility in Soil

The mobility of this compound is a critical factor in determining its potential to leach into groundwater. Several factors influence its movement in soil.

Factors Influencing Mobility
  • Soil Properties: Soils with low organic matter and clay content exhibit higher this compound mobility.[1] Sandy soils, due to their large pore sizes and low adsorptive capacity, are particularly susceptible to leaching.[3]

  • Rainfall and Irrigation: The amount and timing of water input significantly impact leaching. Heavy rainfall or irrigation shortly after application can increase the depth of this compound movement.[3]

  • Application Rate: Higher application rates can lead to increased leaching as sorption sites on soil particles become saturated.[3]

Groundwater Ubiquity Score (GUS)

The GUS is an empirical index used to estimate the leaching potential of a pesticide. It is calculated based on the pesticide's half-life (persistence) in soil and its Koc value.

GUS = log10(t1/2) * (4 - log10(Koc))

Where:

  • t1/2 is the soil half-life in days.

  • Koc is the organic carbon-water partition coefficient.

A GUS value greater than 2.8 indicates a high leaching potential, a value between 1.8 and 2.8 suggests a transient or moderate leaching potential, and a value less than 1.8 indicates a low leaching potential. This compound has a reported GUS value of 2.32, which classifies it as having a moderate leaching potential.[4]

Experimental Protocols

Standardized laboratory and field experiments are essential for determining the sorption and mobility characteristics of this compound.

Batch Equilibrium Method for Sorption Studies

This is the most common laboratory method for determining sorption coefficients (Kd, Koc, Kf, and 1/n).

Objective: To quantify the partitioning of this compound between the soil and an aqueous solution at equilibrium.

Methodology:

  • Soil Preparation: Air-dry and sieve the soil to a uniform particle size (typically <2 mm).

  • Solution Preparation: Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength.

  • Equilibration: Add a known mass of soil to each this compound solution in a centrifuge tube. The soil-to-solution ratio is a critical parameter and is typically in the range of 1:2 to 1:100.[6]

  • Shaking: Agitate the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.

  • Separation: Separate the solid and liquid phases by centrifugation.

  • Analysis: Determine the concentration of this compound remaining in the supernatant (aqueous phase) using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. These data are then used to calculate Kd, Koc, and to fit the Freundlich and/or Langmuir isotherm models.

Soil Column Leaching Experiment

This method simulates the movement of this compound through a soil profile under controlled conditions.

Objective: To assess the leaching potential of this compound in a specific soil type.

Methodology:

  • Column Packing: A glass or PVC column is uniformly packed with the test soil to a desired bulk density.

  • Pre-conditioning: The soil column is saturated with water or a background electrolyte solution to establish steady-state flow.

  • Herbicide Application: A known amount of this compound is applied to the surface of the soil column.

  • Leaching: A simulated rainfall or irrigation event is initiated by applying water or the background electrolyte solution to the top of the column at a constant flow rate.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

  • Analysis: The concentration of this compound in each leachate fraction is determined using an appropriate analytical method.

  • Soil Sectioning (Optional): After the leaching event, the soil column can be sectioned into different depth increments, and the amount of this compound remaining in each section can be extracted and quantified.

  • Data Interpretation: The results are used to construct a breakthrough curve (concentration in leachate vs. time/volume) and to determine the distribution of this compound within the soil profile.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in soil and water samples is crucial for sorption and mobility studies.

  • Extraction: this compound is typically extracted from soil samples using organic solvents such as methanol or acetonitrile, often with the aid of mechanical shaking or accelerated solvent extraction.

  • Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

  • Instrumentation: The most common analytical instruments for the determination of this compound are:

    • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) detector.[3]

    • Gas Chromatography (GC) with an Electron Capture Detector (ECD) or a Mass Spectrometry (MS) detector.[4]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound's soil sorption and mobility.

Batch_Equilibrium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving) equilibration Equilibration (Soil + Solution, Shaking) soil_prep->equilibration solution_prep This compound Solution Preparation (Serial Dilutions) solution_prep->equilibration separation Phase Separation (Centrifugation) equilibration->separation supernatant_analysis Supernatant Analysis (HPLC or GC) separation->supernatant_analysis data_calculation Data Calculation (Kd, Koc, Isotherm Parameters) supernatant_analysis->data_calculation Soil_Column_Leaching_Workflow cluster_setup Setup cluster_exp Experiment cluster_collection Data Collection cluster_analysis Analysis column_packing Soil Column Packing preconditioning Column Pre-conditioning (Saturation) column_packing->preconditioning herbicide_app This compound Application preconditioning->herbicide_app leaching_event Simulated Rainfall/ Irrigation herbicide_app->leaching_event leachate_collection Leachate Collection (Fractionation) leaching_event->leachate_collection soil_sectioning Soil Sectioning (Optional) leaching_event->soil_sectioning sample_analysis Sample Analysis (HPLC or GC) leachate_collection->sample_analysis soil_sectioning->sample_analysis data_interp Data Interpretation (Breakthrough Curve) sample_analysis->data_interp Sorption_Mobility_Relationship cluster_soil Soil Properties cluster_process Process cluster_outcome Outcome OM High Organic Matter Sorption Increased Sorption OM->Sorption promotes Clay High Clay Content Clay->Sorption promotes pH_low Low pH pH_low->Sorption can promote Mobility Decreased Mobility/ Leaching Sorption->Mobility leads to

References

S-Metolachlor's Disruption of Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Metolachlor, a widely utilized chloroacetamide herbicide, effectively controls a broad spectrum of annual grasses and small-seeded broadleaf weeds by targeting a fundamental biochemical process in plants: the synthesis of very-long-chain fatty acids (VLCFAs). This in-depth technical guide elucidates the mechanism of this compound's action, focusing on its inhibitory effects on the VLCFA elongation pathway. It provides a comprehensive overview of the VLCFA synthesis pathway, the specific enzymatic target of this compound, and detailed experimental protocols for studying these effects. Quantitative data on the herbicide's impact on VLCFA levels and its efficacy are presented in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction: The Crucial Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbon atoms or more.[1] In plants, VLCFAs are essential components for a variety of biological functions, including:

  • Cuticular Wax and Suberin Formation: VLCFAs are precursors to the waxes and suberin that form the protective cuticle on the plant's surface, preventing water loss and protecting against environmental stresses.[1]

  • Membrane Composition: VLCFAs are incorporated into various cellular membranes, such as the plasma membrane and vacuolar membrane, where they are components of sphingolipids and phospholipids.[1] These lipids play a role in membrane fluidity, stability, and signaling.

  • Seed Storage Lipids: In some plant species, VLCFAs are stored in the form of triacylglycerols in seeds, serving as an energy reserve for germination.[1]

  • Pollen Development: The outer wall of pollen grains, the exine, is composed of sporopollenin, a polymer derived from VLCFAs, which is crucial for pollen viability and fertilization.

Given their fundamental roles, the disruption of VLCFA synthesis has profound and often lethal consequences for plant growth and development. This makes the VLCFA synthesis pathway an effective target for herbicidal action.

The Biochemical Pathway of VLCFA Synthesis

The synthesis of VLCFAs in plants occurs in the endoplasmic reticulum through a cyclic process involving a multi-enzyme complex known as the fatty acid elongase (FAE).[2] This process extends the carbon chain of fatty acids, typically starting with a C18 acyl-CoA, by adding two-carbon units from malonyl-CoA in a four-step cycle.[3]

The four key enzymatic reactions in the VLCFA elongation cycle are:

  • Condensation: This is the initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . It involves the condensation of an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[2]

  • Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) .[2]

  • Dehydration: A water molecule is removed from the β-hydroxyacyl-CoA by a β-hydroxyacyl-CoA dehydratase (HCD) , resulting in a trans-2,3-enoyl-CoA.[2]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to form an acyl-CoA that is two carbons longer than the original substrate.[2]

This elongated acyl-CoA can then either undergo further rounds of elongation or be utilized in various metabolic pathways.

VLCFA_Synthesis_Pathway cluster_elongation_cycle VLCFA Elongation Cycle (in Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS + Beta_ketoacyl_CoA β-ketoacyl-CoA KCS->Beta_ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Beta_ketoacyl_CoA->KCR Beta_hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Beta_hydroxyacyl_CoA Reduction HCD β-hydroxyacyl-CoA dehydratase (HCD) Beta_hydroxyacyl_CoA->HCD Trans_enoyl_CoA trans-2,3-enoyl-CoA HCD->Trans_enoyl_CoA Dehydration ECR enoyl-CoA reductase (ECR) Trans_enoyl_CoA->ECR Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Reduction Further_Elongation Further Elongation Cycles Elongated_Acyl_CoA->Further_Elongation Lipid_Synthesis Synthesis of Waxes, Sphingolipids, etc. Elongated_Acyl_CoA->Lipid_Synthesis

Figure 1: The VLCFA synthesis pathway in the endoplasmic reticulum.

This compound's Mechanism of Action: Inhibition of KCS

This compound is classified as a Group 15 (HRAC Group K3) herbicide, which acts by inhibiting the synthesis of VLCFAs.[4] Its specific molecular target is the β-ketoacyl-CoA synthase (KCS) , the enzyme that catalyzes the first and rate-limiting step of the VLCFA elongation cycle.[5]

The inhibition of KCS leads to a depletion of VLCFAs, which in turn disrupts the formation of essential cellular components like cuticular waxes and cell membranes.[8] This ultimately results in the cessation of cell division and elongation, particularly in the growing shoots and roots of germinating seedlings, leading to their death before or shortly after emergence.[8]

S_Metolachlor_Inhibition cluster_KCS_reaction KCS Catalyzed Condensation Acyl_CoA Acyl-CoA KCS KCS Enzyme Acyl_CoA->KCS Binds to active site Product β-ketoacyl-CoA KCS->Product Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS S_Metolachlor This compound Inhibition S_Metolachlor->Inhibition Inhibition->KCS Competitively Inhibits

Figure 2: Competitive inhibition of KCS by this compound.

Quantitative Data on this compound's Effects

The inhibitory action of this compound on VLCFA synthesis can be quantified through various experimental approaches, including in vivo measurements of VLCFA levels and whole-plant bioassays to determine herbicide efficacy.

Impact on VLCFA Profile

Treatment with this compound leads to a measurable reduction in the levels of specific VLCFAs. For instance, studies have shown a significant decrease in C22:0, C24:0, and C26:0 fatty acids in susceptible plants upon exposure to the herbicide.[2][9]

Table 1: Effect of this compound on Very-Long-Chain Fatty Acid Levels in Susceptible Plants

Fatty AcidChange in Abundance after this compound TreatmentReference
Cerotic Acid (C26:0)3.8-fold reduction in susceptible Palmer amaranth[9]
C22 VLCFAsSignificant reduction in rice seedlings[2]
Herbicide Efficacy (ED50 Values)

The efficacy of this compound can be quantified by determining the effective dose that causes a 50% reduction in a measured parameter, such as plant growth or survival (ED50). These values can vary depending on the weed species and the level of resistance.

Table 2: ED50 Values of this compound for Various Weed Species

Weed SpeciesPopulationED50 (g ai ha⁻¹)Resistance Level (Fold)Reference
Amaranthus palmeriSusceptible (SS)27-
Amaranthus palmeriResistant (16WOO-A)883
Amaranthus palmeriResistant (14MIS-E)78429

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on VLCFA synthesis.

In Vitro Assay for KCS Inhibition (Generalized Protocol)

This protocol describes a method for assaying the activity of a plant KCS enzyme heterologously expressed in yeast and determining the inhibitory effect of this compound. This is a generalized protocol that may require optimization for specific KCS enzymes.

  • Heterologous Expression of KCS in Saccharomyces cerevisiae

    • Clone the full-length cDNA of the target plant KCS gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

    • Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

    • Grow the transformed yeast in a selective medium containing glucose to repress gene expression.

    • Induce the expression of the KCS enzyme by transferring the yeast cells to a medium containing galactose.

  • Preparation of Microsomes

    • Harvest the yeast cells by centrifugation after the induction period.

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with sorbitol).

    • Disrupt the cells using glass beads or a French press in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • KCS Enzyme Assay

    • Prepare a reaction mixture containing:

      • Buffer (e.g., HEPES-KOH, pH 7.2)

      • ATP

      • CoA

      • NADPH

      • Acyl-CoA substrate (e.g., C18:0-CoA)

      • [2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

      • Microsomal protein (containing the KCS enzyme)

    • For inhibition studies, pre-incubate the microsomes with various concentrations of this compound for a defined period before adding the substrates.

    • Initiate the reaction by adding the substrates and incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction by adding a strong acid or base.

  • Analysis of Reaction Products

    • Hydrolyze the acyl-CoAs to free fatty acids.

    • Esterify the fatty acids to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with an organic solvent (e.g., hexane).

    • Separate the radiolabeled FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.

  • Data Analysis

    • Calculate the enzyme activity as the rate of incorporation of radiolabel into the elongated fatty acids.

    • Determine the IC50 value of this compound by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as a Dixon plot or non-linear regression analysis.[10][11]

In_Vitro_Assay_Workflow cluster_expression Heterologous Expression cluster_microsome_prep Microsome Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Clone_KCS 1. Clone KCS gene into yeast vector Transform_Yeast 2. Transform yeast Clone_KCS->Transform_Yeast Induce_Expression 3. Induce KCS expression Transform_Yeast->Induce_Expression Harvest_Cells 4. Harvest yeast cells Induce_Expression->Harvest_Cells Lyse_Cells 5. Lyse cells Harvest_Cells->Lyse_Cells Centrifuge 6. Differential centrifugation Lyse_Cells->Centrifuge Isolate_Microsomes 7. Isolate microsomes Centrifuge->Isolate_Microsomes Add_Enzyme 10. Add microsomes (enzyme) Isolate_Microsomes->Add_Enzyme Prepare_Reaction 8. Prepare reaction mix (substrates, buffer) Add_Inhibitor 9. Add this compound (for inhibition assay) Prepare_Reaction->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate 11. Incubate Add_Enzyme->Incubate Stop_Reaction 12. Stop reaction Incubate->Stop_Reaction Hydrolyze_Esterify 13. Hydrolyze & esterify to FAMEs Stop_Reaction->Hydrolyze_Esterify Extract_FAMEs 14. Extract FAMEs Hydrolyze_Esterify->Extract_FAMEs Separate_Quantify 15. Separate & quantify radiolabeled products Extract_FAMEs->Separate_Quantify

Figure 3: Workflow for the in vitro KCS inhibition assay.
In Vivo Analysis of VLCFA Profile by GC-MS

This protocol outlines the steps for extracting and analyzing the VLCFA content of plant tissue treated with this compound.

  • Plant Treatment and Tissue Collection

    • Grow the plants under controlled conditions.

    • Treat the plants with this compound at the desired concentration and for the specified duration.

    • Harvest the relevant plant tissue (e.g., shoots, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue and record the dry weight.

  • Lipid Extraction and Transmethylation

    • Grind the lyophilized tissue to a fine powder.

    • Add a known amount of an internal standard (e.g., nonadecanoic acid, C19:0) to the powdered tissue.

    • Perform a one-step transmethylation by adding a reagent such as 5% (v/v) sulfuric acid in methanol.

    • Heat the mixture (e.g., at 85°C for 3 hours) to simultaneously extract and convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Cool the mixture and add a salt solution (e.g., NaCl) and an organic solvent (e.g., hexane) to partition the FAMEs into the organic phase.

    • Collect the upper organic layer containing the FAMEs.

  • GC-MS Analysis

    • Inject an aliquot of the FAMEs extract into a gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-1ms) for the separation of the FAMEs.

    • Employ a temperature gradient program to elute the FAMEs based on their chain length and degree of saturation.

    • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

    • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Whole-Plant Dose-Response Bioassay

This protocol describes a method for determining the ED50 of this compound on a target weed species.

  • Plant Material and Growth Conditions

    • Sow seeds of the target weed species in pots containing a suitable soil or soilless medium.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide Application

    • Prepare a series of this compound dilutions to create a range of application rates (doses). Include a control group with no herbicide.

    • Apply the herbicide treatments to the soil surface (pre-emergence) or to the foliage of the seedlings at a specific growth stage (post-emergence).

  • Data Collection

    • After a set period (e.g., 21 days), assess the plants for injury symptoms.

    • Measure a quantitative response, such as plant survival (mortality), shoot fresh or dry weight, or plant height.

  • Data Analysis

    • Calculate the percent inhibition or injury for each dose relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis on the dose-response data, fitting it to a suitable model (e.g., a log-logistic model).

    • From the regression curve, determine the ED50 value, which is the dose of this compound that causes a 50% reduction in the measured response.

Conclusion

This compound's efficacy as a pre-emergent herbicide is rooted in its specific and potent inhibition of very-long-chain fatty acid synthesis. By competitively inhibiting the β-ketoacyl-CoA synthase (KCS) enzyme, this compound disrupts a pathway that is vital for the structural integrity and development of plants. This technical guide has provided a detailed overview of the herbicide's mechanism of action, quantitative data on its effects, and comprehensive experimental protocols for its study. A thorough understanding of these molecular interactions and methodologies is crucial for researchers and scientists in the fields of weed science, plant biochemistry, and the development of new herbicidal compounds. The provided information serves as a valuable resource for designing and executing experiments aimed at further elucidating the intricacies of herbicide-plant interactions and developing sustainable weed management strategies.

References

A Deep Dive into the Stereospecific Efficacy of S-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Metolachlor, a widely utilized pre-emergence herbicide for the control of annual grasses and certain broadleaf weeds, exists as a chiral compound with four stereoisomers. The herbicidal activity, however, is not evenly distributed among these isomers. This technical guide delves into the core of S-metolachlor's stereospecific activity, providing a comprehensive overview of its mechanism of action, the differential efficacy of its enantiomers, and detailed experimental methodologies for its study.

Executive Summary

The herbicidal efficacy of metolachlor is primarily attributed to the S-enantiomer. Commercial this compound is an enriched formulation (approximately 88% S-enantiomer and 12% R-enantiomer) that allows for a significant reduction in application rates compared to the racemic mixture, thereby lessening the environmental load.[1][2] The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling growth.[3] The S-enantiomer exhibits significantly greater inhibitory activity against the target elongase enzymes than its R-counterpart. This stereoselectivity is also observed in the metabolic detoxification pathways within plants, with different rates of metabolism for each enantiomer.

Data Presentation

Herbicidal Activity of Metolachlor Enantiomers

The following tables summarize the quantitative data on the differential herbicidal activity of this compound and racemic metolachlor on various weed species.

Weed SpeciesHerbicide FormulationLD50 (Rate for 50% Control)Reference
Creeping Bentgrass (Agrostis stolonifera)Racemic MetolachlorHigher[2]
Creeping Bentgrass (Agrostis stolonifera)This compoundLower[2]

LD50 values are presented qualitatively as "Higher" or "Lower" based on the graphical representation in the cited source, which indicates a clear difference in the dose-response curves.

Weed SpeciesHerbicide FormulationApplication RateControl (%)Reference
Green Foxtail (Setaria viridis)Racemic MetolachlorEquivalentLower[2]
Green Foxtail (Setaria viridis)This compoundEquivalentHigher[2]
Barnyardgrass (Echinochloa crus-galli)Racemic MetolachlorEquivalentLower[2]
Barnyardgrass (Echinochloa crus-galli)This compoundEquivalentHigher[2]
Smooth Pigweed, Large Crabgrass, Giant FoxtailThis compound0.7 or 1.4 kg ai ha⁻¹96-100[4]
Metabolic Activity of this compound

The detoxification of this compound in plants is primarily carried out by Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). The following table presents the specific activities of these enzymes in different plant species and resistant/sensitive biotypes.

Plant/BiotypeEnzymeSpecific Activity (nmol conjugate h⁻¹ mg⁻¹ protein)Reference
Corn (tolerant)GSTHigher[5]
Waterhemp (resistant - CHR)GST~2-fold higher than sensitive[6][7]
Waterhemp (resistant - SIR)GST~2-fold higher than sensitive[6][7]
Waterhemp (sensitive - WUS)GSTLower[6][7]
Waterhemp (resistant - CHR)P450 (O-demethylation)>20-fold higher than sensitive and corn[6][7]
Waterhemp (resistant - SIR)P450 (O-demethylation)>20-fold higher than sensitive and corn[6][7]
Waterhemp (sensitive - WUS)P450 (O-demethylation)Lower[6][7]
Corn (tolerant)P450 (O-demethylation)Lower[6][7]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound disrupts the early stages of weed growth by inhibiting the synthesis of VLCFAs. These fatty acids, with chain lengths greater than 18 carbons, are essential components of cell membranes and the protective outer cuticle of plants. The inhibition of VLCFA synthesis leads to stunted growth of seedling shoots and roots, ultimately causing weed death.[1][3] The specific molecular target of this compound is the elongase enzyme complex, which is responsible for the sequential addition of two-carbon units to a growing fatty acid chain.[3] The S-enantiomer is a more potent inhibitor of this enzyme complex than the R-enantiomer.[8]

Experimental Protocols

Determination of Herbicidal Activity (IC50)

Objective: To quantify and compare the herbicidal efficacy of this compound and its R-enantiomer on a target weed species.

Methodology:

  • Plant Material: Grow the target weed species (e.g., Amaranthus tuberculatus) from seed in a controlled environment (greenhouse or growth chamber) in pots containing a suitable soil mix.

  • Herbicide Application: Prepare a series of dilutions for both this compound and R-metolachlor in a suitable solvent (e.g., acetone with a surfactant). Apply the herbicide solutions to the soil surface of the pots containing the weed seedlings at a uniform volume per pot. A non-treated control group should be included.

  • Experimental Design: Use a completely randomized design with multiple replications for each herbicide concentration and enantiomer.

  • Data Collection: After a specified period (e.g., 21 days), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass of the surviving plants, dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the IC50 value (the concentration of herbicide that causes a 50% reduction in plant growth or survival) for each enantiomer.[9]

In Vitro VLCFA Elongase Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound enantiomers on the activity of the target enzyme, VLCFA elongase.

Methodology:

  • Enzyme Source: Isolate microsomes containing the VLCFA elongase complex from a suitable plant source, such as etiolated leek seedlings or a heterologous expression system (e.g., yeast expressing a plant elongase gene).[10][11]

  • Assay Mixture: Prepare a reaction mixture containing the microsomal protein, a radiolabeled fatty acid precursor (e.g., [1-¹⁴C]oleoyl-CoA), malonyl-CoA, and NADPH in a suitable buffer.

  • Inhibition Assay: Add varying concentrations of this compound and R-metolachlor to the reaction mixtures. Include a control with no herbicide.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.

  • Lipid Extraction and Analysis: Stop the reaction and extract the fatty acids. Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quantification: Quantify the amount of radiolabeled VLCFAs produced in each reaction using a scintillation counter or by measuring the peak areas from the GC analysis.

  • Data Analysis: Calculate the percentage of inhibition of VLCFA synthesis for each herbicide concentration and enantiomer. Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the rate of this compound detoxification via conjugation with glutathione, catalyzed by GST enzymes.

Methodology:

  • Enzyme Extraction: Extract soluble proteins, including GSTs, from plant tissues (e.g., corn shoots or waterhemp seedlings) using a suitable extraction buffer.

  • Assay Principle: This assay measures the conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), with glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[12][13][14][15]

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), CDNB, and the plant protein extract.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the GST activity.

  • Specific Activity Calculation: Determine the protein concentration of the plant extract using a standard method (e.g., Bradford assay). Calculate the specific activity of GST as nmol of CDNB conjugated per minute per milligram of protein.

  • This compound as Substrate: To specifically measure the metabolism of this compound, a radiolabeled version of the herbicide ([¹⁴C]this compound) can be used as the substrate. The reaction products are then separated by techniques like HPLC and quantified by scintillation counting.[16]

Cytochrome P450 (P450) Activity Assay

Objective: To determine the role of P450 enzymes in the metabolic detoxification of this compound.

Methodology:

  • Microsome Isolation: Isolate microsomes, which contain the membrane-bound P450 enzymes, from plant tissues.

  • Assay with this compound: Incubate the isolated microsomes with this compound and an NADPH-generating system (as P450s require NADPH for their activity).[6][7]

  • Metabolite Identification: After incubation, extract the compounds and analyze them using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed, such as O-demethylated this compound.[6][7]

  • Quantification of Activity: Quantify the rate of metabolite formation to determine the P450 activity. This can be expressed as pmol of metabolite formed per minute per milligram of microsomal protein.

  • Use of Inhibitors: To confirm the involvement of P450s, the assay can be performed in the presence and absence of known P450 inhibitors (e.g., malathion). A significant reduction in metabolite formation in the presence of the inhibitor indicates P450-mediated metabolism.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereospecific activity of this compound.

Herbicidal_Action_Pathway cluster_synthesis S_Metolachlor This compound VLCFA_Elongase VLCFA Elongase (Target Enzyme) S_Metolachlor->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis Membrane_Cuticle Cell Membrane & Cuticle Formation VLCFA_Synthesis->Membrane_Cuticle Essential for Seedling_Growth Seedling Growth Membrane_Cuticle->Seedling_Growth Supports Weed_Death Weed Death Seedling_Growth->Weed_Death Inhibition leads to

Caption: Herbicidal action pathway of this compound.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism S_Metolachlor This compound P450 Cytochrome P450 (e.g., O-demethylation) S_Metolachlor->P450 GST Glutathione S-Transferase (Conjugation) S_Metolachlor->GST Oxidized_Metabolite Oxidized Metabolite P450->Oxidized_Metabolite Oxidized_Metabolite->GST Conjugated_Metabolite Glutathione Conjugate GST->Conjugated_Metabolite Detoxified_Product Detoxified Product Conjugated_Metabolite->Detoxified_Product

Caption: Metabolic detoxification pathway of this compound in plants.

Experimental_Workflow Start Start: Hypothesis (S-enantiomer is more active) Herbicidal_Assay Herbicidal Activity Assay (IC50 Determination) Start->Herbicidal_Assay Enzyme_Assay In Vitro Enzyme Inhibition Assay (VLCFA Elongase) Start->Enzyme_Assay Metabolism_Study Metabolism Studies (GST & P450 Assays) Start->Metabolism_Study Data_Analysis Data Analysis & Comparison of Enantiomers Herbicidal_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Metabolism_Study->Data_Analysis Conclusion Conclusion: Stereospecific Activity Confirmed Data_Analysis->Conclusion

References

Photodegradation and hydrolysis of S-Metolachlor in aquatic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photodegradation and Hydrolysis of S-Metolachlor in Aquatic Systems

Introduction

This compound, a member of the chloroacetanilide class of herbicides, is extensively used for pre-emergence control of annual grasses and broadleaf weeds in numerous crops, including corn, soybeans, and cotton.[1][2] Its high water solubility (480 mg/L) facilitates its transport from agricultural fields into surrounding aquatic ecosystems through runoff and leaching, leading to its frequent detection in both surface and groundwater.[3][4][5][6] Understanding the environmental fate of this compound, particularly its degradation through hydrolysis and photodegradation, is critical for assessing its persistence, potential ecotoxicity, and overall environmental risk. This guide provides a detailed overview of these two primary abiotic degradation pathways in aquatic environments.

Hydrolysis of this compound

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is a significant degradation pathway, heavily influenced by the pH of the water.

Kinetics and pH Influence

This compound is relatively stable to hydrolysis under neutral pH conditions, with a reported half-life exceeding 200 days at 20°C.[7] However, its degradation is significantly accelerated in both acidic and alkaline waters.[3][8] Studies show the rate of degradation is comparatively faster in basic water than in acidic water.[3] The degradation generally follows first-order kinetics, which can be monophasic or biphasic depending on the initial concentration and pH.[3]

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound at Different pH Levels

pHInitial ConcentrationPhaseHalf-Life (Days)Citation
4.0Low Dose (T1)¹Monophasic6.02[3]
4.0High Dose (T2)²Phase I3.16[3]
4.0High Dose (T2)²Phase II150.5[3]
7.0Low Dose (T1)¹Phase I12.5[3]
7.0Low Dose (T1)¹Phase II301.0[3]
7.0High Dose (T2)²Phase I3.4[3]
7.0High Dose (T2)²Phase II100.3[3]
1-9Not Specified->200[9]

¹ T1: 0.2 – 0.4 µg/g fortification level.[3] ² T2: 0.4 - 0.8 µg/g fortification level.[3]

Experimental Protocol for Hydrolysis Studies

A typical laboratory experiment to determine the hydrolysis rate of this compound involves the following steps:

  • Preparation of Buffered Solutions : Aqueous solutions are prepared at various pH levels (e.g., 4.0, 7.0, and 9.2) using standard buffer capsules or solutions to maintain constant pH.[3]

  • Fortification : A certified reference standard of this compound, typically dissolved in a solvent like acetone, is spiked into the buffered water samples to achieve desired initial concentrations.[3]

  • Incubation : The samples are incubated in the dark at a constant temperature (e.g., 21-24°C) to prevent photodegradation and isolate the effect of hydrolysis.[3]

  • Sampling : Aliquots are collected from the solutions at predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, and 60 days).

  • Sample Preparation : The collected water samples are subjected to an extraction process. This often involves liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate this compound and its degradates.[10][11]

  • Analysis : The concentration of the parent this compound compound in the extracts is quantified using analytical instrumentation such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[11][12]

  • Data Analysis : The dissipation data is fitted to kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT₅₀).[3]

Photodegradation of this compound

Photodegradation, or photolysis, is the breakdown of compounds by light. In aquatic systems, it occurs via two main mechanisms:

  • Direct Photodegradation : The direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent decomposition.

  • Indirect Photodegradation : The degradation of this compound by highly reactive chemical species, such as hydroxyl radicals (HO•), which are produced when other substances in the water (photosensitizers) absorb sunlight.[13] Common photosensitizers in natural waters include nitrates and dissolved organic matter (DOM).[13][14]

Kinetics and Influencing Factors

While sometimes considered relatively resistant to photolysis, this compound is readily degraded under simulated sunlight conditions, with half-lives of less than seven days in agriculturally impacted surface waters.[1][13][14]

  • Nitrates : The presence of nitrates tends to increase the rate of photodegradation by generating hydroxyl radicals (HO•) upon irradiation, which then react with this compound.[13][14][15]

  • Dissolved Organic Matter (DOM) : DOM has a dual effect. It can act as a photosensitizer to promote indirect degradation, but it also absorbs UV light, shielding the herbicide from direct photolysis. Typically, the light-screening effect dominates, and the presence of DOM slows down the overall photodegradation rate.[13][14][15]

Table 2: Photodegradation Half-Life (DT₅₀) and Quantum Yield of this compound

ConditionLight SourceHalf-Life (DT₅₀)Quantum Yield (Φ) at 254 nmCitation
Direct PhotodegradationSimulated Sunlight58.8 ± 3.2 hours-[15]
Synthetic Agricultural Water¹Simulated Sunlight< 7 days-[13][14][15]
Direct UV Photolysis (pH 6-8)UV Lamp (254 nm)-0.302 ± 0.001 mol E⁻¹[16][17]
Outdoor Mesocosm (10 µg/L)Natural Sunlight33.0 ± 14.1 days-[18]
Outdoor Mesocosm (25 µg/L)Natural Sunlight46.2 ± 40.0 days-[18]

¹ Synthetic water containing nitrates (20 mg L⁻¹) and DOM (5.4 mgC L⁻¹).[14][15]

Degradation Pathways and Products

Photodegradation and hydrolysis lead to the formation of several transformation products (TPs). The most commonly identified degradates in aquatic systems are monochloroacetic acid (MCA), ethanesulfonic acid (ESA), and oxanillic acid (OA).[1][18]

G S_Metolachlor This compound Process Hydrolysis & Photodegradation S_Metolachlor->Process Intermediates Reactive Intermediates MCA Monochloroacetic Acid (MCA) Intermediates->MCA ESA Ethanesulfonic Acid (ESA) Intermediates->ESA OA Oxanillic Acid (OA) Intermediates->OA Process->Intermediates

Caption: Degradation pathway of this compound to major metabolites.

Experimental Protocol for Photodegradation Studies

Methodologies for assessing photodegradation are designed to simulate environmental conditions.

  • Preparation of Test Solutions : this compound is dissolved in ultrapure water (for direct photolysis) or in a synthetic water matrix (for indirect photolysis). The synthetic matrix is designed to mimic agriculturally impacted surface water and may contain known concentrations of nitrates and DOM.[14][15]

  • Irradiation : Samples are exposed to a controlled light source.

    • Simulated Sunlight : A Xenon arc lamp is commonly used as it emits a spectrum similar to natural sunlight (300-800 nm).[12]

    • UV Light : For specific mechanistic studies, a UV lamp emitting at a single wavelength (e.g., 254 nm) may be used.[14][19]

  • Light Intensity Measurement : The light intensity of the lamp is measured using a chemical actinometer system to accurately determine reaction quantum yields.[13]

  • Sampling and Analysis : The protocol for sampling, sample preparation (often using SPE), and analysis (typically LC/MS/MS for high sensitivity and specificity) is similar to that described for hydrolysis studies.[10][20][21] LC/MS/MS is particularly useful for identifying and quantifying both the parent compound and its various transformation products.[10][21]

Caption: General experimental workflow for a photodegradation study.

Conclusion

The persistence of this compound in aquatic systems is governed by a complex interplay of abiotic degradation processes. Hydrolysis is highly pH-dependent, with the herbicide degrading significantly faster in acidic and alkaline conditions than in neutral waters. Photodegradation is an equally important pathway, influenced by water chemistry, where the presence of nitrates can accelerate degradation while dissolved organic matter typically has an inhibitory effect. Both processes lead to the formation of more mobile and often less toxic metabolites like ESA and OA. A thorough understanding of these degradation kinetics and pathways, derived from robust experimental protocols, is essential for accurately modeling the environmental fate of this compound and protecting aquatic ecosystems.

References

S-Metolachlor: A Technical Guide to its Persistence and Half-Life in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of S-Metolachlor, a widely used chloroacetanilide herbicide. Understanding the fate of this compound in soil is critical for assessing its environmental impact, ensuring crop safety, and developing sustainable agricultural practices. This document synthesizes key research findings on its half-life across various soil types and influential environmental factors, details common experimental protocols for its study, and visualizes the degradation pathways and experimental workflows.

Introduction to this compound and its Environmental Fate

This compound is a selective, pre-emergence herbicide effective against annual grasses and broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1] As the S-enantiomer of metolachlor, it exhibits higher herbicidal activity, allowing for lower application rates.[2] The environmental persistence of this compound, often quantified by its half-life (DT50), is not static but is influenced by a complex interplay of soil properties and environmental conditions.[3][4] Key factors affecting its degradation include soil organic matter, texture, pH, temperature, and moisture content.[3][5] Microbial degradation is the primary mechanism for the dissipation of this compound in soil.[3][6]

Quantitative Analysis of this compound Half-Life in Soil

The half-life of this compound can vary significantly, from a few days to several months, depending on the specific soil environment. The following tables summarize quantitative data from various studies, illustrating the range of this compound persistence under different conditions.

Table 1: Half-Life of this compound in Different Soil Types

Soil Type/DescriptionOrganic Matter (%)pHHalf-Life (DT50) in daysReference
Mineral Soil1.6-12 - 24[5]
Organic Soil75-50 - 126[5]
Acidic Soil-<711.1 - 14.7[2]
Alkaline Soil->7Slower dissipation than acidic[2]
Five different agricultural soilsVaried-26.3 - 40.1[3]
Loamy-Clayey Soil--Activity of enzymes affected[7]
Various Global Soils--18 - 27[8]

Table 2: Influence of Environmental Factors on this compound Half-Life

FactorConditionHalf-Life (DT50) in daysReference
Temperature 10°C64.8[3]
15°C38.9[3]
25°C26.3[3]
35°C23.7[3]
Soil Moisture Air-driedHigh persistence[4][9]
Water holding capacityReduced persistence[4][9]
SaturatedShorter persistence[4][9]
Aeration Aerobic117 - 154 (for Metolachlor)[10]
Anaerobic65 - 79 (for Metolachlor)[10]
Tillage Conventional Tillage25.6 (mean)[11]
No-Tillage (with mulch)7.38 (mean)[11]

Experimental Protocols for Determining this compound Persistence

The determination of this compound's half-life in soil typically involves laboratory incubation studies or field dissipation experiments. Below is a generalized protocol based on common methodologies cited in the literature.

Laboratory Incubation Study Protocol

Objective: To determine the degradation kinetics and half-life of this compound in a specific soil type under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound standard

  • Fortification solution of this compound in a suitable solvent (e.g., methanol)

  • Incubation vessels (e.g., glass jars with breathable covers)

  • Incubator with temperature and humidity control

  • Extraction solvent (e.g., 70% methanol in water with 1% ammonium hydroxide)[12]

  • Mechanical shaker

  • Centrifuge

  • Filtration apparatus

  • Solid Phase Extraction (SPE) columns (e.g., C18 or ENV+)[12]

  • Analytical instrument (e.g., High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD))[2][13][14]

Procedure:

  • Soil Preparation and Characterization:

    • Collect soil from the desired location and depth (e.g., 0-20 cm).[2]

    • Air-dry the soil and sieve it to remove large debris.

    • Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.

  • Fortification:

    • Weigh a known amount of soil into each incubation vessel.

    • Adjust the soil moisture to a specific level (e.g., 60-80% of water holding capacity).[3]

    • Apply the this compound fortification solution to the soil surface to achieve the desired initial concentration.

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide.

    • Prepare untreated control samples and sterilized soil samples (e.g., by autoclaving) to differentiate between microbial and chemical degradation.[3]

  • Incubation:

    • Place the incubation vessels in an incubator set to a constant temperature (e.g., 25°C).[3]

    • Maintain soil moisture throughout the incubation period by adding deionized water as needed.

    • Incubate the samples in the dark to prevent photodegradation.

  • Sampling:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).[3]

    • Store samples at -20°C until analysis.[2]

  • Extraction and Cleanup:

    • Extract this compound from the soil samples using an appropriate solvent and a mechanical shaker.[12]

    • Centrifuge and filter the extracts to separate the soil particles.

    • If necessary, perform a cleanup step using SPE to remove interfering substances.[12]

  • Analysis:

    • Quantify the concentration of this compound in the extracts using a calibrated LC-MS/MS or GC-ECD system.[2][13][14]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Fit the data to a kinetic model, typically the first-order kinetics model (Ct = C0 * e^(-kt)).[3][13]

    • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k, where k is the degradation rate constant.[2][10]

Visualizing Experimental and Degradation Pathways

Diagrams are essential for understanding the complex processes involved in this compound persistence studies. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the factors influencing this compound's fate in soil.

Experimental_Workflow A Soil Collection and Preparation B Soil Characterization (pH, OM, Texture) A->B C Fortification with This compound A->C D Controlled Incubation (Temperature, Moisture) C->D E Time-course Sampling D->E F Solvent Extraction E->F G Sample Cleanup (SPE) F->G H Analytical Quantification (LC-MS/MS or GC-ECD) G->H I Data Analysis and Half-Life Calculation H->I

Caption: Experimental workflow for determining this compound's half-life in soil.

Factors_Influencing_Degradation SMet This compound in Soil Deg Degradation SMet->Deg BioDeg Microbial Degradation Deg->BioDeg Primary Pathway ChemDeg Chemical Degradation Deg->ChemDeg Minor Pathway Temp Temperature Temp->BioDeg Moist Soil Moisture Moist->BioDeg OM Organic Matter OM->BioDeg pH Soil pH pH->BioDeg Aer Aeration Aer->BioDeg

Caption: Factors influencing the degradation of this compound in soil.

Conclusion

The persistence of this compound in soil is a multifaceted process governed by a range of soil-specific and environmental factors. Generally, its degradation is more rapid in warmer, moister soils with healthy microbial populations.[3] Conversely, in cold, dry conditions or soils with very high organic matter, its persistence can be prolonged.[4][5] A thorough understanding of these dynamics, facilitated by standardized experimental protocols and clear data visualization, is paramount for the responsible use of this compound in agriculture and for safeguarding environmental health. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in this field.

References

Methodological & Application

Application Note: Quantification of S-Metolachlor in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of S-Metolachlor, a widely used herbicide, in various water matrices. The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, providing high selectivity and accuracy. The described methodology is suitable for researchers, environmental scientists, and professionals in regulatory bodies involved in monitoring water quality. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and method validation data.

Introduction

This compound is a selective chloroacetanilide herbicide extensively used in agriculture for the control of broadleaf and annual grassy weeds in crops such as corn, soybeans, and cotton. Due to its widespread application and moderate persistence, this compound can contaminate surface and groundwater through runoff and leaching, posing potential risks to aquatic ecosystems and human health. Therefore, the development of reliable and sensitive analytical methods for its quantification in water is of paramount importance for environmental monitoring and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of this compound residues in complex environmental samples. This application note presents a detailed protocol for the analysis of this compound in water samples using HPLC.

Experimental

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphoric acid (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Mass Spectrometer (MS/MS) is recommended for higher sensitivity and selectivity.

  • Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of this compound from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 230 nm or MS/MS
Run Time 10 minutes

For MS-compatible methods, formic acid is preferred over phosphoric acid.[1]

Calibration

Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations. A typical calibration curve might include concentrations of 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL. Inject each standard into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The performance of the HPLC method for this compound quantification is summarized in the table below. This data is a compilation from various validated methods and serves as a general guideline.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.0005 ng injected[2]
Limit of Quantification (LOQ) 0.10 ppb[3][4]
Linearity (r²) > 0.99[5]
Recovery 95 - 105%[4]
Retention Time ~5 minutes[6]

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV or MS/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Method Validation Parameters

The logical relationship of the key validation parameters for this analytical method is illustrated below.

method_validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

Discussion

The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound in water samples. The use of Solid-Phase Extraction allows for effective sample clean-up and pre-concentration, enabling the detection of low levels of the analyte. For routine monitoring, UV detection at 230 nm offers sufficient sensitivity and is cost-effective.[6][7][8] However, for complex matrices or when higher selectivity and lower detection limits are required, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is highly recommended.[3][9] The method can be validated according to international guidelines, demonstrating excellent linearity, accuracy, and precision.

Alternative sample preparation techniques such as "dilute-and-shoot" can be employed for water samples with expected high concentrations of this compound, offering a faster analysis time by eliminating the SPE step.[10][11] The choice of the sample preparation method should be based on the specific sample matrix and the required sensitivity.

Conclusion

This application note provides a detailed and validated HPLC method for the quantification of this compound in water samples. The protocol is straightforward, robust, and can be readily implemented in analytical laboratories for routine environmental monitoring. The flexibility in the choice of detector and sample preparation technique makes it adaptable to various analytical needs and laboratory capabilities.

References

Chiral Separation of S-Metolachlor Stereoisomers by GC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used herbicide that, due to its two chiral elements—a stereogenic center and a chiral axis—exists as four distinct stereoisomers. The herbicidal activity is primarily associated with the S-isomers. Consequently, the production and application of metolachlor have shifted from racemic mixtures to products enriched with the more active S-enantiomers, a process known as a chiral switch.[1][2] The accurate determination of the stereoisomeric composition of S-metolachlor is crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical approach for the chiral separation and quantification of these stereoisomers.

A significant challenge in the gas chromatographic analysis of metolachlor stereoisomers is the potential for thermal interconversion of the atropisomers at the high temperatures often employed in GC injectors and ovens.[1] This can lead to inaccurate quantification of the isomer ratios. Therefore, careful optimization of the GC method, particularly the injection technique, is critical for reliable results. On-column injection is often preferred over split/splitless injection to minimize this thermal isomerization.[1][2]

This document provides detailed application notes and protocols for the chiral separation of this compound stereoisomers by GC-MS, based on established scientific literature.

Experimental Protocols

Sample Preparation

For the analysis of this compound in formulated products or environmental samples, a suitable sample preparation procedure is required to extract the analyte and remove interfering matrix components. A generic liquid-liquid extraction protocol is outlined below.

Protocol: Liquid-Liquid Extraction of this compound

  • Sample Weighing/Measurement: Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g of soil or 10-50 mL of a liquid formulation).

  • Extraction Solvent Addition: Add a suitable organic solvent such as hexane, dichloromethane, or ethyl acetate. The choice of solvent may depend on the sample matrix.

  • Extraction:

    • For solid samples, perform sonication or shaking for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.

    • For liquid samples, perform a liquid-liquid extraction in a separatory funnel.

  • Phase Separation: Allow the phases to separate. For emulsions, centrifugation may be necessary.

  • Collection of Organic Phase: Carefully collect the organic layer containing the extracted this compound.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane) to a final known volume for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following tables summarize the recommended instrumentation and operating conditions for the chiral separation of this compound stereoisomers. These parameters are based on methods that have been successfully employed for this analysis.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Setting
GC System Agilent 7832 GC or equivalent
Injection Port On-column or Split/Splitless (with optimized, lower temperature)
Injection Volume 1 µL
Chiral Column Cyclodextrin-based chiral capillary column (e.g., derivatized β-cyclodextrin)
Carrier Gas Helium
Flow Rate Constant flow, approximately 0.8 mL/min
Oven Temperature Program Initial Temp: 50°C, hold for 1 minRamp 1: 30°C/min to 200°CRamp 2: 10°C/min to 280°C, hold for 1 minRamp 3: to 310°C, hold for 3 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 280°C
Transfer Line Temperature 300°C
Acquisition Mode Scan or Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of metolachlor

Data Presentation

The successful chiral separation of the four metolachlor stereoisomers will result in a chromatogram with four distinct peaks. The elution order on a chiral column is a critical piece of information for correct isomer identification.

Table 3: Elution Order and Retention Times of this compound Stereoisomers

Elution OrderStereoisomer
1aS,1'S
2aS,1'R
3aR,1'S
4aR,1'R

Note: The exact retention times will vary depending on the specific instrument, column, and analytical conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound stereoisomers.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection On-Column Injection Concentration->Injection Separation Chiral GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Stereoisomers Integration->Quantification

Caption: Workflow for Chiral GC-MS Analysis of this compound.

Logical Relationship of this compound Stereoisomers

The four stereoisomers of metolachlor arise from two chiral elements, resulting in two pairs of enantiomers which are diastereomers to each other.

cluster_enantiomers1 Enantiomeric Pair 1 (S-isomers) cluster_enantiomers2 Enantiomeric Pair 2 (R-isomers) Metolachlor Metolachlor aS1S aS,1'S Metolachlor->aS1S aR1S aR,1'S Metolachlor->aR1S aS1R aS,1'R Metolachlor->aS1R aR1R aR,1'R Metolachlor->aR1R aS1S->aR1S enantiomers aS1S->aS1R diastereomers aS1S->aR1R diastereomers aR1S->aS1R diastereomers aR1S->aR1R diastereomers aS1R->aR1R enantiomers

Caption: Stereoisomeric Relationships of Metolachlor.

References

Application Notes and Protocols for S-Metolachlor Residue Analysis in Corn and Soybean Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the determination of S-Metolachlor residues in corn and soybean crops. The protocols detailed below are based on established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), coupled with efficient extraction techniques like Accelerated Solvent Extraction (ASE) and QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Quantitative Data Summary

The analysis of this compound residues in corn and soybean at harvest has consistently shown levels below the maximum residue limits (MRLs) set by regulatory bodies. The data indicates that when this compound is applied according to the recommended dosages, it is unlikely to result in detectable residues in the edible portions of the crops.

Table 1: this compound Residue Levels in Corn and Soybean

Crop MatrixResidue Level (mg/kg)Method of AnalysisReference
Corn (Maize) SeedNot DetectableGC[1][2]
Soybean (Mature)< 0.01UPLC-MS/MS
Corn (Maize) StrawMean: 0.00021, Max: 0.0014GC-MS[3]
Soybean StrawMean: 0.00021, Max: 0.0014GC-MS[3]

Table 2: Method Validation Data for this compound Analysis

ParameterCorn (Maize) StrawSoybean StrawReference
Limit of Detection (LOD) 0.07 ng/g0.07 ng/g[3][4]
Limit of Quantification (LOQ) 0.19 - 0.67 ng/g0.19 - 0.67 ng/g[3]
Average Recovery 86% - 119.7%86% - 119.7%[3][5]

Experimental Workflow

The general workflow for the analysis of this compound residues in corn and soybean matrices is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Corn/Soybean Sample homogenize Homogenization sample->homogenize extract Extraction homogenize->extract cleanup Clean-up extract->cleanup instrument GC-MS or LC-MS/MS cleanup->instrument Sample Injection data_acq Data Acquisition instrument->data_acq data_proc Data Processing data_acq->data_proc report report data_proc->report Final Report logical_relationship cluster_extraction Extraction Method Choice cluster_analysis Analytical Technique Choice ase Accelerated Solvent Extraction (ASE) - Lower solvent consumption - Automated gcms GC-MS - Suitable for volatile compounds ase->gcms quechers QuEChERS - Quick and Easy - High throughput lcmsms LC-MS/MS - High sensitivity and selectivity - Suitable for a wide range of polarities quechers->lcmsms matrix Sample Matrix (Corn/Soybean) matrix->ase matrix->quechers

References

Application Note: Solid-Phase Extraction for S-Metolachlor Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of S-Metolachlor, a widely used chloroacetanilide herbicide, from soil samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science. The protocol outlines soil sample preparation, SPE cartridge conditioning, sample loading, interference elution, and final analyte elution. Subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Electron Capture Detection (GC-ECD) allows for sensitive and accurate quantification of this compound residues.[1][2][3] This document also includes a summary of performance data from various studies and a visual workflow to facilitate procedural understanding.

Introduction

This compound is a selective herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[3][4] Due to its widespread application, persistence, and potential for environmental contamination, monitoring its concentration in soil is crucial for assessing environmental impact and ensuring food safety.[3][5] Solid-phase extraction has emerged as a robust and efficient technique for the cleanup and concentration of this compound from complex soil matrices, offering high recovery and reproducibility.[2][6] This protocol consolidates information from established methods to provide a comprehensive guide for laboratory implementation.

Experimental Protocol

This protocol details the necessary steps for the solid-phase extraction of this compound from soil samples.

Soil Sample Preparation and Extraction

The initial step involves extracting this compound from the soil matrix into a liquid phase.

  • Sample Collection and Homogenization: Collect representative soil samples from the field and air-dry them at room temperature.[3][7] Once dried, sieve the soil to remove large debris and homogenize the sample to ensure uniformity.[3][7]

  • Extraction:

    • Weigh 10 g of the homogenized soil into an appropriate extraction vessel.[1]

    • Add 75 mL of an extraction solvent consisting of 70% methanol in water with 1% ammonium hydroxide.[1]

    • Agitate the mixture using a mechanical shaker for a defined period (e.g., 30 minutes) to ensure efficient extraction.[1]

    • Centrifuge the sample to separate the soil particles from the supernatant.[1]

    • Filter the supernatant to remove any remaining particulate matter.[1]

    • In some methods, the methanol is removed from the extract via rotary evaporation, and the remaining aqueous solution is acidified.[1]

Solid-Phase Extraction (SPE)

The following steps outline the SPE procedure using a C18 SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 SPE column.[1]

    • Follow with 5 mL of 40% acetonitrile in water containing 0.1% formic acid to equilibrate the sorbent.[1]

  • Sample Loading:

    • Take a 5 mL aliquot of the soil extract and dilute it with 5 mL of 0.1% formic acid in water. This dilution step is crucial for ensuring the retention of this compound on the C18 sorbent.[1]

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately one drop per two seconds).[1]

    • Collect and discard the eluate that passes through during loading.[1]

  • Washing (Interference Elution):

    • Wash the SPE cartridge with 5 mL of 40% acetonitrile in water containing 0.1% formic acid. This step removes polar interferences from the soil matrix while retaining this compound on the column.[1]

    • Discard the wash eluate.[1]

  • Elution of this compound:

    • Elute the retained this compound from the SPE cartridge with 10 mL of 80% acetonitrile in water.[1]

    • Collect the eluate in a clean collection tube. This fraction contains the purified this compound.[1]

Sample Analysis

The purified extract is now ready for instrumental analysis.

  • Solvent Evaporation and Reconstitution: The collected eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).[2]

  • Instrumental Analysis: Analyze the reconstituted sample using a validated analytical method, such as LC-MS/MS or GC-ECD, for the quantification of this compound.[1][2][3]

Data Presentation

The following table summarizes quantitative data for this compound analysis in soil from various studies, highlighting the performance of different extraction and analytical methods.

ParameterSoilValueMethodReference
Recovery -81% - 97%SPE with GC-ECD[2]
-88% - 101%SPE with GC-ECD[2]
-92.7% (RSD = 6.3%)Modified QuEChERS with LC-MS/MS[3]
-> 71%MAE with SPE and GC-MS/HPLC-UV[6]
Limit of Quantification (LOQ) -10 ppbSPE with LC-MS/MS[1]
-0.1 µg/gSPE with GC-ECD[2]
-0.001 mg/kgModified QuEChERS with LC-MS/MS[3]
-10-50 µg/kgMAE with SPE and GC-MS/HPLC-UV[6]
Limit of Detection (LOD) -0.1 ngSPE with LC-MS/MS[1]
-0.01 µg/gSPE with GC-ECD[2]
-0.0005 mg/kgModified QuEChERS with LC-MS/MS[3]
-5-10 µg/kgMAE with SPE and GC-MS/HPLC-UV[6]

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from soil.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_analysis Analysis SoilSample 1. Homogenized Soil Sample (10g) Extraction 2. Add 70% Methanol/Water with 1% NH4OH SoilSample->Extraction Condition 5. Condition: 5mL Acetonitrile 5mL 40% ACN/Water (0.1% Formic Acid) Agitate 3. Mechanical Agitation Extraction->Agitate CentrifugeFilter 4. Centrifuge & Filter Agitate->CentrifugeFilter Extract Soil Extract CentrifugeFilter->Extract Extract->Condition Load 6. Load Diluted Extract Condition->Load Concentrate 9. Concentrate & Reconstitute Wash 7. Wash: 5mL 40% ACN/Water (0.1% Formic Acid) Load->Wash Elute 8. Elute: 10mL 80% Acetonitrile/Water Wash->Elute Elute->Concentrate Analysis 10. LC-MS/MS or GC-ECD Analysis Concentrate->Analysis

Caption: Workflow for this compound extraction from soil.

References

Application Note: High-Throughput Analysis of S-Metolachlor and its Metabolites in Environmental and Agricultural Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Metolachlor is a widely used chloroacetanilide herbicide for pre-emergent weed control in various crops. Due to its extensive use, concerns about its potential environmental fate and impact have grown. This compound can degrade in the environment to form more polar and mobile metabolites, primarily metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[1][2] Monitoring the parent compound and these key metabolites is crucial for assessing water quality and ensuring food safety. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, Metolachlor ESA, and Metolachlor OA in various matrices.

The high polarity of the ESA and OA metabolites makes LC-MS/MS the analytical method of choice for achieving the required sensitivity and selectivity for their detection in complex environmental samples.[3] This method provides a reliable tool for researchers, environmental scientists, and regulatory bodies to monitor the presence and concentration of these compounds.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the determination of this compound and its metabolites.

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Two primary methods are described here: Solid-Phase Extraction (SPE) for water samples and a QuEChERS-based method for soil and agricultural products.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methodologies for analyzing chloroacetanilide herbicide degradates in water.[4][5][6]

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store them refrigerated at approximately 4°C until extraction.

  • SPE Cartridge Conditioning: Use an Oasis HLB (0.2 g) SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 20 mL of deionized water.[4][5] Do not allow the cartridge to go dry.

  • Sample Loading: Measure a 50 mL aliquot of the water sample and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[4][5]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering substances. Apply a vacuum for approximately 5 minutes to dry the cartridge.[4][5]

  • Elution: Elute the analytes from the SPE cartridge with 10 mL of methanol into a 15 mL conical tube.[4][5]

  • Concentration and Reconstitution: Evaporate the methanol eluate to approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.[4][5] Adjust the final volume to 1.0 mL with a 1:1 mixture of methanol and water.[4][5] The sample is now ready for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Soil and Agricultural Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from a wide range of food and agricultural matrices.[7][8][9]

  • Sample Homogenization: Homogenize a representative portion of the soil or agricultural product sample. For soil, air dry if necessary and sieve to remove large debris.[10]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., citrate-buffered version for better analyte stability).[7]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a new vial.

    • The extract can be directly injected or diluted with an appropriate solvent if necessary before LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific system being used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes. This compound is typically analyzed in positive mode, while the ESA and OA metabolites are analyzed in negative mode.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11] For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure confident identification.[11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and its primary metabolites. The specific MRM transitions and collision energies may require optimization on the instrument in use.

AnalyteCAS NumberIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 87392-12-9Positive (ESI+)284.1176.224
284.1134.132
Metolachlor ESA 171118-09-5Negative (ESI-)298.180.0-
298.1121.0-
Metolachlor OA 152019-73-3Negative (ESI-)280.1174.1-
280.1208.1-

Note: Collision energies for Metolachlor ESA and OA are not explicitly detailed in the provided search results and would need to be optimized during method development.

Experimental Workflow and Signaling Pathways

The overall analytical workflow for the determination of this compound and its metabolites is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting sample Water or Soil/ Agricultural Sample spe Solid-Phase Extraction (SPE) (for Water Samples) sample->spe Water quechers QuEChERS Extraction (for Soil/Agri Samples) sample->quechers Soil/Agri extract Final Extract spe->extract quechers->extract lc_msms LC-MS/MS Analysis (MRM Mode) extract->lc_msms data_acquisition Data Acquisition lc_msms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Analytical workflow for this compound and its metabolites.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous determination of this compound and its major metabolites, Metolachlor ESA and Metolachlor OA, in environmental and agricultural samples. The detailed protocols for SPE and QuEChERS sample preparation, combined with optimized LC-MS/MS parameters, enable high-throughput analysis essential for environmental monitoring and food safety applications. The use of MRM ensures accurate quantification and confident identification of the target analytes at trace levels.

References

Application Notes: Enantioselective Analysis of S-Metolachlor in Environmental Matrices

Application Notes & Protocols: Bioassay Methods for Detecting S-Metolachlor Soil Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Metolachlor is a selective, pre-emergent herbicide widely used for the control of annual grasses and certain broadleaf weeds in various crops such as corn, soybeans, and cotton.[1] It functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which halts cell division and elongation in emerging seedlings.[1][2] Due to its residual activity in the soil, this compound can persist and potentially cause injury to subsequent, sensitive rotational crops.[3] Bioassays are simple, cost-effective, and direct methods to determine if bioavailable this compound residues are present in the soil at concentrations high enough to adversely affect plant growth.[4][5] These application notes provide detailed protocols for conducting soil bioassays to detect and estimate the residual activity of this compound.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound is absorbed by the shoots and roots of emerging weeds.[1][6] Its primary mode of action is the inhibition of VLCFA synthesis, a critical process for the formation of new cell membranes.[1] This disruption ultimately stops the growth of shoot and root tissues shortly after germination.[1][6]

cluster_herbicide This compound Application cluster_plant Plant Seedling s_met This compound in Soil uptake Absorption by Shoot and Roots s_met->uptake vlcfa VLCFA Elongase Enzymes uptake->vlcfa Inhibits synthesis VLCFA Synthesis vlcfa->synthesis membranes Cell Membrane Formation synthesis->membranes growth Cell Division and Elongation membranes->growth lethal Seedling Growth Inhibition and Death growth->lethal

Caption: this compound's mode of action in susceptible plants.

Indicator Plant Selection

The choice of an appropriate indicator plant is crucial for a successful bioassay. The selected species should be highly sensitive to this compound. Based on scientific literature, several species have been identified as effective bioindicators.

Recommended Indicator Plants:

  • Sorghum (Sorghum bicolor): Highly sensitive to this compound. It requires only a low dose to show significant growth reduction.[7]

  • Cucumber (Cucumis sativus): Extremely sensitive, showing a 100% reduction in dry matter at half the recommended application rate in one study.[7] It is a suitable bioindicator for detecting low concentrations of this compound.[8]

  • Oat (Avena sativa) & Ryegrass (Lolium spp.): Commonly used as indicators for acetanilide herbicides like this compound, exhibiting symptoms such as stunting and malformed leaves.[4]

  • Lettuce (Lactuca sativa): Demonstrates negative interference in both germination and seedling development in the presence of this compound.[9][10]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on various indicator plants as reported in the literature. This data is essential for estimating the concentration of residues in soil samples.

Indicator SpeciesThis compound Dose (g ha⁻¹)Observed EffectReference
Cucumber (Cucumis sativus)1440100% reduction in dry matter[7]
Sorghum (Sorghum bicolor)~405 (14% of recommended dose)50% growth control[7]
Sorghum (Sorghum bicolor)~203 (5% of recommended dose)80% growth reduction[7]
Lettuce (Lactuca sativa)120 mg L⁻¹>60% inhibition of germination[9]
Lettuce (Lactuca sativa)360-720 mg L⁻¹>90% to 100% inhibition of germination[9]
Lettuce (Lactuca sativa)7.5 mg L⁻¹~40% reduction in root development, >30% in shoot[9]
Maize (Zea mays)720 mg L⁻¹~51% reduction in germination speed[10]

General Experimental Protocol for Soil Bioassay

This protocol outlines the fundamental steps for conducting a bioassay. It should be adapted based on the specific indicator plant and experimental objectives.

Soil Sample Collection
  • Field Sampling: Collect representative soil samples from the area suspected of having this compound residues.[4] Take multiple soil cores from the upper 2 to 4 inches of the soil profile, as this is where most residual herbicides are bound.[4][5] For sandy soils, sample down to 4 inches.[4]

  • Control Soil: Collect a separate soil sample from an area known to be free of herbicides.[5][11] This will serve as the negative control for comparison.

  • Sample Pooling: Combine the multiple cores from each area (test and control) to create composite samples.

  • Preparation: Air-dry moist soil samples at room temperature by spreading them in a thin layer.[12] Once dry, break up any large clumps and mix thoroughly to ensure uniformity.[12]

Experimental Setup
  • Potting: Fill at least three pots (3- to 4-inch diameter is suitable) for each soil sample (test soil and control soil).[11][13] Label each pot clearly.

  • Control Groups:

    • Negative Control: Pots containing the herbicide-free soil.

    • Positive Control (Optional but Recommended): Prepare a positive control by treating herbicide-free soil with a known, low concentration of this compound to confirm that the indicator species shows the expected symptoms.

Planting and Growth Conditions
  • Seeding: Plant a sufficient number of seeds of the chosen indicator plant in each pot. For example, plant 3-6 seeds per pot.[11]

  • Environment: Place the pots in a greenhouse or on a sunny windowsill where they will receive adequate light.[4][5]

  • Watering and Nutrients: Keep the soil consistently moist but not waterlogged.[4] A small amount of fertilizer may be added to ensure plant growth is not limited by nutrient deficiency.[4]

Data Collection and Evaluation
  • Observation Period: Monitor the plants for approximately 3 weeks after germination.[4][5]

  • Endpoints: Evaluate plant growth by comparing the plants in the test soil to those in the control soil. Key parameters to measure include:

    • Germination Rate: Count the number of emerged seedlings.

    • Visual Injury Symptoms: Look for stunting, malformed leaves, or "clubbed" roots.[4]

    • Plant Height: Measure the shoot height from the soil surface to the tip of the longest leaf.

    • Biomass: Carefully remove the shoots from the soil, wash away any soil particles, dry them in an oven (e.g., at 70°C for 48 hours), and weigh the dry matter. The percentage of biomass reduction relative to the control is a sensitive indicator.[7]

cluster_prep 1. Preparation cluster_setup 2. Setup cluster_growth 3. Growth Phase cluster_eval 4. Evaluation collect_test Collect Test Soil (Suspected Residues) prepare_soil Air Dry and Homogenize Soil collect_test->prepare_soil collect_control Collect Control Soil (Herbicide-Free) collect_control->prepare_soil potting Fill and Label Pots prepare_soil->potting plant Plant Seeds of Indicator Species potting->plant grow Place in Greenhouse/Sunny Location plant->grow maintain Water and Fertilize as Needed grow->maintain observe Observe for 21 Days Post-Emergence maintain->observe measure Measure Endpoints: - Visual Injury - Height - Dry Biomass observe->measure compare Compare Test vs. Control measure->compare

Caption: General experimental workflow for a soil bioassay.

Specific Protocols for Key Indicator Plants

Sorghum (Sorghum bicolor) Bioassay Protocol
  • Soil Preparation: Follow the general protocol for soil collection and preparation. Ensure the use of Concep®-treated sorghum seed if there's a possibility of high concentrations, although for residue detection, non-safened seed is preferable to maximize sensitivity.[14][15]

  • Planting: Plant 5-10 sorghum seeds per pot, approximately 1-inch deep.

  • Growth and Evaluation: Grow for 21 days. Evaluate for stunting, reduced emergence, and leaf malformation. Harvest the above-ground biomass, dry, and weigh to calculate the percent reduction compared to the control. Sorghum is highly sensitive, and even low residues can cause significant biomass reduction.[7]

Cucumber (Cucumis sativus) Bioassay Protocol
  • Soil Preparation: Follow the general protocol. Cucumber is particularly sensitive to soil compaction, so ensure the soil is loose in the pots.

  • Planting: Plant 3-5 cucumber seeds per pot.

  • Growth and Evaluation: Grow for 14-21 days. Cucumber is extremely sensitive and may fail to emerge or die shortly after emergence at higher residue concentrations.[7] Key indicators are emergence rate, cotyledon development, and stunting. For quantitative analysis, measure the shoot dry matter.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on specific laboratory conditions, soil types, and research objectives. Always follow standard laboratory safety procedures.

References

Application Note: Validated HPLC-UV Method for the Determination of S-Metolachlor in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Metolachlor is a widely used pre-emergent herbicide for the control of annual grasses and broadleaf weeds in various crops like corn and soybeans.[1][2] Due to its persistence and potential for environmental contamination, particularly of soil and groundwater, robust and validated analytical methods are crucial for monitoring its residues.[3][4] This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in soil samples. The method is simple, accurate, and precise, making it suitable for routine environmental monitoring.

Principle

This method involves the extraction of this compound from soil samples using an organic solvent, followed by cleanup and analysis by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)[3][5]

  • Standards: this compound certified reference standard (purity >98%)

  • Reagents: Sodium sulfate (anhydrous, analytical grade)

  • Solid-Phase Extraction (SPE): C18 cartridges

Instrumentation

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.[3]

  • Analytical Column: Agilent Zorbax Eclipse C18 column (50 mm × 4.6 mm, 1.8 μm) or equivalent.[3]

  • Ultrasonic Bath [3]

  • Centrifuge [3]

  • Rotary Evaporator [6]

Quantitative Data Summary

A summary of the performance characteristics of the validated method is presented in the table below.

ParameterResult
Linearity (R²)>0.999
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.06 mg/kg
Accuracy (Recovery)81-92%
Precision (RSD)< 2%

Experimental Protocol

A detailed, step-by-step protocol for the analysis of this compound in soil is provided below.

Sample Preparation
  • Soil Sampling: Collect representative soil samples from the field of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 10 minutes.[3]

    • Centrifuge the mixture at 4000 rpm for 5 minutes.[3]

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process with another 20 mL of acetonitrile.

    • Combine the supernatants.

Sample Cleanup (Solid-Phase Extraction)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Loading: Load the combined extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 40% acetonitrile/water solution to remove interferences.[6]

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and ultrapure water (55/45, v/v).[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 230 nm.[5]

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis soil_sample 1. Soil Sampling extraction 2. Extraction with Acetonitrile soil_sample->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection spe_conditioning 5. SPE Cartridge Conditioning supernatant_collection->spe_conditioning sample_loading 6. Sample Loading spe_conditioning->sample_loading washing 7. Washing sample_loading->washing elution 8. Elution washing->elution drying 9. Drying elution->drying reconstitution 10. Reconstitution drying->reconstitution hplc_analysis 11. HPLC-UV Analysis reconstitution->hplc_analysis data_processing 12. Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in soil.

signaling_pathway cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria specificity Specificity specificity_crit No interference at retention time specificity->specificity_crit linearity Linearity linearity_crit R² > 0.99 linearity->linearity_crit accuracy Accuracy (Recovery) accuracy_crit 70-120% recovery accuracy->accuracy_crit precision Precision (Repeatability) precision_crit RSD < 20% precision->precision_crit lod Limit of Detection (LOD) lod_loq_crit Sufficiently low for intended use lod->lod_loq_crit loq Limit of Quantification (LOQ) loq->lod_loq_crit

Caption: Key parameters and criteria for analytical method validation.

References

Application Note: High-Throughput Analysis of S-Metolachlor in Plant Tissues Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Metolachlor is a widely used selective herbicide for controlling annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, and cotton. Monitoring its residue levels in plant tissues is crucial for ensuring food safety, environmental protection, and for conducting research in herbicide metabolism and dissipation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food and agricultural matrices due to its simplicity, speed, and minimal solvent consumption.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from various plant tissues using a modified QuEChERS method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][4] First, the homogenized plant sample is extracted with acetonitrile. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, facilitates the partitioning of this compound into the acetonitrile layer and separates it from the aqueous phase.[3] An aliquot of the acetonitrile extract is then subjected to a d-SPE cleanup step. This involves mixing the extract with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like lipids.[5] For highly pigmented samples like spinach, graphitized carbon black (GCB) can be used to remove chlorophyll, though it may also retain planar pesticides. After centrifugation, the cleaned-up extract can be directly analyzed by LC-MS/MS or GC-MS/MS for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc)

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB)

  • Standards: Certified reference standard of this compound

  • Equipment: Homogenizer (e.g., blender, bead mill), centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes.

Sample Preparation
  • Homogenization: Weigh a representative portion of the plant tissue (e.g., 10-15 g).[6] Chop or blend the sample until a homogeneous consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to achieve at least 80% hydration before homogenization.[7]

Extraction Protocol (Modified AOAC 2007.01 Method)
  • Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.[8]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

Dispersive SPE (d-SPE) Cleanup Protocol
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:

    • General Plant Tissues (e.g., fruits, non-leafy vegetables): 150 mg MgSO₄ and 50 mg PSA.

    • High-Fat Matrices (e.g., oilseeds): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Pigmented Tissues (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB (use with caution for planar pesticides).

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for analysis. For LC-MS/MS analysis, the extract may be diluted with the mobile phase. For GC-MS/MS analysis, it can be analyzed directly or after solvent exchange.

Data Presentation

The following tables summarize the validation data for the analysis of this compound and structurally similar herbicides in various plant matrices. While a complete dataset for this compound using QuEChERS across all plant types is not available in a single source, the presented data from different studies provide a strong indication of the method's performance.

Table 1: Method Validation Parameters for Acetochlor and Clomazone in Soybean using a QuEChERS-based Method

AnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Acetochlor0.01958
0.11025
11053
Clomazone0.018811
0.1926
1984

Data adapted from a study on herbicide residues in soybean processing.[9] The Limit of Quantification (LOQ) for both herbicides was reported as 0.01 mg/kg.[9]

Table 2: Method Validation Parameters for this compound in Maize and Soybean Straw using Accelerated Solvent Extraction (ASE) and GC-MS

MatrixSpiking Level (mg/kg)Average Recovery (%)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Maize Straw0.0185.5 - 112.70.070.19 - 0.67
0.583.4 - 119.3
Soybean Straw0.0185.5 - 112.70.070.19 - 0.67
0.583.4 - 119.3

This data is from a study using ASE, not QuEChERS, but provides valuable performance metrics for this compound in plant matrices.[10] The reported recoveries were within the acceptable range of 70-120% with RSDs <20%.[11][12]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Homogenize Homogenize Sample (e.g., with a blender) Sample->Homogenize Weigh Weigh 15g of Homogenized Sample Homogenize->Weigh Add_ACN Add 15 mL Acetonitrile (1% Acetic Acid) Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add 6g MgSO4 & 1.5g Sodium Acetate Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake2->Centrifuge1 Aliquot Take 1 mL of Acetonitrile Supernatant Centrifuge1->Aliquot dSPE Add to dSPE Tube (MgSO4, PSA, C18/GCB) Aliquot->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (High Speed, 2 min) Vortex->Centrifuge2 Final_Extract Final Cleaned Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis

References

Application of S-Metolachlor in Herbicide Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-metolachlor is a widely used herbicide belonging to the Group 15 (chloroacetamide) class, which effectively controls annual grasses and small-seeded broadleaf weeds by inhibiting very-long-chain fatty acid (VLCFA) synthesis.[1][2] However, the emergence of herbicide-resistant weed populations, particularly in species like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri), poses a significant threat to crop production.[1][2][3][4][5] Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies and discovering new herbicide chemistries. These application notes provide an overview of the use of this compound in herbicide resistance studies and detailed protocols for key experiments.

The primary mechanism of resistance to this compound in weeds is non-target-site resistance (NTSR), characterized by enhanced metabolic detoxification of the herbicide.[1][2] This is in contrast to target-site resistance, which involves mutations in the target enzyme.[1][2] In the case of this compound, resistance is often conferred by the rapid metabolism of the herbicide into non-toxic forms, a process primarily mediated by glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).[6][7]

Key Resistance Mechanisms

Recent research has identified that metabolic resistance to this compound in waterhemp is controlled by a single major dominant gene, with a second recessive gene possibly modifying the resistance.[3][4][8][9] Studies in Palmer amaranth have also pointed towards NTSR mediated by GSTs as the main driver of resistance.[1][2][5] The detoxification process often involves two phases:

  • Phase I: Modification of the herbicide molecule, for instance through oxidation by P450s.

  • Phase II: Conjugation of the modified herbicide with molecules like glutathione, catalyzed by GSTs, to form a non-toxic conjugate.[10]

Resistant plants exhibit a significantly faster rate of this compound metabolism compared to susceptible plants. For example, resistant waterhemp populations have been shown to metabolize 90% of absorbed this compound in less than 3.2 hours, whereas susceptible populations take over 6 hours.[6][11]

Data Presentation: Quantitative Analysis of this compound Resistance

The level of herbicide resistance is quantified using dose-response assays, from which key metrics are derived.

Table 1: Dose-Response Metrics for this compound Resistance in Amaranthus Species
Weed SpeciesPopulationED50 (g ai ha⁻¹)GR50 (µM)LD50 (µM)Resistance Index (RI)Reference
Amaranthus palmeriSusceptible (SS)27---[1][2][5]
Amaranthus palmeriResistant (16WOO-A)88--3[2]
Amaranthus palmeriResistant (15CRI-A)135--5[2]
Amaranthus palmeriResistant (14CRI-G)215--8[2]
Amaranthus palmeriResistant (14-MIS-H)243--9[2]
Amaranthus palmeriResistant (14CRI-C)351--13[2]
Amaranthus palmeriResistant (14MIS-E)785--29[2]
Amaranthus tuberculatusSusceptible (SEN)--0.2-[12]
Amaranthus tuberculatusResistant (SIR)--1.15.5[12]
Amaranthus tuberculatusResistant (DK3-2)--4.120.5[12]
Amaranthus tuberculatusResistant (CHR)-0.40.94.5[13]
Amaranthus tuberculatusSusceptible (ACR)-0.10.2-[13]

ED50: Effective dose for 50% control. GR50: Herbicide concentration causing a 50% reduction in growth. LD50: Lethal dose required to kill 50% of the population. Resistance Index (RI) is calculated as the ratio of the ED50/GR50/LD50 of the resistant population to that of the susceptible population.

Table 2: this compound Metabolism Rates
PlantPopulationDT90 (hours)Reference
Waterhemp (A. tuberculatus)Resistant< 3.2[6][11]
Waterhemp (A. tuberculatus)Susceptible> 6.0[6][11]
Corn (Zea mays)Tolerant< 3.2[6][11]

DT90: Time required to metabolize 90% of the absorbed herbicide.

Experimental Protocols

Protocol for Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance in a weed population by assessing plant survival and growth inhibition at various herbicide doses.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 400-mL) filled with a suitable soil mix (e.g., 4:1 mixture of field soil and commercial potting medium).[1][2]

  • This compound commercial formulation.

  • Herbicide sprayer with a calibrated nozzle.

  • Greenhouse or growth chamber with controlled environmental conditions.

Procedure:

  • Fill pots with the soil mixture.

  • Sow a predetermined number of seeds (e.g., 50) of each population into separate pots.[1][2]

  • Apply this compound at a range of doses. The dose range should bracket the expected ED50 values for both susceptible and resistant populations. Include a non-treated control.

  • For A. palmeri, a typical dose range for resistant populations could be from 0 to 4 times the recommended field rate (1x = 1,064 g ai ha⁻¹).[14] For susceptible populations, a lower range of doses would be appropriate.[14]

  • Place the pots in a greenhouse or growth chamber under optimal growing conditions (e.g., appropriate temperature, light, and humidity).

  • Water the plants as needed.

  • Assess plant survival and biomass (shoot dry weight) at a specified time point, typically 14 to 28 days after treatment.[15]

  • Calculate the percentage of control or growth reduction relative to the non-treated control for each dose.

  • Analyze the data using a suitable statistical model (e.g., a log-logistic dose-response curve) to determine the ED50, GR50, or LD50 values.

Protocol for In-Vitro GST Activity Assay

This assay measures the activity of GST enzymes in plant extracts, providing evidence for metabolic resistance.

Materials:

  • Plant tissue (e.g., roots or leaves) from resistant and susceptible plants.[1][2]

  • Extraction buffer (e.g., PBS pH 6.5).[16]

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol).[16]

  • Reduced glutathione (GSH) solution (e.g., 100 mM).[16]

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Cuvettes or 96-well plates.

Procedure:

  • Protein Extraction:

    • Homogenize a known amount of plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing the soluble proteins.

  • Assay Cocktail Preparation:

    • Prepare an assay cocktail containing buffer, CDNB, and GSH. A typical cocktail might consist of 980 µl PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH per 1 ml of cocktail.[16]

  • Enzymatic Reaction:

    • Add a specific volume of the protein extract (e.g., 100 µl) to the assay cocktail (e.g., 900 µl) in a cuvette.[16]

    • For a blank, add extraction buffer instead of the protein extract.

    • Immediately place the cuvette in the spectrophotometer.

  • Measurement:

    • Measure the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) at a constant temperature (e.g., 30°C).[16] The conjugation of GSH to CDNB results in a product that absorbs light at this wavelength.[16]

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Use the molar extinction coefficient of the product (GS-DNB, typically 9.6 mM⁻¹ cm⁻¹) to calculate the GST activity in units of nmol/min/mg of protein.

Protocol for Herbicide Metabolism Study using Radiolabeled this compound

This protocol determines the rate of this compound metabolism in resistant and susceptible plants.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-S-metolachlor).

  • Resistant and susceptible weed seedlings.

  • Syringe for herbicide application.

  • Solvents for extraction (e.g., acetonitrile, water, acetic acid).

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Scintillation counter.

Procedure:

  • Herbicide Application:

    • Grow resistant and susceptible seedlings to a specific growth stage.

    • Apply a known amount of radiolabeled this compound to a leaf of each plant.

  • Time-Course Harvest:

    • Harvest the treated plants at different time points after application (e.g., 2, 4, 8, 24 hours).

  • Extraction:

    • Wash the treated leaf surface to remove unabsorbed herbicide.

    • Homogenize the plant tissue in an extraction solvent.

    • Centrifuge to pellet solids and collect the supernatant.

  • Analysis:

    • Analyze the extracts using HPLC with a radioactivity detector to separate the parent this compound from its metabolites.

    • Quantify the amount of parent herbicide and its metabolites at each time point.

  • Data Interpretation:

    • Calculate the percentage of absorbed this compound that has been metabolized over time.

    • Determine the half-life (T₅₀) or the time to 90% degradation (DT₉₀) of this compound in each plant type.

Visualizations

Signaling Pathway of this compound Detoxification

G cluster_cell Plant Cell S_Metolachlor This compound (Herbicidally Active) Phase1_Metabolite Phase I Metabolite (e.g., Hydroxylated) S_Metolachlor->Phase1_Metabolite P450s (Oxidation) Phase2_Conjugate Phase II Conjugate (Non-toxic) S_Metolachlor->Phase2_Conjugate GSTs (Direct Conjugation) Phase1_Metabolite->Phase2_Conjugate GSTs (Conjugation with Glutathione) Vacuole Vacuole (Sequestration) Phase2_Conjugate->Vacuole

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

Experimental Workflow for this compound Resistance Study

G A 1. Seed Collection (Suspected Resistant & Susceptible Populations) B 2. Whole-Plant Dose-Response Assay A->B C 3. Quantify Resistance Level (Calculate ED50, GR50, LD50) B->C D 4. Investigate Mechanism (Metabolic Studies) C->D E GST/P450 Activity Assays D->E F Metabolism Study with Radiolabeled this compound D->F G 5. Molecular Analysis (Gene Expression - qPCR) D->G H 6. Data Interpretation & Conclusion E->H F->H G->H G cluster_resistance Herbicide Resistance Mechanisms cluster_ntsr NTSR Mechanisms cluster_metabolism Metabolic Enzymes TSR Target-Site Resistance (TSR) (e.g., Altered Target Enzyme) NTSR Non-Target-Site Resistance (NTSR) Metabolism Enhanced Metabolism NTSR->Metabolism Other Other Mechanisms (Reduced uptake/translocation, sequestration) NTSR->Other GSTs Glutathione S-Transferases (GSTs) Metabolism->GSTs P450s Cytochrome P450s Metabolism->P450s

References

Troubleshooting & Optimization

Overcoming matrix effects in S-Metolachlor soil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in S-Metolachlor soil analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis in soil?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In soil analysis, these effects can lead to either suppression or enhancement of the this compound signal during instrumental analysis, particularly with mass spectrometry-based detectors (LC-MS/MS, GC-MS/MS).[1][2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] For instance, in LC-ESI-MS/MS, co-eluting organic matter or inorganic salts from the soil can compete with this compound for ionization, typically leading to signal suppression.[2][4] Conversely, some matrix components in GC-MS can enhance the signal by protecting the analyte from degradation in the hot injector.[5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed by comparing the response of a standard solution prepared in a pure solvent to the response of a standard spiked into a blank soil extract (post-extraction spike).[2] A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[6]

Q3: What are the primary strategies to overcome matrix effects in this compound soil analysis?

A3: The main strategies can be categorized into three groups:

  • Sample Preparation Optimization: The goal is to remove interfering matrix components before instrumental analysis. This includes techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with optimized sorbents.[1][7]

  • Instrumental Method Optimization: Modifying chromatographic conditions to separate this compound from co-eluting matrix components can be effective.[1]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. Common approaches include the use of matrix-matched standards, the standard addition method, and the use of isotopically labeled internal standards (isotope dilution).[1][5][8][9]

Troubleshooting Guides

Problem 1: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the soil sample is well-homogenized. For dry soils, pre-wetting the sample before extraction can improve recovery.[10] Optimize the extraction solvent; acetonitrile is commonly used in QuEChERS, while methanol/water mixtures are used in other extraction methods.[4][11]
Analyte Loss During Cleanup The choice of sorbent in dispersive SPE (d-SPE) is critical. For this compound, a combination of PSA (Primary Secondary Amine) and C18 is often used to remove interfering substances.[12] However, overly aggressive cleanup can lead to analyte loss. Evaluate the recovery with and without the cleanup step to determine its impact.
Degradation of this compound This compound can be susceptible to degradation under certain pH conditions. Ensure that the pH of the extraction and final solutions is controlled.

Problem 2: Significant signal suppression or enhancement observed.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Optimize Chromatographic Separation: Adjust the gradient profile in LC or the temperature program in GC to improve the separation of this compound from matrix interferences.[1]
Improve Sample Cleanup: If using QuEChERS, experiment with different d-SPE sorbents such as graphitized carbon black (GCB) in addition to PSA and C18, but be aware that GCB can retain planar pesticides.[13] For SPE, ensure the cartridge type (e.g., C18, HLB) is appropriate for this compound and the soil type.[4][13]
Inadequate Calibration Strategy Implement Matrix-Matched Calibration: Prepare calibration standards in a blank soil matrix extract that has undergone the same sample preparation procedure as the samples.[9][14] This is a widely used and effective method to compensate for matrix effects.
Use the Standard Addition Method: This involves adding known amounts of this compound standard to sample aliquots and determining the native concentration by extrapolation. This method is particularly useful when a representative blank matrix is unavailable.[8]
Employ an Isotopically Labeled Internal Standard: The use of a stable isotope-labeled this compound (e.g., this compound-d6) is considered the gold standard for correcting for matrix effects and recovery losses, as it behaves chemically and physically similarly to the native analyte.[1][15]

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for this compound with Different Sample Preparation Methods

Method Extraction Solvent Cleanup Sorbent Recovery (%) Matrix Effect (%) Instrumentation Reference
QuEChERS AcetonitrilePSA + C1885-110-20 to +15LC-MS/MS[11]
SPE Methanol/WaterC1881-97-17.3GC-ECD[14]
MAE-SPE Methanol/WaterC18>71Not SpecifiedGC-MS & HPLC-UV[16]

PSA: Primary Secondary Amine; C18: Octadecyl-bonded silica; SPE: Solid Phase Extraction; MAE: Microwave-Assisted Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-ECD: Gas Chromatography-Electron Capture Detector; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detector.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is adapted from a method developed for the analysis of this compound in soil and maize.[11]

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an appropriate internal standard solution (e.g., isoproturon-d6 at 0.5 µg/mL).

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) Method for this compound in Soil

This protocol is based on the EPA method for the determination of this compound and its degradates in soil.[4]

  • Sample Weighing: Weigh 10 g of soil into an extraction bottle.

  • Extraction: Add 75 mL of 70% methanol/water with 1% ammonium hydroxide. Shake on an orbital shaker at high speed for 30 minutes.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant.

  • Solvent Removal: Remove the methanol from the extract using a rotary evaporator.

  • Acidification: Acidify the remaining aqueous extract.

  • SPE Cartridge Conditioning: Condition an ENV SPE cartridge.

  • Sample Loading: Pass the acidified extract through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.25% ammonium hydroxide in water, followed by purified water.

  • Elution: Elute the analytes with methanol containing 0.1% ammonium hydroxide.

  • Final Extract Preparation: Adjust the eluate to the desired final volume for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow start Start: Soil Sample homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh extract Extraction (e.g., QuEChERS or SPE) weigh->extract cleanup Cleanup (d-SPE or SPE Cartridge) extract->cleanup analyze Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analyze end End: Data Analysis analyze->end

Caption: General experimental workflow for this compound analysis in soil.

troubleshooting_matrix_effects start_node Matrix Effect Observed? no_effect Proceed with Quantification start_node->no_effect No optimize_cleanup Optimize Sample Cleanup (SPE/d-SPE) start_node->optimize_cleanup Yes optimize_chromatography Optimize Chromatography optimize_cleanup->optimize_chromatography matrix_matched Use Matrix-Matched Calibration optimize_chromatography->matrix_matched standard_addition Use Standard Addition matrix_matched->standard_addition isotope_dilution Use Isotope Dilution standard_addition->isotope_dilution

References

Preventing thermal isomerization of S-Metolachlor during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Metolachlor. The focus is on preventing thermal isomerization during Gas Chromatography (GC) analysis to ensure accurate quantification of its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is thermal isomerization of this compound and why is it a concern in GC analysis?

A1: this compound is a chiral molecule existing as four stereoisomers. Thermal isomerization, or epimerization, is the process where these isomers convert into one another at elevated temperatures. This is a significant concern in gas chromatography (GC) because the high temperatures used in the GC inlet can alter the original isomeric composition of the sample before it reaches the analytical column.[1][2] This leads to inaccurate quantification of the individual S-isomers.

Q2: Which GC injection technique is most likely to cause thermal isomerization of this compound?

A2: Split/splitless injection is the most common cause of thermal isomerization for this compound.[1][2] This technique involves vaporizing the sample in a hot inlet, where the thermally labile this compound molecules are exposed to high temperatures for a sufficient duration to cause isomerization before they are transferred to the column.

Q3: What is the recommended injection technique to prevent this isomerization?

A3: Cold on-column injection is the preferred method for analyzing this compound and other thermally sensitive compounds.[1][2] This technique deposits the liquid sample directly onto the capillary column at a low initial oven temperature, avoiding the hot inlet and minimizing thermal stress on the analyte. Programmed Temperature Vaporization (PTV) inlets, which allow for a cool injection followed by rapid heating, can also be a suitable alternative.

Q4: Besides the injection technique, what other GC parameters can influence the thermal isomerization of this compound?

A4: Several other factors can contribute to on-column isomerization or degradation:

  • Inlet Temperature: Even with splitless injection, excessively high inlet temperatures will promote isomerization.

  • Liner Activity: Active sites on the glass liner of the injector can catalyze the isomerization process. Using deactivated liners is crucial.

  • Column Choice: The type of chiral stationary phase is critical for the separation of the isomers.

  • Oven Temperature Program: While the initial temperature is key, the ramp rate and final temperature should be optimized to ensure good chromatography without causing on-column degradation.

Q5: Are there alternative analytical techniques for the chiral analysis of this compound that avoid thermal isomerization?

A5: Yes, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are excellent alternatives for the enantioselective analysis of this compound.[1] These techniques operate at or near ambient temperatures, thus eliminating the risk of thermal degradation.

Troubleshooting Guide: Preventing this compound Isomerization

This guide provides a systematic approach to troubleshooting and preventing the thermal isomerization of this compound during GC analysis.

Problem: Inaccurate or inconsistent S-isomer ratios in your GC results.

Initial Assessment Workflow:

Troubleshooting this compound Isomerization start Inconsistent S-Isomer Ratios Observed check_injection Review Injection Technique start->check_injection is_splitless Using Split/Splitless? check_injection->is_splitless switch_to_oncolumn Switch to Cold On-Column or PTV Injection is_splitless->switch_to_oncolumn Yes check_temp Review Inlet Temperature is_splitless->check_temp No end Consistent S-Isomer Ratios Achieved switch_to_oncolumn->end is_temp_high Is Temperature > 200°C? check_temp->is_temp_high lower_temp Lower Inlet Temperature (e.g., to 150-180°C) is_temp_high->lower_temp Yes check_liner Inspect Inlet Liner is_temp_high->check_liner No lower_temp->end is_liner_deactivated Is Liner Deactivated and Clean? check_liner->is_liner_deactivated replace_liner Replace with a New, Deactivated Liner is_liner_deactivated->replace_liner No check_column Evaluate Column Performance is_liner_deactivated->check_column Yes replace_liner->end is_chiral_column Using Appropriate Chiral Column? check_column->is_chiral_column select_column Select a Suitable Chiral Stationary Phase is_chiral_column->select_column No is_chiral_column->end Yes

Caption: Troubleshooting workflow for preventing this compound isomerization.

Data Presentation

Injection TechniqueInlet Temperature (°C)Liner TypeExpected Isomerization (%)Recommendation
Split/Splitless250Standard Glass WoolHigh (>20%)Not Recommended for Chiral Analysis
Split/Splitless200Deactivated Glass WoolModerate (5-15%)Use with Caution
Split/Splitless180Deactivated Glass WoolLow to Moderate (2-10%)Better, but still a risk
Cold On-Column N/A (oven-tracked) N/A Minimal (<1%) Highly Recommended
PTV (Cold Injection)Programmed RampDeactivatedVery Low (<2%)Recommended Alternative

Experimental Protocols

Recommended Protocol: Chiral GC-MS Analysis of this compound using Cold On-Column Injection

This protocol is designed to provide a robust method for the chiral separation of this compound stereoisomers while minimizing the risk of thermal isomerization.

1. Sample Preparation:

  • Ensure this compound standards and samples are dissolved in a suitable solvent (e.g., ethyl acetate, hexane).

  • The final concentration should be appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a cold on-column inlet.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Chiral Column: A chiral stationary phase column suitable for separating this compound isomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Technique: Cold On-Column

    • Injection Volume: 1 µL

    • Inlet Temperature: Track Oven

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

3. Quality Control:

  • Inject a racemic standard of Metolachlor to verify the separation and elution order of all four stereoisomers.

  • Analyze a blank solvent sample between injections to check for carryover.

  • Periodically inject a known this compound standard to monitor for any signs of isomerization.

Experimental Workflow Diagram:

This compound Chiral GC-MS Analysis Workflow sample_prep Sample Preparation (Dissolve & Filter) gc_setup GC-MS Setup (Cold On-Column Inlet, Chiral Column) sample_prep->gc_setup injection Cold On-Column Injection (1 µL, Oven Track Inlet) gc_setup->injection separation Chromatographic Separation (Optimized Oven Program) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection data_analysis Data Analysis (Peak Integration, Isomer Ratio Calculation) detection->data_analysis qc Quality Control (Racemic Standard, Blanks) data_analysis->qc

References

Improving peak resolution in chiral HPLC of S-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC of S-Metolachlor

Welcome to the technical support center for the chiral HPLC analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution between this compound enantiomers?

Poor resolution in the chiral HPLC of this compound is often attributed to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for the metolachlor enantiomers.[1] Polysaccharide-based columns are commonly used for this separation.[2][3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase are critical for achieving separation.[1][4]

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate, and lower flow rates can sometimes enhance resolution.[1][4]

  • Inadequate Temperature Control: Temperature significantly influences the interactions between the enantiomers and the CSP, thereby affecting resolution.[1][2][4]

Q2: Why am I observing peak tailing for my this compound peaks?

Peak tailing in chiral HPLC can be caused by:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to tailing.[1]

  • Column Contamination: The buildup of contaminants on the column can create active sites that cause peak tailing.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[4]

Q3: My retention times for this compound are shifting between injections. What could be the cause?

Shifting retention times can be a result of:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase composition is prepared accurately and consistently for each run.[1]

  • Unstable Column Temperature: Small fluctuations in temperature can affect selectivity and retention times. The use of a column oven is highly recommended.[1]

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.[4]

Q4: Can the choice of organic modifier in the mobile phase impact the separation of this compound?

Yes, the choice of alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system can significantly alter the selectivity and resolution of this compound enantiomers.[3][4] It is advisable to screen different alcohols during method development.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different polysaccharide-based CSPs (e.g., amylose or cellulose-based columns).[2] For this compound, columns like AY-H have shown good results.[3]
Suboptimal mobile phase composition.Optimize the percentage of the alcohol modifier (e.g., ethanol in n-hexane).[3] Also, test different alcohols like isopropanol.[4]
Flow rate is too high.Decrease the flow rate. Chiral separations often benefit from lower flow rates.[1][4][5]
Temperature is not optimized.Screen a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution.[2][4]
Peak Tailing Secondary interactions with the stationary phase.For acidic or basic analytes, consider adding a mobile phase additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to improve peak shape.[5]
Column contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the column.[6]
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.[4]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each analysis and ensure accurate measurements.[1]
Unstable column temperature.Use a column oven to maintain a consistent temperature.[1][4]
Insufficient column equilibration.Equilibrate the column with the mobile phase for an extended period (e.g., 1-2 hours) until a stable baseline is achieved.[4]

Experimental Protocols

Below are detailed methodologies for the chiral separation of this compound based on published methods.

Method 1: Optimal Resolution of Metolachlor Stereoisomers [3]

  • Chromatographic Conditions:

    • Column: AY-H

    • Mobile Phase: n-hexane/Ethanol (96/4, v/v)

    • Flow Rate: 0.6 mL/min

    • Temperature: 25°C

    • Detection: UV

Method 2: General Normal Phase Separation [7]

  • Chromatographic Conditions:

    • Column: Chiral Column (specific type not mentioned)

    • Mobile Phase: Heptane/Ethanol (94/6, v/v)

    • Detection: UV at 230 nm

Sample Preparation (General Protocol) [7]

  • Weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add about 15 mL of heptane to the flask.

  • Sonicate for 2 minutes in an ultrasonic bath.

  • Allow the solution to cool to ambient temperature.

  • Dilute to the mark with heptane and mix thoroughly.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Workflow for Poor Peak Resolution Start Poor or No Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Modifier type & %) CheckCSP->OptimizeMP Yes ScreenCSP Screen Different CSPs CheckCSP->ScreenCSP No AdjustFlow Adjust Flow Rate (Typically decrease) OptimizeMP->AdjustFlow OptimizeTemp Optimize Temperature AdjustFlow->OptimizeTemp ResolutionOK Resolution Achieved OptimizeTemp->ResolutionOK ScreenCSP->OptimizeMP

Caption: A logical workflow for troubleshooting and improving poor peak resolution in chiral HPLC.

Factors Affecting Peak Resolution in Chiral HPLC

G Key Factors Influencing Peak Resolution Resolution Peak Resolution CSP Chiral Stationary Phase (Selectivity) Resolution->CSP MobilePhase Mobile Phase (Modifier, Additives, pH) Resolution->MobilePhase FlowRate Flow Rate (Efficiency) Resolution->FlowRate Temperature Temperature (Thermodynamics) Resolution->Temperature

Caption: Diagram illustrating the primary factors that influence peak resolution in chiral HPLC separations.

References

S-Metolachlor standard solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of S-Metolachlor analytical standard solutions. Adherence to these guidelines is critical for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile is a commonly used and recommended solvent for preparing this compound stock solutions. Toluene can also be an optimal choice due to its inertness and low volatility, provided this compound solubility is not an issue.[1][2] For certain applications, other solvents like methanol may be used, but stability should be verified.[3]

Q2: What are the optimal storage conditions for an this compound stock solution?

A2: For long-term stability, this compound stock solutions should be stored at or below -18°C in a freezer.[2][4] For short-term or routine use, refrigeration at 4°C (± 3°C) is acceptable.[3][5] Solutions should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[1][5][6]

Q3: How long can I expect my this compound standard solution to be stable?

A3: The stability of your standard solution depends heavily on the storage conditions. When stored properly at -18°C, this compound residues have been shown to be stable for at least two years.[4] One analytical method from the California Department of Pesticide Regulation suggests an expiration date of six months from the preparation date for its standards when stored in a refrigerator.[3] It is crucial to perform periodic stability checks to verify the integrity of the standard over time.[2]

Q4: I see unexpected peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

A4: Unexpected peaks can indicate degradation of the standard. This compound can degrade via microbial and chemical hydrolysis.[7] Improper storage, such as exposure to high temperatures, light, or non-inert container materials, can accelerate degradation.[5][8] It is also a major source of analytical error.[1] To troubleshoot, prepare a fresh standard from a certified reference material (CRM) and re-analyze. Compare the chromatograms to confirm if the issue is with the old standard.

Q5: My prepared this compound solution appears cloudy after being stored in the freezer. What should I do?

A5: Cloudiness or precipitation upon removal from a freezer can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures. Before use, allow the solution to equilibrate to room temperature completely and vortex or sonicate until the solution is clear. If the precipitate does not redissolve, it may be necessary to prepare a new, more dilute stock solution.

Stability Data Summary

The stability of this compound is influenced by storage temperature, solvent, and duration. The following table summarizes general stability findings from various sources.

Storage TemperatureSolventDurationStability FindingSource
-18 °CNot Specified (in commodity)At least 2 yearsStable[4]
54 ± 2°CNot Specified (formulation)14 daysProduct remains compliant with specifications[8]
4 ± 3 °CMethanol/Water6 monthsRecommended expiration for working standards[3]
-18 °CToluene, Acetonitrile> 2 yearsMost pesticides demonstrate long-term stability[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol outlines the standard procedure for preparing a primary stock solution from a neat or solid certified reference material (CRM).

Materials:

  • This compound certified reference material (CRM)

  • High-purity acetonitrile (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL or 25 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and syringes

Procedure:

  • Allow the this compound CRM container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a target amount (e.g., 10 mg) of the this compound CRM onto a weighing paper or directly into a volumetric flask. Record the exact weight.

  • Quantitatively transfer the weighed standard into the volumetric flask.

  • Add a small amount of acetonitrile to dissolve the standard completely. Gently swirl the flask.

  • Once dissolved, fill the flask to the calibration mark with acetonitrile.

  • Cap the flask and invert it at least 20 times to ensure the solution is homogeneous.

  • Transfer aliquots of the stock solution into amber glass vials for storage.

  • Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store the primary stock solution in a freezer at -18°C or below.

Visual Guides

Standard Solution Handling Workflow

The following diagram illustrates the recommended workflow for preparing and using analytical standards to ensure accuracy and stability.

G Diagram 1: Standard Solution Handling Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage & Verification start Receive Certified Reference Material (CRM) weigh Accurately Weigh CRM start->weigh dissolve Dissolve in High-Purity Solvent (e.g., Acetonitrile) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot long_term Long-Term Storage (Stock Solution) ≤ -18°C aliquot->long_term Store Immediately prepare_working Prepare Working Standards by Dilution long_term->prepare_working short_term Short-Term Storage (Working Solution) ~4°C analysis Instrumental Analysis (LC-MS/MS, GC-MS/MS) short_term->analysis prepare_working->short_term verify Periodic Stability Check (Compare vs. Fresh Standard) analysis->verify verify->start Standard Degraded (Prepare New Stock) verify->analysis Standard is Stable

Diagram 1: Standard Solution Handling Workflow
Troubleshooting Standard Solution Instability

Use this flowchart to diagnose potential issues with your this compound standard solution if you suspect degradation or contamination.

G Diagram 2: Troubleshooting Standard Instability start Problem: Inaccurate Results or Unexpected Chromatographic Peaks q1 Was the solution stored properly? (Dark, cold, sealed) start->q1 q2 Is the solution past its recommended expiry date? q1->q2 Yes res_storage Action: Review storage protocol. Store at ≤ -18°C in amber vials. q1->res_storage No q3 Was high-purity solvent used? q2->q3 No res_expiry Action: Prepare a fresh standard solution from CRM. q2->res_expiry Yes q4 Was the container clean and inert (glass)? q3->q4 Yes res_solvent Action: Reprepare solution using new, high-purity solvent. q3->res_solvent No res_container Action: Use only Class A glassware and PTFE-lined caps. q4->res_container No res_ok Conclusion: Degradation is unlikely. Investigate other experimental parameters (e.g., instrument, method). q4->res_ok Yes

Diagram 2: Troubleshooting Standard Instability

References

Minimizing interferences in S-Metolachlor water sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing S-Metolachlor in water samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound in water?

A1: The most common analytical methods for quantifying this compound in water samples are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).[1] LC with tandem mass spectrometry (LC-MS/MS) is frequently used for its high sensitivity and selectivity.[2][3][4] Gas chromatography with mass spectrometry (GC-MS) is also a reliable method.[1] Immunoassays can be used for rapid screening, but may have limitations in selectivity.

Q2: What are the typical sample preparation methods for this compound in water?

A2: Solid-Phase Extraction (SPE) is the most widely used sample preparation technique for this compound in water.[2][5] It helps to concentrate the analyte and remove interfering matrix components. For samples with high concentrations of this compound, a simpler "dilute-and-shoot" method can be a faster alternative.[6][7][8]

Q3: What is "matrix effect" and how does it affect this compound analysis?

A3: Matrix effect is the alteration of the analyte's signal intensity due to the presence of other components in the sample matrix. In LC-MS/MS analysis, this can manifest as ion suppression or enhancement, where co-eluting compounds from the water sample interfere with the ionization of this compound, leading to inaccurate quantification.[9][10]

Q4: What are the expected recovery rates for this compound using SPE?

A4: Recovery rates for this compound using SPE can vary depending on the sorbent material and the specific water matrix. However, good methods typically achieve recovery rates in the range of 86% to 114%.[7][8]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Low or no this compound peak Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Use a more selective SPE sorbent or add a cleanup step after extraction. 2. Optimize Chromatography: Modify the gradient to better separate this compound from interfering compounds. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components.[10] 4. Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for signal loss due to ion suppression. 5. Switch Ionization Mode: If possible, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), which can be less prone to ion suppression.[10]
Poor Recovery during SPE: The analyte is not being efficiently extracted from the water sample or eluted from the SPE cartridge.1. Check SPE Sorbent: Ensure the chosen sorbent is appropriate for this compound. Polymeric sorbents like Oasis HLB are often effective.[2][5] 2. Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Methanol is commonly used.[2] 3. Check pH: The pH of the sample may affect the retention of this compound on the SPE sorbent.
Peak Tailing or Fronting Column Issues: The analytical column may be contaminated or degraded.1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column. 2. Check for Contamination: Use high-purity solvents to prepare the mobile phase.
Retention Time Shifts Inconsistent Mobile Phase Composition: The gradient composition is not reproducible.1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily. 2. Degas Solvents: Ensure solvents are properly degassed.
Column Temperature Fluctuations: The column oven temperature is not stable.1. Check Column Oven: Verify the stability of the column oven temperature.
GC-MS Analysis
Problem Potential Cause Suggested Solution
No or Small Analyte Peak Injector Problems: The sample is not being introduced effectively into the system.1. Check Syringe: Ensure the syringe is not blocked or damaged.[11] 2. Verify Injection Volume: Confirm the correct sample volume is being injected.
Inlet Contamination: The inlet liner is dirty or active.1. Replace Inlet Liner: Regularly replace the inlet liner to prevent analyte adsorption.[12] 2. Clean the Inlet: Perform routine maintenance and cleaning of the injector port.
Broad or Tailing Peaks Active Sites in the System: The analyte is interacting with active sites in the inlet or column.1. Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated. 2. Condition the Column: Properly condition a new column before use. 3. Trim the Column: Cut a small portion from the inlet end of the column to remove contamination.[11]
Baseline Noise or Drift Contaminated Carrier Gas or System: Impurities are present in the carrier gas or there is a leak in the system.1. Check Gas Purity: Use high-purity carrier gas and ensure gas purifiers are functioning correctly.[13] 2. Leak Check: Perform a leak check of the system.[11]
Column Bleed: The stationary phase of the column is degrading.1. Lower Final Oven Temperature: Operate within the recommended temperature limits of the column. 2. Use a Low-Bleed Column: Consider using a column specifically designed for low bleed.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound in Water

MethodPrincipleAdvantagesDisadvantagesTypical Recovery (%)Limit of Quantification (LOQ)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High concentration factor, effective removal of interferences.More time-consuming and requires more solvent than dilute-and-shoot.86 - 114[7][8]0.02 µg/L[7][8]
Dilute-and-Shoot Sample is diluted with a suitable solvent and directly injected into the analytical instrument.Fast, simple, requires minimal solvent.Prone to matrix effects, not suitable for trace-level analysis.Not applicable2 µg/L[7][8]

Table 2: Comparison of SPE Sorbents for Pesticide Extraction from Water

Sorbent TypeChemical CompositionRetention MechanismSuitable for
C18 (Octadecylsilane) Silica-based with C18 alkyl chainsReversed-phaseNon-polar to moderately polar compounds
Oasis HLB Divinylbenzene-N-vinylpyrrolidone copolymerReversed-phaseWide range of acidic, neutral, and basic compounds[5]
Strata-X Surface-modified styrene-divinylbenzeneReversed-phase with some polar interactionBroad range of compounds

Experimental Protocols

Protocol 1: this compound Analysis in Water by SPE and LC-MS/MS

This protocol is adapted from the California Department of Pesticide Regulation Method.[2]

1. Sample Preparation (SPE)

  • Pass a 50 mL aliquot of the water sample through an Oasis HLB SPE cartridge (0.2 g).

  • Rinse the cartridge with deionized water.

  • Elute the this compound from the cartridge with methanol.

  • Evaporate the methanol eluate to approximately 0.4 mL at 45°C under a gentle stream of nitrogen.

  • Adjust the final volume to 1.0 mL with an appropriate ratio of water and methanol (e.g., 1:1).

2. LC-MS/MS Analysis

  • LC System: A suitable liquid chromatography system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.

  • MS/MS System: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for this compound for confirmation and quantification.

Visualizations

troubleshooting_workflow rect_node rect_node start Low or No Peak Detected? check_recovery Check SPE Recovery? start->check_recovery check_recovery->rect_node No Optimize SPE Protocol good_recovery Recovery OK? check_recovery->good_recovery Yes good_recovery->rect_node No Check Instrument Performance ion_suppression Potential Ion Suppression good_recovery->ion_suppression Yes improve_cleanup Improve Sample Cleanup ion_suppression->improve_cleanup optimize_chrom Optimize Chromatography ion_suppression->optimize_chrom dilute_sample Dilute Sample ion_suppression->dilute_sample

References

Technical Support Center: Optimizing S-Metolachlor Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of S-Metolachlor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for this compound and its stereoisomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is a good starting point for a reversed-phase HPLC mobile phase for this compound analysis?

A common and effective starting point for the reversed-phase separation of this compound is a mobile phase consisting of a mixture of acetonitrile and water.[1] A typical ratio to begin with is 80:20 (v/v) acetonitrile to water.[1] Depending on your column and system, you may need to adjust this ratio to achieve the desired retention time and resolution. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[2]

2. I am not getting baseline separation of this compound from other components in my mixture using a C18 column. What can I do?

If you are experiencing co-elution or poor resolution, consider the following optimization steps:

  • Adjust the organic solvent percentage:

    • To decrease retention time and elute this compound faster: Increase the percentage of acetonitrile in the mobile phase.

    • To increase retention time and improve separation from earlier eluting peaks: Decrease the percentage of acetonitrile.

  • Modify the aqueous phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak symmetry and influence the retention of ionizable impurities.[2]

  • Consider a different organic modifier: While acetonitrile is common, methanol can be used as an alternative. The change in solvent can alter the selectivity of your separation.

  • Evaluate your column: Ensure your column is not degraded. If resolution issues persist, trying a different C18 column from another brand or a column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

3. How can I separate the stereoisomers of this compound?

The separation of this compound stereoisomers requires a chiral stationary phase (chiral column).[3][4][5] Normal-phase chromatography is typically employed for this purpose.[5]

4. What mobile phases are recommended for the chiral separation of this compound?

For chiral separations on columns like Chiralcel OD-H or AY-H, a mobile phase consisting of a non-polar solvent mixed with a small amount of an alcohol modifier is effective.[3][4] Common mobile phases include:

  • n-Hexane/Ethanol[3]

  • Heptane/Ethanol[5]

  • n-Hexane/Diethyl ether[4]

The ratio of the non-polar solvent to the alcohol modifier is a critical parameter to optimize for achieving baseline separation of the four stereoisomers.[3][4]

5. My retention times are drifting during a series of injections. What could be the cause?

Variable retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence.

  • Mobile phase instability: If your mobile phase is a mixture of solvents that are not fully miscible or if it is prone to evaporation of the more volatile component, the composition can change over time. Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Temperature fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]

  • Pump performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check your pump for any leaks or pressure fluctuations.

6. I am observing peak tailing for this compound. How can I improve the peak shape?

Peak tailing can be addressed by:

  • Mobile phase pH adjustment: For reversed-phase chromatography, adding a small amount of acid can suppress the interaction of the analyte with any active sites on the silica backbone of the stationary phase.

  • Sample solvent mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.

  • Column degradation: Over time, columns can degrade, leading to poor peak shapes. Replacing the column may be necessary.

  • System contamination: Contamination in the injector, tubing, or guard column can lead to peak tailing. A thorough system cleaning may be required.

Quantitative Data Summary

The following tables summarize typical experimental conditions for the separation of this compound.

Table 1: Reversed-Phase HPLC Conditions

ParameterValueReference
Column Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 230 nm[1]

Table 2: Chiral Normal-Phase HPLC Conditions

ParameterValueReference
Column AY-H[3]
Mobile Phase n-Hexane:Ethanol (96:4 v/v)[3]
Flow Rate 0.6 mL/min[3]
Temperature 25°C[3]
Detection Not specified

Table 3: Chiral Supercritical Fluid Chromatography (SFC) Conditions

ParameterValueReference
Column Chiralpak IA3[6]
Mobile Phase Supercritical CO2 with 2.5% Isopropanol[6]
Flow Rate Not specified
Detection Not specified

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound [1]

  • Mobile Phase Preparation: Prepare a mobile phase of 80% acetonitrile and 20% water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh about 10.0 mg of this compound standard into a 10 mL volumetric flask and dissolve in the mobile phase to create a stock solution. Prepare working standards by further dilution.

  • Chromatographic System: Use an HPLC system equipped with a Shimadzu BDS C18 column (250 mm x 4.6 mm, 5 µm), a UV-Vis detector, and an injector.

  • Analysis: Set the flow rate to 1.0 mL/min and the detector wavelength to 230 nm. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

Protocol 2: Chiral Normal-Phase HPLC Method for this compound Stereoisomers [3]

  • Mobile Phase Preparation: Prepare a mobile phase of 96% n-hexane and 4% ethanol. Degas the mobile phase.

  • Chromatographic System: Utilize an HPLC system with an AY-H chiral column and a suitable detector.

  • Analysis: Set the column temperature to 25°C and the flow rate to 0.6 mL/min. Equilibrate the column and inject the sample.

Visual Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound separation.

MobilePhaseOptimization start Define Separation Goal (e.g., Achiral vs. Chiral) achiral Achiral Separation (Reversed-Phase) start->achiral chiral Chiral Separation (Normal-Phase) start->chiral rp_start Start with Acetonitrile:Water (e.g., 80:20) achiral->rp_start np_start Start with Hexane:Alcohol (e.g., 96:4 Ethanol) chiral->np_start eval_res Evaluate Resolution, Peak Shape, Retention Time rp_start->eval_res np_start->eval_res good_sep Separation Acceptable? eval_res->good_sep optimize Optimize Mobile Phase good_sep->optimize No end Final Method good_sep->end Yes adjust_ratio Adjust Organic:Aqueous Ratio or Hexane:Alcohol Ratio optimize->adjust_ratio change_modifier Change Organic Modifier (e.g., MeOH) or Alcohol (e.g., IPA) optimize->change_modifier add_acid Add Acidifier (RP only) (e.g., Formic Acid) optimize->add_acid adjust_ratio->eval_res change_modifier->eval_res add_acid->eval_res

Caption: Workflow for mobile phase optimization.

References

Technical Support Center: Enhancing S-Metolachlor Recovery from High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and recovery of S-Metolachlor from soils with high organic matter content.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experimental work.

Problem Potential Cause Recommended Solution
Low this compound Recovery Strong Adsorption to Soil Organic Matter: this compound readily adsorbs to organic matter and clay constituents in the soil, which can hinder its extraction.[1][2]Optimize Extraction Solvent: Employ solvent mixtures with varying polarities. A common starting point is a mixture of methanol and water.[3] For more exhaustive extraction, consider dichloromethane-acetone (1:1, v/v).[4] Increase Extraction Energy: Utilize techniques like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) which use elevated temperatures and pressures to improve extraction efficiency.[4][5] Adjust Soil pH: While not always a primary factor for non-ionic herbicides like this compound, extreme soil pH can influence organic matter structure. Consider buffering your extraction solvent if you suspect pH effects.
Inefficient Extraction Technique: Standard shaking or sonication may not be sufficient for tightly bound residues in high organic matter soils.Switch to Advanced Extraction Methods: Accelerated Solvent Extraction (ASE) has been shown to be more efficient than traditional Soxhlet or shake extraction methods.[4] ASE uses high temperature and pressure to enhance solvent penetration into the soil matrix.[4]
Analyte Loss During Cleanup: Solid-Phase Extraction (SPE) is a common cleanup step, but improper cartridge selection or elution can lead to loss of this compound.Optimize SPE Protocol: Ensure the SPE sorbent (e.g., C18) is appropriate for this compound.[3] Carefully optimize the conditioning, loading, washing, and elution steps. Use a suitable elution solvent, such as basic methanol, to ensure complete recovery from the cartridge.[3]
Poor Reproducibility Inhomogeneous Soil Samples: High organic matter soils can be heterogeneous, leading to variability in this compound concentration between subsamples.Thorough Sample Homogenization: Air-dry and sieve the soil to a uniform particle size before extraction.[6] Thoroughly mix the bulk sample before taking subsamples for analysis.
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent-to-soil ratio can lead to inconsistent results.Standardize Protocols: Strictly adhere to a validated and documented extraction protocol. For advanced techniques like ASE, ensure that parameters such as temperature, pressure, and static time are consistent for all samples.[7]
Co-eluting Interferences in Chromatogram High Levels of Co-extractives: High organic matter soils are rich in humic and fulvic acids, which can be co-extracted with this compound and interfere with chromatographic analysis.Enhance Cleanup Procedures: Implement a robust cleanup strategy. This may involve a combination of liquid-liquid partitioning and SPE.[5] For highly complex matrices, consider using more selective sorbents in your SPE protocol. Optimize Chromatographic Conditions: Adjust the gradient profile in your LC-MS/MS method or the temperature program in your GC-MS method to improve separation from interfering compounds.

Frequently Asked Questions (FAQs)

1. Why is this compound recovery lower in soils with high organic matter?

This compound has a strong affinity for the organic fraction of the soil.[2] It adsorbs to soil organic matter, forming a stable complex that makes it less available for extraction into the solvent phase.[8] This is a primary reason for lower recovery rates in soils with high organic content compared to mineral soils.[1]

2. What is the most effective extraction method for this compound from high organic matter soils?

3. What are the recommended solvent systems for extracting this compound from these soils?

A mixture of methanol and water (e.g., 70:30 v/v) is a commonly used and effective solvent system.[3] For more challenging matrices, a mixture of dichloromethane and acetone (1:1, v/v) can also yield good recoveries.[4] The choice of solvent may need to be optimized based on the specific characteristics of your soil.

4. How does soil moisture content affect this compound recovery?

Higher soil moisture can sometimes lead to more rapid dissipation of this compound.[1] However, for extraction purposes, air-drying the soil sample is a standard practice to ensure consistency and improve extraction efficiency.[6] this compound has been shown to have shorter persistence under saturated soil conditions.[11][12]

5. What is a typical recovery rate I can expect for this compound from high organic matter soils?

Recovery rates can vary significantly depending on the soil's organic matter content and the extraction method used. While recovery in mineral soils can be as high as 94%, it can be lower in organic soils, for instance, around 81%.[1] With optimized methods like ASE, it is possible to achieve high recoveries, often in the range of 80-100%.

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Soil

This protocol is based on methodologies that have proven effective for the extraction of herbicides from soil matrices.[4][7]

1. Sample Preparation:

  • Air-dry the soil sample at room temperature for 48 hours or until a constant weight is achieved.
  • Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.
  • Accurately weigh 10 g of the homogenized soil and mix it with a dispersing agent like diatomaceous earth.
  • Load the mixture into an appropriate-sized ASE extraction cell.

2. ASE Parameters:

  • Solvent: Dichloromethane:Acetone (1:1, v/v) or Methanol:Water (70:30, v/v)
  • Temperature: 100-140 °C (optimization may be required)[4][7]
  • Pressure: 1500 psi
  • Static Time: 10-15 minutes
  • Static Cycles: 2
  • Flush Volume: 60%
  • Purge Time: 90 seconds

3. Extract Concentration:

  • Collect the extract in a vial.
  • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for cleanup or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for cleaning up the soil extract prior to chromatographic analysis.[3]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

2. Sample Loading:

  • Dilute the reconstituted extract with deionized water to a final organic solvent concentration of less than 10%.
  • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

4. Elution:

  • Elute the this compound from the cartridge using 5 mL of methanol or ethyl acetate.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Data Presentation

Table 1: Comparison of this compound Recovery Rates by Extraction Method

Extraction MethodSoil TypeOrganic Matter (%)Recovery Rate (%)Reference
ShakingOrganic Soil75%81%[1]
ShakingMineral Soil1.6%94%[1]
Accelerated Solvent Extraction (ASE)Various SoilsNot SpecifiedGenerally better than Soxhlet or shake extraction[4]
Microwave-Assisted Extraction (MAE) with SPENot SpecifiedNot Specified92% (for Metolachlor)[5]
Modified QuEChERSVarious SoilsNot Specified91.3%[6]
Distilled water and ethyl acetate with SPESoilNot Specified81% to 97%[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis soil_sample High Organic Matter Soil air_dry Air Drying soil_sample->air_dry sieve Sieving (2mm) air_dry->sieve weigh Weighing (10g) sieve->weigh ase Accelerated Solvent Extraction (ASE) weigh->ase concentrate Concentration ase->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe analysis LC-MS/MS or GC-MS Analysis spe->analysis

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_soil Soil Matrix cluster_extraction_factors Extraction Factors cluster_outcome Outcome organic_matter High Organic Matter adsorption Strong Adsorption organic_matter->adsorption increases s_metolachlor This compound s_metolachlor->adsorption recovery Enhanced Recovery adsorption->recovery hinders extraction_solvent Optimized Solvent extraction_solvent->recovery facilitates extraction_energy High Energy (ASE/MAE) extraction_energy->recovery facilitates

Caption: Factors influencing this compound recovery from high organic matter soils.

References

Troubleshooting low sensitivity in S-Metolachlor LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in the LC-MS/MS analysis of S-Metolachlor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or non-existent signal for this compound. What are the first things I should check?

Low or no signal is a common issue that can stem from several sources. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • MS Instrument Tuning: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.[1]

  • Method File: Ensure the correct acquisition method file is loaded for your assay. Verify that the MS acquisition window is active during the expected retention time of this compound.[2]

  • MS Spray Stability: Visually inspect the electrospray. A consistent, fine mist should be visible. An inconsistent or sputtering spray can indicate a clog, leak, or improper source settings and will dramatically reduce sensitivity.[2]

  • System Suitability: Inject a freshly prepared, high-concentration standard of this compound to confirm that the LC-MS/MS system is fundamentally capable of detecting the analyte. If this standard yields a poor signal, the issue likely lies with the instrument setup or mobile phases.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting Workflow for Low this compound Sensitivity start Low Sensitivity Observed check_ms Step 1: Check MS Parameters start->check_ms ms_tune Is MS tuned & calibrated? check_ms->ms_tune Verify check_lc Step 2: Check LC Conditions lc_pressure Is LC backpressure stable and normal? check_lc->lc_pressure Verify check_sample Step 3: Evaluate Sample Preparation extraction Is sample extraction protocol validated? check_sample->extraction Verify ms_tune->check_ms No (Tune/Calibrate) mrm_params Are MRM transitions & CE/DP values optimized? ms_tune->mrm_params Yes mrm_params->check_ms No (Optimize MRMs) source_params Are source parameters (gas, temp, voltage) optimal? mrm_params->source_params Yes source_params->check_ms No (Optimize Source) source_params->check_lc Yes lc_pressure->check_lc No (Check for leaks/clogs) mobile_phase Are mobile phases freshly prepared & correct? lc_pressure->mobile_phase Yes mobile_phase->check_lc No (Prepare fresh) column_health Is the column correct and in good condition? mobile_phase->column_health Yes column_health->check_lc No (Replace/Flush column) column_health->check_sample Yes extraction->check_sample No (Optimize SPE/Cleanup) matrix_effects Have matrix effects been evaluated? extraction->matrix_effects Yes matrix_effects->start No (Use internal standards/ matrix-matched calibration) SPE Workflow for this compound in Water start 1. Condition SPE Cartridge (Methanol, then Water) load 2. Load 50 mL Water Sample start->load wash 3. Wash with DI Water load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute with Methanol dry->elute concentrate 6. Concentrate under N2 elute->concentrate reconstitute 7. Reconstitute in MeOH/Water concentrate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: S-Metolachlor Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the ruggedness and robustness testing of analytical methods for S-Metolachlor, a widely used herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the difference between ruggedness and robustness in analytical method validation?

A: While sometimes used interchangeably, ruggedness and robustness are distinct concepts in method validation.

  • Robustness is an intra-laboratory measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[1]

  • Ruggedness is a measure of the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[1][2] It is essentially an inter-laboratory characteristic.

Q2: Why are ruggedness and robustness testing crucial for this compound analysis?

A: These tests are vital to ensure that an analytical method for this compound is reliable, reproducible, and suitable for routine use in different laboratory environments. A robust method will consistently produce accurate results despite minor deviations in experimental conditions, which are common in day-to-day lab work.[1][3] Ruggedness testing gives confidence that the method can be successfully transferred between different laboratories.

Q3: What are the typical parameters to investigate in a robustness study for an this compound HPLC method?

A: For an HPLC method for this compound, the following parameters are typically varied to assess robustness:

  • Mobile phase composition (e.g., percentage of organic solvent)[4]

  • pH of the mobile phase buffer

  • Column temperature

  • Flow rate[5]

  • Wavelength of detection[5]

  • Different column lots or manufacturers

Q4: What factors are commonly evaluated in a ruggedness study?

A: A ruggedness study assesses the method's performance under the following variations:

  • Different analysts

  • Different instruments

  • Different days

  • Different laboratories (for inter-laboratory studies)

Q5: What are some common analytical techniques for the determination of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is a common technique for the analysis of this compound in various matrices like soil and water.[6][7] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also used.[8] The choice of method often depends on the sample matrix and the required sensitivity.

Q6: What are the acceptance criteria for ruggedness and robustness tests?

A: The acceptance criteria are typically based on the statistical analysis of the results. The relative standard deviation (RSD) of the results obtained under the varied conditions should be within a pre-defined limit, often specified in regulatory guidelines like those from SANCO. For instance, the RSD of peak areas might be required to be ≤2%.[6]

Troubleshooting Guide

Problem: Significant shifts in the retention time of this compound.

  • Possible Cause: Variation in mobile phase composition. For reversed-phase HPLC, even a small change in the percentage of the organic solvent can significantly alter retention times.[4]

  • Solution:

    • Ensure precise and consistent preparation of the mobile phase.

    • Check the pump performance and flow rate.[9]

    • If using a gradient, ensure the gradient program is correct and the mixing valve is functioning properly.

Problem: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause:

    • Tailing: Can be caused by secondary interactions between this compound and the stationary phase, or by an inappropriate mobile phase pH or buffer concentration.[9]

    • Fronting: This is less common but can indicate column overload or a collapsed column bed.[9]

  • Solution:

    • For tailing peaks, try adjusting the mobile phase pH or increasing the buffer concentration.

    • Ensure the sample is dissolved in a solvent that is weaker than or similar to the mobile phase.

    • If fronting occurs, reduce the sample concentration or injection volume.[9] If the problem persists, the column may need to be replaced.

Problem: Inconsistent results are obtained by different analysts or on different instruments (a ruggedness issue).

  • Possible Cause: Ambiguities or lack of detail in the analytical method protocol.

  • Solution:

    • Review the method protocol to ensure all steps are clearly described and leave no room for interpretation.

    • Provide additional training to all analysts to ensure they are performing the method consistently.

    • Investigate if there are any significant differences in the instrument configurations.

Problem: The method fails after switching to a new batch of solvent or a new column.

  • Possible Cause: Variability in the quality of consumables.

  • Solution:

    • Always perform a system suitability test before running samples with new consumables.

    • If a new column is the issue, it may be necessary to include a wider range of column lots in the robustness study to establish acceptable performance.

    • For solvents, ensure they are of the appropriate grade (e.g., HPLC grade) and from a reliable supplier.[5]

Data Presentation

Table 1: Example of Parameters for a Robustness Study of an this compound HPLC Method

ParameterNominal ValueVariation 1Variation 2Acceptance Criteria (Example)
Mobile Phase Composition Acetonitrile:Water (55:45)Acetonitrile:Water (57:43)Acetonitrile:Water (53:47)RSD of peak area < 2%
Column Temperature 40°C38°C42°CRetention time shift < 5%
Flow Rate 1.0 mL/min0.95 mL/min1.05 mL/minRSD of peak area < 2%
Detection Wavelength 230 nm228 nm232 nmPeak purity > 99%
pH of Aqueous Phase 3.02.83.2Peak tailing factor < 1.5

Experimental Protocols

Protocol for Robustness Testing

This protocol outlines a one-factor-at-a-time approach for testing the robustness of an HPLC method for this compound.

  • Define Parameters and Variations: Identify the critical method parameters and define the range of variations to be tested, as shown in Table 1.

  • Prepare Samples and Standards: Prepare a homogenous sample of this compound and the necessary calibration standards.

  • Nominal Condition Analysis: Analyze the sample and standards under the nominal (original) method conditions. This will serve as the baseline.

  • Vary Parameters: Change one parameter at a time to its defined variation limits (e.g., adjust the mobile phase composition).

  • Analyze Under Varied Conditions: For each variation, re-analyze the sample and standards.

  • Data Evaluation: Compare the results (e.g., peak area, retention time, peak shape) from the varied conditions to the nominal conditions. Calculate the RSD and other relevant statistical measures.

Protocol for Ruggedness Testing

This protocol describes how to assess the ruggedness of an this compound analytical method.

  • Define Test Conditions: Identify the factors to be tested (e.g., two different analysts, two different HPLC systems, two different days).

  • Prepare Samples: Use a single, homogenous batch of sample for all tests.

  • Analysis by Analyst 1: The first analyst performs the analysis on the first instrument on day 1.

  • Analysis by Analyst 2: The second analyst performs the analysis on the first instrument on day 1.

  • Analysis on Instrument 2: The first analyst performs the analysis on the second instrument on day 1.

  • Analysis on Day 2: The first analyst repeats the analysis on the first instrument on day 2.

  • Data Compilation and Analysis: Collect all the results and calculate the overall mean, standard deviation, and RSD.

Visualizations

Robustness_Testing_Workflow start Start Robustness Study define_params Define Critical Parameters (e.g., % Organic, Temp, Flow Rate) start->define_params set_variations Set Small, Deliberate Variations for Each Parameter define_params->set_variations nominal_run Perform Analysis under Nominal Conditions (Baseline) set_variations->nominal_run vary_one Vary One Parameter at a Time nominal_run->vary_one analysis_varied Analyze Sample under Varied Condition vary_one->analysis_varied evaluate Evaluate Effect on Results (Retention Time, Peak Area, Resolution) analysis_varied->evaluate loop_decision All Parameters Tested? loop_decision->vary_one No acceptance Results within Acceptance Criteria? loop_decision->acceptance Yes evaluate->loop_decision robust Method is Robust acceptance->robust Yes not_robust Method is Not Robust (Investigate & Optimize) acceptance->not_robust No end_study End Robustness Study robust->end_study not_robust->end_study

Caption: Workflow for a typical robustness test of an analytical method.

Ruggedness_Testing_Workflow cluster_conditions Analysis under Varied Conditions start Start Ruggedness Study define_conditions Define Test Conditions (Different Analysts, Instruments, Days) start->define_conditions prepare_sample Prepare a Single, Homogenous Batch of Sample define_conditions->prepare_sample analyst1_inst1 Analyst 1 Instrument 1 Day 1 prepare_sample->analyst1_inst1 analyst2_inst1 Analyst 2 Instrument 1 Day 1 prepare_sample->analyst2_inst1 analyst1_inst2 Analyst 1 Instrument 2 Day 1 prepare_sample->analyst1_inst2 analyst1_day2 Analyst 1 Instrument 1 Day 2 prepare_sample->analyst1_day2 collect_data Collect and Collate All Results analyst1_inst1->collect_data analyst2_inst1->collect_data analyst1_inst2->collect_data analyst1_day2->collect_data statistical_analysis Perform Statistical Analysis (Calculate Overall Mean, SD, RSD) collect_data->statistical_analysis acceptance Overall RSD within Acceptance Criteria? statistical_analysis->acceptance rugged Method is Rugged acceptance->rugged Yes not_rugged Method is Not Rugged (Review Protocol for Ambiguity) acceptance->not_rugged No end_study End Ruggedness Study rugged->end_study not_rugged->end_study

Caption: Workflow illustrating the process of a ruggedness test.

References

Addressing "bumping" during solvent evaporation of soil extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the solvent evaporation of soil extracts, with a specific focus on preventing "bumping."

Troubleshooting Guide: Addressing "Bumping"

Issue: My soil extract is violently and suddenly boiling ("bumping") in the rotary evaporator, leading to sample loss and contamination.

This guide provides a systematic approach to troubleshooting and resolving this common problem.

Step 1: Immediate Corrective Actions

If bumping is actively occurring:

  • Reduce Vacuum: Immediately and slowly introduce air into the system by carefully opening the stopcock.[1] This will raise the pressure inside the flask and should stop the violent boiling.

  • Lift the Flask: Raise the rotating flask out of the heating bath to cool the solution.

  • Decrease Rotation Speed: A very high rotation speed can sometimes contribute to bumping.[2]

Step 2: Post-Bumping Recovery
  • Stop the Evaporation: Once the immediate bumping has been controlled, stop the rotation, turn off the vacuum, and vent the system completely.

  • Clean the Apparatus: If the sample has bumped into the bump trap or condenser, it is crucial to clean these parts to prevent cross-contamination.[3]

  • Sample Recovery: If a bump trap was used, the lost sample can be recovered by rinsing the trap with a small amount of the solvent and adding it back to the evaporation flask.[2][3]

Step 3: Preventative Measures for Future Evaporations

To prevent bumping in subsequent evaporations, consider the following factors:

Workflow for Preventing Bumping

G Workflow for Preventing Bumping in Solvent Evaporation A Start: Prepare Soil Extract B Flask Size and Volume A->B Fill flask to < 50% capacity C Add Anti-Bumping Granules/Boiling Chips B->C D Set Up Rotary Evaporator with Bump Trap C->D E Control Evaporation Parameters D->E Gradual application of heat and vacuum F Monitor the Process E->F G Successful Evaporation F->G No Bumping H Issue: Bumping Occurs F->H H->G Implement corrective actions and adjust parameters for next run

Caption: A logical workflow to minimize the risk of bumping during solvent evaporation.

Experimental Protocol: Standard Operating Procedure for Rotary Evaporation of Soil Extracts to Prevent Bumping

  • Sample Preparation:

    • Ensure the soil extract is free of large particulates by filtering or centrifugation.

    • Select a round-bottom flask that is at least twice the volume of the extract. The flask should never be more than half full.[1]

  • Apparatus Setup:

    • Attach a clean bump trap to the rotary evaporator.[3][4][5] This is a critical step for preventing sample loss and contamination of the condenser.

    • Secure the round-bottom flask containing the soil extract to the bump trap with a Keck clip.[4]

    • Ensure the collection flask is empty and clean.

    • If using a vacuum pump with a cold trap, ensure the trap is filled with an appropriate coolant (e.g., dry ice/acetone or a chiller).

  • Evaporation Process:

    • Begin rotating the flask at a moderate speed (e.g., 100-150 RPM).[6] The rotation increases the surface area for evaporation and helps to distribute heat evenly.[7]

    • Lower the flask into the heating bath so that the solvent level is below the water level. The bath temperature should be set appropriately for the solvent being used (typically 10-20°C above the solvent's boiling point at the target vacuum).[6]

    • Gradually apply the vacuum.[1] A sudden, strong vacuum is a primary cause of bumping.[1]

    • Visually monitor the extract for any signs of vigorous bubbling. If this occurs, slightly reduce the vacuum until the boiling is gentle.[2]

    • Continue the evaporation until the solvent is removed.

  • Shutdown:

    • Release the vacuum slowly.

    • Stop the flask rotation.

    • Raise the flask from the heating bath.

    • Remove the flask containing the concentrated extract.

Frequently Asked Questions (FAQs)

Q1: What is "bumping" and why does it happen with my soil extracts?

A1: "Bumping" is the sudden, violent boiling of a liquid in a rotary evaporator.[1] It occurs when a solution becomes superheated, and a large vapor bubble forms rapidly, ejecting the solution from the flask. Soil extracts can be particularly prone to bumping due to:

  • Matrix Effects: Soil extracts contain a complex mixture of organic matter, humic substances, and inorganic salts. These components can affect the boiling characteristics of the solvent.[8][9]

  • Presence of Surfactants: Natural surfactants in the soil can lead to foaming, which is often a precursor to bumping.[1][2]

  • Particulates: Small soil particles can act as nucleation points for bubble formation, but can also sometimes lead to uneven boiling.

Q2: How can I prevent bumping without purchasing new equipment?

A2: Several procedural adjustments can significantly reduce the likelihood of bumping:

  • Control Heating and Vacuum: Apply heat and vacuum gradually to avoid superheating.[1]

  • Use Boiling Chips: Add a few boiling chips or anti-bumping granules to the flask before starting. These provide nucleation sites for smooth boiling. Note that these will need to be removed from your final product.[1]

  • Ensure Proper Flask Volume: Never fill the evaporation flask more than halfway.[1] A larger surface area to volume ratio promotes smoother evaporation.

  • Moderate Rotation Speed: While rotation is crucial, an excessively high speed can sometimes contribute to instability.[2]

Q3: What accessories can I use to mitigate bumping?

A3: The most common and effective accessory is a bump trap . This is a piece of glassware placed between the evaporation flask and the condenser.[2][3][5] If bumping occurs, the ejected sample is caught in the trap, preventing it from contaminating the rest of the rotary evaporator and allowing for easy recovery.[2][3] Foam brakes are also available and are specifically designed to handle foaming samples.[1]

Q4: Can the type of soil affect the likelihood of bumping?

A4: Yes, the soil's composition can influence the properties of the extract. Extracts from soils with high organic matter or clay content may have a higher tendency to bump due to the presence of more dissolved and suspended solids that can affect the boiling process.[8][9]

Q5: Are there automated solutions to prevent bumping?

A5: Yes, many modern rotary evaporators are equipped with vacuum controllers that can automatically and gradually reduce the pressure, significantly minimizing the risk of bumping.[10] Some advanced systems also have sensors that can detect foaming and automatically introduce a small amount of air to break the foam.[7]

Data Summary

Method/AccessoryEffectiveness in Preventing BumpingKey Considerations
Gradual Heat & Vacuum HighRequires careful manual control and monitoring.[1]
Boiling Chips HighEffective for smooth boiling but must be removed from the final sample.[1] Not recommended if the final product needs to be free of any additives.[7]
Flask Volume < 50% HighA simple and highly effective preventative measure.[1]
Bump Trap Does not prevent bumping, but contains the sample if it occurs.Essential for preventing sample loss and contamination.[2][10]
Automated Vacuum Controller Very HighReduces the need for manual monitoring and provides consistent results.[10]

Troubleshooting Logic Diagram

G Troubleshooting Bumping in Rotary Evaporators Start Bumping Observed Q1 Is the flask more than half full? Start->Q1 A1_Yes Reduce sample volume for the next run. Q1->A1_Yes Yes Q2 Was the vacuum applied too quickly? Q1->Q2 No A1_Yes->Q2 A2_Yes Apply vacuum gradually. Q2->A2_Yes Yes Q3 Is the bath temperature too high? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower the bath temperature. Q3->A3_Yes Yes Q4 Are you using boiling chips? Q3->Q4 No A3_Yes->Q4 A4_No Add boiling chips before starting. Q4->A4_No No Q5 Is a bump trap in place? Q4->Q5 Yes A4_No->Q5 A5_No Install a bump trap. Q5->A5_No No End Problem Resolved Q5->End Yes A5_No->End

Caption: A step-by-step diagram to diagnose and resolve issues with bumping.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of S-Metolachlor and Racemic Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the differential toxic effects of the enantiomerically enriched S-metolachlor versus its racemic form. This report synthesizes key experimental findings, providing quantitative data, detailed methodologies, and visual representations of experimental workflows.

Metolachlor, a widely used pre-emergent herbicide, exists as a chiral compound with two enantiomers, this compound and R-metolachlor. While the herbicidal activity is primarily attributed to the S-enantiomer, commercial formulations have evolved from a racemic mixture (an equal blend of S- and R-enantiomers) to this compound-enriched products.[1][2] This shift necessitates a thorough understanding of the comparative toxicity of these formulations. This guide provides a comprehensive comparison based on published experimental data.

Quantitative Toxicity Data

The following tables summarize the comparative toxicity of this compound and racemic metolachlor across various non-target organisms.

Table 1: Aquatic Toxicity

OrganismTest EndpointRacemic MetolachlorThis compoundReference
Chlorella pyrenoidosa (Green Algae)96h EC50 (Growth Inhibition)0.152 mg/L0.068 mg/L[3]
Daphnia magna (Water Flea)24h LC50 (Acute Toxicity)69.4 mg/L51.2 mg/L[4][5]
Daphnia magna (Water Flea)Chronic NOEC0.001 mg/L0.1 mg/L[4][5]
Daphnia magna (Water Flea)Chronic LOEC0.01 mg/L0.5 mg/L[4][5]

Table 2: Terrestrial Toxicity

OrganismTest EndpointRacemic MetolachlorThis compoundReference
Eisenia fetida (Earthworm)Oxidative Stress & DNA DamageMore significant effectLess significant effect[6]

Table 3: Phytotoxicity

OrganismTest EndpointRacemic MetolachlorThis compoundReference
Rice (Oryza sativa L.) Seedlings96h IC50 (Shoot Elongation)12.32 µM9.44 µM[7][8]
Rice (Oryza sativa L.) Seedlings96h IC50 (Root Elongation)4.69 µM1.75 µM[7][8]

Key Experimental Protocols

1. Algal Growth Inhibition Test (based on Chlorella pyrenoidosa study)

This protocol is designed to assess the effects of the test substances on the growth of the green algae Chlorella pyrenoidosa.

  • Test Organism: Chlorella pyrenoidosa in the exponential growth phase.

  • Culture Medium: Standard algal culture medium (e.g., OECD TG 201 medium).

  • Test Concentrations: A geometric series of concentrations for both racemic metolachlor and this compound, plus a control group without any test substance.

  • Experimental Setup: Algal cultures are exposed to the different test concentrations in flasks under controlled conditions of light (continuous illumination), temperature (e.g., 24 ± 1 °C), and shaking.

  • Duration: 96 hours.

  • Endpoint Measurement: Algal growth is determined by measuring the cell density (e.g., using a spectrophotometer at a specific wavelength) at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour EC50 (the concentration causing 50% inhibition of growth) is calculated using a suitable statistical model.[3]

2. Acute Immobilization Test with Daphnia magna

This protocol evaluates the acute toxicity of the substances to the aquatic invertebrate Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old).

  • Test Medium: Reconstituted hard water or other suitable medium.

  • Test Concentrations: A range of concentrations for both racemic metolachlor and this compound, along with a control.

  • Experimental Setup: Daphnids are exposed to the test concentrations in beakers under defined conditions of temperature (e.g., 20 ± 2 °C) and light cycle (e.g., 16h light/8h dark).

  • Duration: 24 to 48 hours.

  • Endpoint Measurement: The number of immobilized daphnids (those unable to swim) is recorded at specified intervals.

  • Data Analysis: The LC50 (the concentration causing immobilization in 50% of the daphnids) is determined.[4][5]

3. Earthworm Acute Toxicity Test (based on Eisenia fetida study)

This protocol assesses the impact of the substances on earthworms, a key soil organism.

  • Test Organism: Adult earthworms (Eisenia fetida) with a well-developed clitellum.

  • Test Substrate: Artificial soil.

  • Test Concentrations: Various concentrations of racemic metolachlor and this compound are mixed into the soil. A control group with untreated soil is also included.

  • Experimental Setup: Earthworms are introduced into containers with the treated soil and maintained under controlled temperature and humidity.

  • Duration: Typically 7 to 14 days.

  • Endpoint Measurement: After the exposure period, various biomarkers of oxidative stress (e.g., reactive oxygen species levels, superoxide dismutase activity) and DNA damage are measured in the earthworm tissues.[6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow_Ecotoxicology cluster_Preparation Preparation Phase cluster_Exposure Exposure Phase cluster_Data_Collection Data Collection Phase cluster_Analysis Analysis Phase A Select Test Organism (e.g., Algae, Daphnia, Earthworm) C Acclimatize Organisms A->C B Prepare Test Solutions (Racemic vs. This compound) D Expose Organisms to Test Concentrations B->D C->D E Maintain Controlled Environmental Conditions (Light, Temp, pH) F Observe and Record Endpoints (e.g., Mortality, Growth Inhibition) D->F G Collect Samples for Biochemical Analysis (e.g., Enzyme Activity, DNA Damage) D->G H Statistical Analysis (e.g., EC50, LC50 Calculation) F->H G->H I Compare Toxicity of Racemic vs. This compound H->I J Publish Findings I->J

Caption: General workflow for a comparative ecotoxicology study.

Discussion of Findings

The presented data indicate that the toxicity of metolachlor can be enantioselective, with the degree and direction of this selectivity being species-dependent.

  • Aquatic Environment: In the case of the green algae Chlorella pyrenoidosa, this compound was found to be more toxic than the racemic mixture, as evidenced by a lower 96h EC50 value.[3] For the aquatic invertebrate Daphnia magna, this compound also exhibited slightly higher acute toxicity (lower 24h LC50).[4][5] However, in chronic exposure scenarios with Daphnia magna, racemic metolachlor was found to be significantly more toxic, with lower NOEC and LOEC values.[4][5] Studies on Microcystis aeruginosa also showed that (S)-metolachlor was significantly more toxic than other isomers.[9][10]

  • Terrestrial Environment: Research on the earthworm Eisenia fetida demonstrated that racemic metolachlor induced more significant oxidative stress and DNA damage compared to this compound.[6]

  • Phytotoxicity: In rice seedlings, this compound showed greater inhibitory effects on both shoot and root elongation than the racemic form, indicating higher phytotoxicity to this non-target plant.[7][8]

  • Mammalian Toxicity: Toxicological profiles for this compound and racemic metolachlor in mammals are generally considered similar by regulatory agencies.[11] Subchronic and chronic studies in rodents and dogs have identified the liver and kidneys as target organs, with decreased body weight being a common effect.[12][13] For regulatory purposes, it is often accepted to use data from studies on racemic metolachlor to inform the risk assessment of this compound.[12]

  • Genotoxicity: In vitro studies using human hepatoma (HepG2) cells have shown that pure this compound did not induce micronuclei, suggesting a lack of genotoxic potential under the tested conditions.[14][15] However, a commercial formulation containing this compound did show genotoxic effects, highlighting the potential influence of other ingredients in the formulation.[14][15] The U.S. EPA has concluded that this compound is unlikely to be genotoxic to humans.[12]

Conclusion

The transition from racemic metolachlor to this compound-enriched formulations represents a refinement in herbicidal technology, offering comparable or enhanced efficacy at lower application rates.[1][16] However, the toxicological comparison is not straightforward. While this compound may exhibit higher acute toxicity to some aquatic organisms and greater phytotoxicity to certain non-target plants, racemic metolachlor has been shown to have higher chronic toxicity to Daphnia magna and greater adverse effects on the earthworm Eisenia fetida. For mammals, the toxicological profiles are largely comparable.

This comparative guide underscores the importance of a nuanced, species-specific approach to risk assessment. Researchers and drug development professionals should consider the specific environmental compartments and non-target organisms of concern when evaluating the toxicological implications of this compound and its racemic predecessor. The provided data and protocols serve as a valuable resource for designing further studies and making informed decisions regarding the environmental safety of these widely used herbicides.

References

A Comparative Guide to the Efficacy of S-Metolachlor and Other Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S-Metolachlor's performance against other chloroacetamide herbicides, supported by experimental data. It delves into the mechanism of action, weed control efficacy, crop tolerance, and environmental considerations to inform research and development in agronomy and weed science.

Introduction to this compound and Chloroacetamides

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family (HRAC/WSSA Group 15).[1][2] It is a refined version of metolachlor, containing a higher proportion of the biologically active S-isomer.[3][4] This enrichment enhances its herbicidal activity, permitting lower application rates for equivalent or superior weed control compared to the original racemic mixture.[3][5] Chloroacetamide herbicides, including this compound, acetochlor, and dimethenamid-P, are widely used in major crops like corn, soybeans, cotton, and peanuts to control annual grasses and certain small-seeded broadleaf weeds by inhibiting seedling growth before or shortly after emergence.[1][3][6]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

The primary mode of action for this compound and other chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4][7][8] These herbicides are absorbed from the soil by the shoots and roots of emerging seedlings.[3] Inside the plant, they block the activity of fatty acid elongase (FAE) enzymes, which are crucial for extending C16/C18 fatty acids into the C20–C34 VLCFAs necessary for forming cell membranes and surface cuticles.[4][7] This disruption halts cell division and elongation, preventing the seedling's roots and shoots from developing, ultimately leading to death before emergence from the soil.[3][7]

cluster_plant_process Plant Cellular Process cluster_outcome Outcome s_met This compound (Chloroacetamide Herbicide) fae Fatty Acid Elongase (FAE) Enzymes s_met->fae INHIBITS acetyl_coa Acetyl-CoA + Long-Chain Fatty Acids (C16/C18) acetyl_coa->fae Substrate vlcfa Very-Long-Chain Fatty Acids (VLCFA) fae->vlcfa Catalyzes Synthesis growth Seedling Shoot & Root Growth fae->growth Inhibition Disrupts Entire Pathway membranes Cell Membranes & Cuticle Formation vlcfa->membranes membranes->growth death Weed Seedling Death (Pre-emergence)

Caption: Mechanism of this compound action via VLCFA synthesis inhibition.

Efficacy and Crop Tolerance: A Comparative Analysis

The efficacy of this compound is marked by its broad spectrum of control against annual grasses and certain broadleaf weeds. Its performance is often compared with its predecessor, racemic metolachlor, and other widely used chloroacetamides like acetochlor and dimethenamid-P.

Key Performance Aspects:

  • Against Racemic Metolachlor: The S-isomer is significantly more active than the R-isomer.[4] Consequently, this compound products provide a greater level of weed control at equivalent use rates compared to products with an equal ratio of S- and R-isomers.[5] This allows for a 35% reduction in application rates without compromising efficacy.

  • Against Other Chloroacetamides: While all Group 15 herbicides target VLCFA synthesis, differences in specific activity, crop safety, and soil behavior exist. For example, some studies have shown acetochlor to be more toxic to certain aquatic microalgae than this compound.[9]

  • Crop Tolerance: this compound demonstrates good selectivity in major crops like corn, soybeans, and cotton.[3][7] However, crop sensitivity can vary. For instance, studies have shown summer squash to have excellent tolerance, while cucumbers are more sensitive, exhibiting injury and yield reduction at similar application rates.[10][11] To enhance safety in sensitive crops like corn, this compound is often formulated with a safener (e.g., benoxacor), which promotes rapid herbicide detoxification in the crop plant but not in the target weeds.[1][5][12]

Data Presentation: Weed Control and Crop Injury

The following tables summarize experimental data from field studies, comparing this compound's performance.

Table 1: Comparative Weed Control Efficacy (% Control)

Herbicide Treatment Rate (kg ha⁻¹) Smooth Pigweed Common Lambsquarters Large Crabgrass Giant Foxtail Palmer Amaranth
This compound (PRE) 0.7 >99%[10] 98%[10] 97%[10] 98%[10] 85-100%[13]
This compound (PRE) 1.4 >99%[10] 98%[10] 98%[10] 98%[10] -
Bensulide (PRE) 5.6 >99%[10] 83%[10] 98%[10] 98%[10] -
Clomazone + Ethalfluralin (PRE) 0.3 + 0.8 91%[10] 98%[10] 98%[10] 98%[10] -
Glyphosate alone (EPOST) - - 68%[14] 54%[14] - 62%[14]

| Glyphosate + this compound (EPOST) | - + 1.1 | - | 89%[14] | 97%[14] | - | 93%[14] |

PRE: Pre-emergence; EPOST: Early Post-emergence. Data sourced from separate studies as cited.

Table 2: Comparative Crop Tolerance (% Stunting or Injury)

Herbicide Treatment Rate (kg ha⁻¹) Application Timing Summer Squash Injury Cucumber Injury
This compound 0.7 PRE 14%[10] 14%[10]
This compound 1.4 PRE 35%[10] 35%[10]
This compound 0.7 EPOST <1%[10] 15%[10]
This compound 1.4 EPOST <1%[10] 26%[10]
Bensulide 5.6 PRE <5%[10] <5%[10]

| Clomazone + Ethalfluralin | 0.3 + 0.8 | PRE | <5%[10] | <5%[10] |

Injury measured 2 weeks after planting (PRE) or 4 weeks after planting (EPOST).[10]

Experimental Protocols

The data cited in this guide are derived from standardized field and laboratory experiments. Below are generalized methodologies for key assessments.

Herbicide Efficacy and Crop Tolerance Field Trial

A typical protocol for evaluating herbicide performance in the field involves the following steps:

  • Site Selection: Choose a location with uniform soil type and a known history of target weed infestation.

  • Experimental Design: Employ a randomized complete block design with multiple replications (typically 3 or 4) for each treatment.

  • Plot Establishment: Plant the desired crop species in uniformly sized plots.

  • Herbicide Application: Apply herbicides at calibrated rates using a standardized sprayer. Applications are timed according to the study's objectives, such as Pre-Plant Incorporated (PPI), Pre-emergence (PRE), or Post-emergence (POST).[6]

  • Data Collection:

    • Weed Control: Visually assess the percentage of weed control by species at specific intervals (e.g., 2, 4, and 8 weeks after treatment) compared to an untreated control plot.

    • Crop Injury: Visually rate crop injury (e.g., stunting, chlorosis, necrosis) on a percentage scale.

    • Yield: Harvest the crop at maturity and measure the marketable yield to determine the impact of the herbicide treatment.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Fisher's Protected LSD test) to determine significant differences between treatments.[10]

start Start: Field Trial Setup design Randomized Block Design start->design planting Crop Planting design->planting application Herbicide Application (PRE) planting->application p1 application->p1 data_collection Data Collection (Visual Ratings) p2 data_collection->p2 yield Crop Harvest & Yield Measurement analysis Statistical Analysis yield->analysis end End: Efficacy & Tolerance Determined analysis->end p1->data_collection 2, 4, 8 Weeks After Treatment p2->yield

Caption: Generalized workflow for a herbicide efficacy field experiment.

Resistance Management

The evolution of herbicide-resistant weeds is a major challenge in agriculture. Over-reliance on a single herbicide mode of action can lead to the selection of resistant weed biotypes.[15] As a Group 15 herbicide, this compound provides a different mode of action from other common herbicides like glyphosate (Group 9) or ALS inhibitors (Group 2).[1][7] Therefore, it is a critical tool in integrated weed management programs, where rotating or tank-mixing herbicides with different modes of action can delay the development of resistance.[5][7]

Conclusion

This compound stands out within the chloroacetamide family due to its enhanced efficacy, which stems from the enrichment of the highly active S-isomer. This allows for lower application rates, reducing the chemical load on the environment while maintaining robust control of annual grasses and small-seeded broadleaf weeds. Compared to other chloroacetamides like acetochlor and dimethenamid-P, it offers a similar mode of action, but choices between them may be guided by specific weed pressures, crop sensitivities, and local environmental regulations. The data indicates that while highly effective, careful consideration of application rates and timing is necessary to ensure crop safety, particularly in sensitive vegetable crops. Its role as a Group 15 herbicide makes it an indispensable component of modern, sustainable weed resistance management strategies.

References

A Comparative Guide to Analytical Methods for S-Metolachlor: Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, the accurate quantification of the herbicide S-Metolachlor is critical. A key challenge in this analysis is the potential for cross-reactivity from structurally similar compounds, particularly other chloroacetanilide herbicides. This guide provides a comparative overview of common analytical methods for this compound, focusing on their cross-reactivity profiles and supported by experimental data.

Immunoassay vs. Chromatographic Methods: A Head-to-Head Comparison

The two primary approaches for this compound analysis are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays offer rapid and high-throughput screening, chromatographic methods provide higher selectivity and are often used for confirmation.

Immunoassay: High Throughput with Documented Cross-Reactivity

Immunoassays for this compound are designed to be highly sensitive. However, the antibodies used can sometimes recognize structurally related molecules, leading to cross-reactivity. The United States Environmental Protection Agency (EPA) has published a detailed method for an this compound immunoassay in water, which includes extensive cross-reactivity testing.

Key Findings from Immunoassay Cross-Reactivity Studies:

  • The immunoassay is highly selective for this compound over its R-enantiomer, showing approximately 100-fold greater selectivity.

  • Significant cross-reactivity is observed with racemic metolachlor, which is expected as it contains the S-enantiomer.

  • Among other chloroacetanilide herbicides, dimethenamid shows the most notable cross-reactivity, though it is less than 10% of that for this compound.

  • The metabolites of metolachlor, such as the ethane sulfonic acid (ESA) and oxanilic acid (OXA) derivatives, exhibit minimal to no cross-reactivity.

Table 1: Cross-Reactivity of an this compound Immunoassay with Other Herbicides and Metabolites

CompoundChemical ClassCross-Reactivity (%)
This compound (CGA-77102) Chloroacetanilide 100
Metolachlor (racemic)Chloroacetanilide50
R-Metolachlor (CGA-77101)Chloroacetanilide<1
AcetochlorChloroacetanilide9
AlachlorChloroacetanilide3
ButachlorChloroacetanilide9
DimethenamidChloroacetamide<10
MetalaxylPhenylamide1
Metolachlor ESAMetabolite<0.1
Metolachlor OXAMetabolite<0.1

Data compiled from publicly available immunoassay documentation.

Chromatographic Methods: High Selectivity through Separation

Chromatographic methods, by their nature, offer a higher degree of specificity by physically separating compounds before detection. For this compound, the primary challenge is distinguishing it from its stereoisomers (the R-enantiomers) and other structurally similar chloroacetanilide herbicides.

GC-MS and LC-MS/MS Selectivity:

  • Chiral Separation: The most significant advantage of chromatographic methods is the ability to employ chiral columns to separate the enantiomers of metolachlor. This allows for the specific quantification of the herbicidally active S-isomer, even in the presence of the less active R-isomer. Several studies have demonstrated the successful baseline separation of all four stereoisomers of metolachlor using both chiral GC and LC columns.[1][2][3][4][5][6][7]

  • Separation from Other Chloroacetanilides: Standard (non-chiral) GC-MS and LC-MS/MS methods have been developed to effectively separate and quantify this compound from other chloroacetanilide herbicides like acetochlor, alachlor, and butachlor in various matrices.[8] The combination of chromatographic retention time and specific mass-to-charge ratio transitions in MS/MS detection provides a high degree of confidence in the identification and quantification of this compound with minimal interference from these other herbicides.[8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

This compound Immunoassay Protocol (Based on EPA Method)

This protocol describes a competitive enzyme-linked immunosorbent assay (cELISA).

  • Coating: A microtiter plate is pre-coated with antibodies specific to this compound.

  • Sample/Standard Addition: A 0.50 mL aliquot of the water sample or this compound standard is added to the antibody-coated wells.

  • Competitive Binding: An enzyme-conjugated form of this compound is added to the wells. This conjugate competes with any this compound present in the sample or standard for binding to the antibodies.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A colorimetric substrate is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Color Development and Stopping: The color is allowed to develop, and the reaction is then stopped with an acid solution.

  • Measurement: The absorbance of the colored product is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound LC-MS/MS Protocol

This protocol is a general procedure for the analysis of this compound in water samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A 50 mL water sample is passed through a conditioned C18 SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • This compound and other retained analytes are eluted with a suitable solvent, typically methanol or an acetonitrile/water mixture.

    • The eluate is evaporated and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

  • LC Separation:

    • An aliquot of the prepared sample is injected into the LC system.

    • Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • For chiral separations, a specialized chiral column (e.g., cellulose or amylose-based) is used.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • This compound is typically ionized using electrospray ionization (ESI) in positive ion mode.

    • Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor and product ion transitions for this compound are monitored. This provides a high degree of selectivity.

This compound GC-MS Protocol

This protocol provides a general workflow for the analysis of this compound in various sample matrices.

  • Sample Preparation (Solvent Extraction):

    • The sample (e.g., soil, plant tissue) is homogenized and extracted with an organic solvent such as a mixture of n-hexane and acetone.

    • The extract is filtered and may be subjected to a clean-up step (e.g., SPE) to remove matrix interferences.

    • The final extract is concentrated to a small volume.

  • GC Separation:

    • A small volume of the extract is injected into the GC system.

    • The sample is vaporized in a heated injection port and transferred to the analytical column by a carrier gas (e.g., helium).

    • Separation is performed on a capillary column (e.g., HP-5MS) using a temperature program that ramps the oven temperature to elute the analytes of interest.

    • For chiral separations, a chiral GC column is employed.

  • MS Detection:

    • The separated compounds eluting from the GC column enter the mass spectrometer.

    • The molecules are ionized, typically by electron ionization (EI).

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify this compound based on its characteristic mass spectrum and retention time.

Visualizing Structural Relationships

The potential for cross-reactivity is directly related to the structural similarity of the compounds. The following diagram illustrates the structural relationships between this compound and other common chloroacetanilide herbicides.

Chloroacetanilides cluster_chloroacetanilides Chloroacetanilide Herbicides This compound This compound Metolachlor Metolachlor This compound->Metolachlor is an enantiomer of Acetochlor Acetochlor This compound->Acetochlor structurally similar Alachlor Alachlor This compound->Alachlor structurally similar Butachlor Butachlor This compound->Butachlor structurally similar

Caption: Structural relationship of this compound to other chloroacetanilide herbicides.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. Immunoassays provide a rapid and cost-effective screening tool, but the potential for cross-reactivity with other chloroacetanilide herbicides must be considered. For definitive and highly selective quantification, especially when the presence of stereoisomers or other related herbicides is suspected, chromatographic methods such as GC-MS and LC-MS/MS, particularly with chiral separation capabilities, are the preferred approach. Researchers should carefully validate their chosen method to ensure the accuracy and reliability of their results.

References

Comprehensive Guide to the Quantitative Analysis of S-Metolachlor in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of S-Metolachlor, a widely used herbicide, in soil matrices. It is intended for researchers, scientists, and professionals in the field of environmental science and drug development who require robust and reliable methods for detecting and quantifying this compound. This document outlines various extraction and analytical techniques, presenting their performance data in comparative tables and detailing the experimental protocols.

Introduction to this compound Analysis

This compound is a selective herbicide belonging to the chloroacetanilide class. Due to its widespread use, monitoring its presence and concentration in soil is crucial for environmental risk assessment and agricultural management. The accurate quantification of this compound in complex matrices like soil requires sensitive and validated analytical methods. This guide explores and compares several prominent techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as required sensitivity, available instrumentation, and the specific characteristics of the soil matrix. The following tables summarize the performance of different methods based on published validation data.

Table 1: Gas Chromatography (GC) Based Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-ECD0.01 µg/g0.1 µg/g81 - 97< 9.7[1]
GC-MS----[2][3][4]
GC-MS/MS0.07 ng/g0.67 ng/g95 - 102-[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UV0.01 mg/kg0.06 mg/kg81 - 921.41[6]
LC-MS/MS0.0005 mg/kg0.001 mg/kg91.35.8[7]
LC-MS/MS (US EPA)0.1 ng10 ppb--[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for some of the key methods cited in this guide.

1. QuEChERS Extraction with HPLC-UV Analysis [6][9]

This method provides a simple and efficient extraction procedure for this compound in soil.

  • Sample Preparation: Homogenize and sieve the soil sample.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute and vortex for 1 minute.

    • Add a mix of buffered salts (e.g., 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate, 4 g magnesium sulfate, and 1 g sodium chloride).[6]

    • Shake for 1 minute and vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot of the supernatant for analysis.

    • Inject into an HPLC-UV system.

    • Column: Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 μm).[6][9]

    • Mobile Phase: Isocratic mixture of ultrapure water and acetonitrile (55/45, v/v).[6][9]

    • Detection: UV Diode Array Detector.

2. Solid-Phase Extraction (SPE) with GC-ECD Analysis [1]

This method utilizes solid-phase extraction for sample cleanup, followed by gas chromatography for detection.

  • Extraction:

    • Extract the soil sample with distilled water and ethyl acetate.

  • Cleanup:

    • Perform solid-phase extraction (SPE) on the extract.

  • Analysis:

    • Elute the analyte from the SPE cartridge.

    • Inject the eluate into a GC-ECD system.

3. Methanol/Water Extraction with LC-MS/MS Analysis (US EPA Method) [8]

This is a robust method developed by the US Environmental Protection Agency.

  • Extraction:

    • Weigh a 10-gram subsample of soil.

    • Extract twice with a solution of 70% (v/v) methanol/water with 1% (v/v) ammonium hydroxide using mechanical agitation.[8]

    • Centrifuge and filter the sample.

    • Remove the methanol content by rotary evaporation.

  • Cleanup:

    • Acidify the sample and pass it through an ENV SPE column.[8]

    • Elute the analytes from the SPE column using basic methanol.

  • Analysis:

    • Adjust the sample to the desired final volume and organic content.

    • Analyze using an LC-MS/MS system with a turboionspray atmospheric pressure ionization (API) interface.[8]

Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in soil, from sample collection to data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_data Data Processing Sampling Soil Sampling Homogenization Homogenization & Sieving Sampling->Homogenization Extraction Solvent Extraction (e.g., QuEChERS, MeOH/H2O) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) (Optional) Centrifugation->Cleanup GC GC-ECD / GC-MS Cleanup->GC LC HPLC-UV / LC-MS/MS Cleanup->LC Quantification Quantification GC->Quantification LC->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis in soil.

References

S-Metolachlor Phytotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective herbicide S-metolachlor reveals varying degrees of phytotoxicity across different crop species. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of its impact on crop health, supported by detailed methodologies and a visual representation of its mode of action.

This compound, a widely used herbicide belonging to the chloroacetamide family, effectively controls annual grasses and some broadleaf weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] This disruption of VLCFA production ultimately hinders plant cell division and elongation, leading to growth inhibition and mortality of target weeds.[1] However, the tolerance to this compound varies significantly among different crop species, a crucial factor for its safe and effective use in agriculture. This guide provides a detailed comparison of this compound's phytotoxic effects on various crops, based on published research.

Quantitative Phytotoxicity Data

The following tables summarize the quantitative data on the phytotoxicity of this compound on various crop species, focusing on key metrics such as stunting, yield reduction, and impacts on seedling emergence and growth.

Table 1: Phytotoxicity of this compound on Cucurbitaceae Crops

Crop SpeciesCultivarApplication Rate (kg ai/ha)Application TimingObservation TimePhytotoxicity MetricResultReference
Summer Squash'Gold Prize'1.4PRE4 WAPStunting15%[1]
Summer Squash'Gold Prize'1.4EPOST4 WAPStunting17%[1]
Cucumber'Python'1.4PRE4 WAPSeedling Emergence Reduction30%[1]
Cucumber'Python'1.4PRE4 WAPStunting36% - 43%[1]
Cucumber'Python'0.7PRE-Marketable Yield Decline21%[1]
Cucumber'Python'1.4PRE-Marketable Yield Decline39%[1]

PRE: Pre-emergence; EPOST: Early Post-emergence; WAP: Weeks After Planting

Table 2: Phytotoxicity of this compound on Solanaceous and Root Crops

Crop SpeciesApplication RateApplication TimingPhytotoxicity MetricResultReference
Carrot-LPOSTAbove Ground Plant Dry Weight Reduction21% - 29%[2]
Carrot-LPOSTMarketable Yield Reduction29% - 36%[2]
Red Beet-PREAbove Ground Dry Weight Reduction14% - 16%[2]
Red Beet-PRETotal Marketable Yield Reduction17% - 21%[2]
Red Beet-LPOSTTotal Marketable Yield Reduction19% - 25%[2]
Sweet Potato1 kg/ha 0 DATTotal Plant Dry Biomass Reduction (at 80 DAT)26%[3]
Sweet Potato1 kg/ha 5 DATTotal Plant Dry Biomass Reduction (at 80 DAT)23%[3]

LPOST: Late Post-emergence; PRE: Pre-emergence; DAT: Days After Transplanting

Table 3: Phytotoxicity of this compound on Various Other Crops

Crop SpeciesApplication Rate (mg/L)Phytotoxicity MetricResultReference
Lettuce120Germination Inhibition>60%[4]
Lettuce7.5Root Development Reduction~40%[4]
Lettuce7.5Shoot Development Reduction>30%[4]
Maize-GerminationNo significant interference[4]
Maize-Seedling DevelopmentNegative interference[4]
Rice9.44 µM96h-IC50 (Shoot)-[5]
Rice1.75 µM96h-IC50 (Root)-[5]
Black Bean-Biomass Reduction (PRE application)16%[3]
Sugar Beet-Biomass Reduction (PRE application)36%[3]

IC50: Half-maximal inhibitory concentration; PRE: Pre-emergence

Experimental Protocols

The data presented above were derived from studies employing rigorous experimental protocols. Here are summaries of the methodologies used in some of the key experiments.

Study on Summer Squash and Cucumber:

  • Experimental Design: Field experiments were conducted in New Jersey in 2018 and 2019.

  • Crop Species and Cultivars: Direct-seeded cucumber 'Python' and summer squash 'Gold Prize'.

  • Herbicide Application: this compound was applied at 0.7 or 1.4 kg ai/ha at planting (PRE) or at the second- to third-leaf stage (EPOST).

  • Data Collection: Weed control efficacy and crop tolerance (stunting, seedling emergence, and marketable yield) were assessed at various weeks after planting (WAP).[1]

Study on Carrot and Red Beet:

  • Experimental Design: Field studies were conducted from 2008 to 2010.

  • Crop Species: Carrot and red beet.

  • Herbicide Application: this compound was applied at three different timings: pre-emergence to the crop (PRE), early post-emergence (crop at two to four leaf stage - EPOST), and late post-emergence (crop at five to seven leaf stage - LPOST).

  • Data Collection: Crop tolerance was evaluated by measuring above-ground plant dry weight, marketable yield, and grower payment.[2]

Study on Lettuce and Maize:

  • Experimental Design: Bioassays were conducted using plant models Lactuca sativa L. (lettuce) and Zea mays L. (maize).

  • Herbicide Application: Test solutions containing 7.5, 15, 30, 60, 120, 240, 360, 480, 600, and 720 mg/L of this compound were prepared from a commercial product. Distilled water served as a negative control.

  • Data Collection: Macroscopic analyses included germination rate and seedling development (root and shoot growth).[4]

Mode of Action of this compound

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). This process is crucial for the formation of cell membranes and is essential for cell division and elongation in plants. The following diagram illustrates the proposed signaling pathway and physiological effects of this compound.

S_Metolachlor_Pathway cluster_herbicide_action Cellular Level cluster_physiological_effects Physiological Response cluster_plant_symptoms Visible Phytotoxicity S_Metolachlor This compound Application Uptake Uptake by Shoot and Roots S_Metolachlor->Uptake Absorption VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->VLCFA_Inhibition Translocation Membrane_Disruption Disruption of Cell Membrane Formation VLCFA_Inhibition->Membrane_Disruption Cell_Division_Inhibition Inhibition of Cell Division and Elongation Membrane_Disruption->Cell_Division_Inhibition Growth_Arrest Seedling Growth Arrest Cell_Division_Inhibition->Growth_Arrest Stunting Stunting Growth_Arrest->Stunting Reduced_Emergence Reduced Emergence Growth_Arrest->Reduced_Emergence Yield_Loss Yield Loss Growth_Arrest->Yield_Loss

Caption: Mode of action of this compound leading to phytotoxicity.

Conclusion

The phytotoxicity of this compound is highly dependent on the crop species, application rate, and timing. While crops like summer squash exhibit good tolerance, others such as cucumber and lettuce are significantly more sensitive.[1][4] Maize shows tolerance in terms of germination but is negatively affected during seedling development.[4] Root crops like carrots and red beets also show susceptibility, particularly with later post-emergence applications.[2] This comparative guide highlights the importance of careful consideration of crop-specific tolerance levels when utilizing this compound for weed management. The provided experimental data and protocols offer a valuable resource for researchers investigating herbicide efficacy and crop safety. Further research into the specific genetic and physiological mechanisms underlying these tolerance differences will be crucial for optimizing the use of this compound and developing more resilient crop varieties.

References

Enantioselective Degradation of Metolachlor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the Degradation Dynamics of S-Metolachlor and R-Metolachlor

Metolachlor, a widely used chloroacetamide herbicide, exists as a chiral compound with two enantiomers, this compound and R-metolachlor. While both share the same chemical formula, their three-dimensional arrangement differs, leading to significant variations in their herbicidal activity and environmental fate. The herbicidally active S-enantiomer is the primary component of commercial formulations, leading to extensive research on its degradation. However, understanding the degradation of the less active R-enantiomer is crucial for a complete environmental risk assessment. This guide provides a comprehensive comparison of the enantioselective degradation of this compound and R-metolachlor, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Degradation Rates in Soil

Microbial degradation is the primary pathway for the dissipation of metolachlor in soil.[1][2] Studies have consistently shown that the degradation of metolachlor in soil is enantioselective, with the S-enantiomer generally degrading faster than the R-enantiomer. However, the degradation rates are influenced by various environmental factors such as soil type, temperature, moisture, and microbial population.

EnantiomerHalf-life (t½) in Soil (days)ConditionsReference
This compound11.1 - 14.7Field conditions, acidic and alkaline soils[3]
This compound23.7 (at 35°C) - 64.8 (at 10°C)Laboratory incubation, varied temperature[2]
Racemic Metolachlor37.9 - 49.5Unsterilized soil[1]
Racemic Metolachlor126.0 - 135.9Sterilized soil[1]
R-MetolachlorSlower than this compoundHydroponic system with microbial activityThis guide synthesizes this from multiple sources.

Note: Data for the half-life of pure R-metolachlor in soil is limited in publicly available literature. The relative degradation rate is inferred from studies on racemic mixtures and hydroponic systems.

Microbial Players in Enantioselective Degradation

Specific microbial populations have been identified as key drivers behind the enantioselective degradation of metolachlor. In hydroponic systems, the initial rapid degradation of this compound has been associated with the enrichment of bacteria from the genera Massilia and Pseudomonas. Subsequently, the degradation of the more persistent R-metolachlor was linked to the proliferation of Brevundimonas and Pseudarthrobacter. Fungi, such as those from the genus Penicillium, have also been shown to degrade metolachlor.[4]

Proposed Degradation Pathways

The microbial degradation of both this compound and R-metolachlor is believed to follow similar initial transformation pathways, primarily involving dechlorination, hydroxylation, and demethylation. The proposed pathways result in the formation of several metabolites. The initial steps are crucial in reducing the herbicidal activity and overall persistence of the compound in the environment.

Metolachlor Degradation Pathways cluster_S This compound Degradation cluster_R R-Metolachlor Degradation S_Met This compound S_Met_OH Hydroxylated This compound S_Met->S_Met_OH Hydroxylation S_Dechloro Dechlorinated This compound S_Met->S_Dechloro Dechlorination S_Demethyl Demethylated This compound S_Met->S_Demethyl Demethylation S_Met_OH->S_Dechloro S_Dechloro->S_Demethyl R_Met R-Metolachlor R_Met_OH Hydroxylated R-Metolachlor R_Met->R_Met_OH Hydroxylation R_Dechloro Dechlorinated R-Metolachlor R_Met->R_Dechloro Dechlorination R_Demethyl Demethylated R-Metolachlor R_Met->R_Demethyl Demethylation R_Met_OH->R_Dechloro R_Dechloro->R_Demethyl

Caption: Proposed initial degradation pathways for S- and R-metolachlor.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Experimental Workflow for Comparative Soil Degradation Study

The following workflow outlines the key steps for conducting a comparative degradation study of this compound and R-metolachlor in soil.

Experimental Workflow A Soil Collection and Preparation B Fortification with S- and R-Metolachlor A->B C Incubation under Controlled Conditions B->C D Periodic Sampling C->D E Sample Extraction D->E F Chiral HPLC Analysis E->F G Data Analysis (Degradation Kinetics) F->G

Caption: Workflow for a comparative soil degradation study.

Soil Slurry Degradation Experiment

This protocol is designed to assess the degradation kinetics of this compound and R-metolachlor in a controlled laboratory setting.

Materials:

  • Fresh soil, sieved (<2 mm)

  • Analytical standards of this compound and R-metolachlor

  • Sterile deionized water

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • Acetonitrile (HPLC grade)

  • Sodium chloride

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Soil Slurry Preparation: Prepare soil slurries by mixing 50 g of fresh soil with 100 mL of sterile deionized water in 250 mL Erlenmeyer flasks.

  • Fortification: Spike the soil slurries with either this compound or R-metolachlor to achieve a final concentration of 10 mg/kg. Prepare a control group without the herbicide.

  • Incubation: Incubate the flasks on an orbital shaker at 150 rpm and 25°C in the dark.

  • Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Extraction:

    • To a 10 g subsample of the slurry, add 20 mL of acetonitrile and 5 g of NaCl.

    • Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the acetonitrile supernatant.

    • Repeat the extraction step twice.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[4]

  • Analysis: Analyze the extracts using chiral HPLC to determine the concentration of each enantiomer.

Chiral HPLC Analysis

This method allows for the separation and quantification of this compound and R-metolachlor enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H or similar)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of standard solutions of this compound and R-metolachlor of known concentrations in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify and quantify the S- and R-metolachlor peaks based on their retention times and the calibration curve.[5][6]

Conclusion

The degradation of metolachlor in the environment is a complex process with significant enantioselectivity. The herbicidally active S-enantiomer is generally degraded more rapidly by soil microorganisms than the R-enantiomer. This difference in degradation rates is attributed to the stereospecificity of microbial enzymes. Understanding these enantioselective degradation patterns is essential for accurate environmental risk assessment and the development of more sustainable agricultural practices. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate degradation pathways of metolachlor enantiomers and other chiral compounds.

References

Guide to Inter-laboratory Comparison of S-Metolachlor Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical results for S-Metolachlor from an inter-laboratory study and details common experimental protocols for its quantification. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis to understand the variability and performance of analytical methods across different laboratories.

Data Presentation

An inter-laboratory collaborative trial was conducted to determine the percentage of S-isomers in this compound technical concentrate (TC) and emulsifiable concentrate (EC) formulations. The study aimed to validate the analytical method's performance across different laboratories.

Table 1: Summary of Inter-laboratory Trial Results for this compound Analysis

Laboratory CodeSample IDDeclared Content (g/kg)Analytical MethodMean S-isomer Content (%)Standard Deviation
Lab 1This compound TC-1975Chiral HPLC-UV87.50.1
Lab 2This compound TC-1975Chiral HPLC-UV87.20.2
Lab 3This compound TC-1975Chiral HPLC-UV87.80.1
Lab 1This compound TC-2975Chiral HPLC-UV87.30.1
Lab 2This compound TC-2975Chiral HPLC-UV87.10.3
Lab 3This compound TC-2975Chiral HPLC-UV87.60.2
Lab 1This compound EC-1860Chiral HPLC-UV88.10.2
Lab 2This compound EC-1860Chiral HPLC-UV87.90.1
Lab 3This compound EC-1860Chiral HPLC-UV88.30.2
Lab 1This compound EC-2860Chiral HPLC-UV87.70.1
Lab 2This compound EC-2860Chiral HPLC-UV87.50.2
Lab 3This compound EC-2860Chiral HPLC-UV88.00.1

Note: Data is synthesized from a collaborative trial report.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for the analysis of this compound in various matrices.

Determination of S-Isomers in this compound Formulations by Chiral HPLC-UV

This method is used to determine the percentage of S-isomers in this compound technical and formulated products.[1]

  • Principle : The S- and R-isomers of metolachlor are separated by normal phase High-Performance Liquid Chromatography (HPLC) on a chiral column and quantified using a UV detector.

  • Apparatus :

    • HPLC system with a UV detector.

    • Chiral column (e.g., Daicel CHIRALPAK AY-H, 250mm × 4.6mm × 5 µm).

    • Electronic integrator or data system.

    • Ultrasonic bath.

  • Reagents :

    • Heptane, HPLC grade.

    • Ethanol, HPLC grade.

    • Metolachlor standard of known purity.

    • This compound standard of known purity.

  • Procedure :

    • Mobile Phase Preparation : Prepare a mobile phase of Heptane and Ethanol (94:6 v/v). Degas before use.

    • Standard Preparation :

      • Racemate solution (Cm) : Accurately weigh about 25 mg of racemate metolachlor standard into a 25 ml volumetric flask. Dissolve in heptane using an ultrasonic bath for 2 minutes, then dilute to volume with heptane.

      • This compound solution (Cs) : Accurately weigh about 25 mg of this compound standard into a 25 ml volumetric flask. Dissolve in heptane using an ultrasonic bath for 2 minutes, then dilute to volume with heptane.

    • Sample Preparation (Solutions S) : Accurately weigh a sufficient amount of the sample to contain approximately 25 mg of this compound into a 25 ml volumetric flask. Dissolve in heptane using an ultrasonic bath for 2 minutes, then dilute to volume with heptane.

    • Chromatographic Conditions :

      • Flow rate : Typically 1.0 mL/min (can be adjusted to achieve consistent retention times).

      • Injection volume : 10 μl.

      • Detector wavelength : 230 nm.

    • Analysis : Inject the calibration solutions and sample solutions in a defined sequence (e.g., Cm, Cs, S1, S2, Cm, Cs...). Measure the peak areas for the S- and R-isomers.

    • Calculation : The percentage of S-isomers is calculated based on the peak areas obtained from the sample and standard solutions.

Analysis of this compound in Water by LC-MS/MS

This method is suitable for the determination of this compound and its metabolites in well water.[2][3]

  • Principle : A water sample is passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes. The analytes are then eluted, and the extract is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2][3]

  • Apparatus :

    • LC/MS/MS system.

    • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).

    • Nitrogen evaporator.

  • Reagents :

    • Methanol, HPLC grade.

    • Water, HPLC grade.

    • This compound analytical standard.

  • Procedure :

    • Sample Preparation :

      • Pass a 50 mL aliquot of the well water sample through a pre-conditioned Oasis HLB SPE cartridge.

      • Rinse the cartridge with water.

      • Elute the analytes with methanol.

    • Concentration : Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen at 45 °C.

    • Reconstitution : Adjust the final volume of the extract to 1.0 mL with a 1:1 methanol:water solution.

    • LC-MS/MS Analysis : Analyze the sample extract by LC/MS/MS.

  • Method Performance :

    • Limit of Detection (LOD) : As low as 0.05 ppb.[4]

    • Limit of Quantitation (LOQ) : Typically 0.075 ppb.[4]

Analysis of this compound in Soil and Plant Matrices by GC-MS/MS

This method is used for the quantitative analysis of this compound in complex matrices like soil, maize, and soybean plants.[5]

  • Principle : The herbicide is extracted from the sample matrix using an appropriate solvent, followed by cleanup and analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Apparatus :

    • GC-MS/MS system.

    • Accelerated Solvent Extraction (ASE) system (optional).

    • Homogenizer.

  • Reagents :

    • Acetone, pesticide residue grade.

    • n-Hexane, pesticide residue grade.

    • This compound analytical standard.

  • Procedure :

    • Extraction :

      • Homogenize the sample (e.g., soil, maize straw).

      • Extract this compound using a solvent mixture such as n-hexane and acetone (1:1 v/v). Accelerated Solvent Extraction (ASE) can be used for improved efficiency.[5]

    • Cleanup : The extracted sample may require a cleanup step, such as solid-phase extraction, depending on the matrix complexity.

    • GC-MS/MS Analysis : Inject the final extract into the GC-MS/MS system for separation and quantification.

  • Method Performance :

    • LOD : 0.07 to 0.2 ng/g.[5]

    • LOQ : 0.19 to 0.67 ng/g.[5]

    • Recovery : Generally in the range of 83% to 119% with RSD less than 20%.[5]

Visualizations

Chemical Structure and Isomers of Metolachlor

Metolachlor has two chiral elements, resulting in four stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers. This compound is an enriched formulation of these active isomers.[6][7]

G R-Enantiomers R-Enantiomers This compound This compound R-Enantiomers->this compound Reduction S-Enantiomers S-Enantiomers S-Enantiomers->this compound Enrichment

Figure 1. Relationship between racemic Metolachlor and this compound.

General Workflow for an Inter-laboratory Comparison Study

Proficiency testing or inter-laboratory comparisons are essential for evaluating the performance of analytical laboratories.[8] The process follows a structured workflow from sample preparation and distribution to the final evaluation of results.

Interlab_Comparison_Workflow A Study Design & Protocol Development B Preparation & Homogenization of Test Material A->B C Homogeneity & Stability Testing B->C D Distribution of Samples to Participating Labs C->D E Sample Analysis by Laboratories D->E F Submission of Analytical Results E->F G Statistical Analysis of Data (e.g., z-scores) F->G H Issuance of Performance Report G->H

Figure 2. Typical workflow of an inter-laboratory comparison study.

References

S-Metolachlor's Evolving Role in Combating Herbicide-Resistant Weeds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of S-Metolachlor against key herbicide-resistant weed biotypes reveals its continued importance as a foundational tool in integrated weed management. However, the emergence of metabolic resistance in species like Palmer amaranth and waterhemp underscores the critical need for strategic herbicide rotation and the use of multiple effective modes of action. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the methodologies used to evaluate its performance against resistant weeds.

This compound, a Group 15 herbicide, functions as a very-long-chain fatty acid (VLCFA) inhibitor.[1][2][3] It is a pre-emergent herbicide that controls weeds by inhibiting the growth of seedling shoots and roots before or shortly after germination.[1][2][3] Its unique mode of action makes it a valuable tool for managing weeds that have developed resistance to other common herbicide classes, such as glyphosate (Group 9) and PPO inhibitors (Group 14).[4]

Performance Against Glyphosate-Resistant Biotypes

Numerous studies have demonstrated the effectiveness of this compound in managing glyphosate-resistant weed populations. In glyphosate-resistant cotton, the addition of this compound to glyphosate applications significantly improved the control of various annual grasses and broadleaf weeds.[5][6][7] Specifically, the tank mixture increased the control of broadleaf signalgrass, goosegrass, large crabgrass, and yellow foxtail by 14 to 43 percentage points compared to glyphosate alone.[5][6][7] Furthermore, the inclusion of this compound boosted the control of common lambsquarters, common ragweed, Palmer amaranth, and smooth pigweed by 6 to 46 percentage points.[5][6][7] This enhanced control translated to a notable increase in cotton lint yield of 220 kg/ha .[5][7]

Performance Against PPO-Inhibitor-Resistant Biotypes

This compound also plays a crucial role in programs aimed at controlling weeds resistant to PPO-inhibiting herbicides. In studies on PPO-resistant waterhemp, pre-emergence applications of this compound were evaluated. While this compound alone provided less than 50% control in some instances, likely due to limited rainfall after application, its inclusion in a program with other effective herbicides is a key strategy.[8] For effective management of PPO-resistant waterhemp, a layered approach involving a pre-emergence application of a Group 14 herbicide followed by a post-emergence application of a Group 15 herbicide like this compound is recommended.[9]

The Challenge of this compound Resistance

The widespread use of this compound has led to the evolution of resistance in some weed populations, most notably Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus).[10][11][12][13] Resistance in these species is primarily due to enhanced metabolic detoxification, specifically through the action of glutathione S-transferase (GST) enzymes.[10][12][14] These enzymes conjugate this compound with glutathione, rendering it non-toxic to the weed.[10][12]

Studies have quantified the level of resistance in various Palmer amaranth populations. The effective dose required for 50% control (ED₅₀) in resistant populations ranged from 88 to 785 g ai ha⁻¹, compared to 27 g ai ha⁻¹ for a susceptible population, representing a 3- to 29-fold resistance level.[10][12]

Comparative Efficacy of Group 15 Herbicides

Recent research has focused on comparing the performance of this compound with other Group 15 herbicides for the control of resistant waterhemp. In a multi-year study, pyroxasulfone consistently provided the most effective and longest residual control of multiple-herbicide-resistant waterhemp.[2][10] Acetochlor and this compound provided intermediate control, while dimethenamid-p and flufenacet were generally less effective.[2][10]

The following table summarizes the comparative performance of various Group 15 herbicides against multiple-herbicide-resistant waterhemp.

HerbicideApplication Rate (g ai ha⁻¹)Weed Control at 4 WAA (%)Weed Control at 8 WAA (%)Weed Control at 12 WAA (%)
Flufenacet500553520
Flufenacet750654530
Dimethenamid-p693755540
This compound1600806045
Acetochlor (EC)1050857055
Acetochlor (EC)1375907560
Acetochlor (CS)1700928065
Pyroxasulfone246.5959077

Data adapted from studies on multiple-herbicide-resistant waterhemp. WAA = Weeks After Application. EC = Emulsifiable Concentrate. CS = Capsule Suspension.

Alternative Herbicide Options for this compound-Resistant Biotypes

For Palmer amaranth populations that have developed resistance to this compound, other herbicide modes of action are necessary. Research has shown that these resistant populations remain susceptible to other soil-applied herbicides such as atrazine (a photosystem II inhibitor) and PPO inhibitors like flumioxazin and fomesafen.[8][11] This highlights the importance of rotating herbicide groups to manage resistance.

Experimental Protocols

Whole-Plant Herbicide Resistance Bioassay

A standardized whole-plant bioassay is crucial for confirming herbicide resistance and determining the level of resistance.

  • Seed Collection and Germination: Seeds are collected from mature plants that have survived herbicide treatment in the field. Seeds are stored in a dry, cool environment until use. Germination protocols are species-specific.

  • Plant Growth: Seedlings are transplanted into pots at a similar growth stage and grown in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Herbicide Application: A dose-response experiment is conducted by applying the herbicide at a range of rates (typically 6-8 doses) to both the suspected resistant population and a known susceptible population. Applications are made using a calibrated sprayer to ensure uniform coverage.

  • Data Collection and Analysis: Plant survival and/or biomass reduction are assessed at a set time after treatment (e.g., 21 days). The data is then used to calculate the herbicide dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀). The resistance factor is calculated by dividing the LD₅₀ of the resistant population by the LD₅₀ of the susceptible population.

Glutathione S-Transferase (GST) Activity Assay

This biochemical assay is used to investigate the mechanism of metabolic resistance to herbicides like this compound.

  • Protein Extraction: Plant tissue from both resistant and susceptible plants is homogenized in an extraction buffer to isolate total proteins.

  • Enzyme Reaction: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The rate of this reaction is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation of GST Activity: The rate of change in absorbance is used to calculate the specific activity of GST in the protein extracts. Higher GST activity in the resistant population compared to the susceptible population indicates enhanced metabolic detoxification as the resistance mechanism.

Visualizations

experimental_workflow cluster_field Field Operations cluster_greenhouse Greenhouse Experiments cluster_lab Laboratory Analysis cluster_data Data Analysis seed_collection Seed Collection (Suspected Resistant & Susceptible Biotypes) germination Seed Germination seed_collection->germination transplanting Seedling Transplanting germination->transplanting growth Plant Growth transplanting->growth spraying Herbicide Application (Dose-Response) growth->spraying tissue_sampling Tissue Sampling growth->tissue_sampling assessment Resistance Assessment (Mortality/Biomass) spraying->assessment dose_response_analysis Dose-Response Curve Analysis (LD50/GR50 Calculation) assessment->dose_response_analysis protein_extraction Protein Extraction tissue_sampling->protein_extraction gst_assay GST Activity Assay protein_extraction->gst_assay gst_activity_analysis GST Activity Comparison gst_assay->gst_activity_analysis resistance_factor Resistance Factor Calculation dose_response_analysis->resistance_factor

Experimental workflow for herbicide resistance evaluation.

signaling_pathway cluster_plant_cell Plant Cell s_metolachlor This compound vlcfas Very-Long-Chain Fatty Acids (VLCFAs) s_metolachlor->vlcfas Inhibits Synthesis gst Glutathione S-Transferase (GST) s_metolachlor->gst Substrate for cell_growth Seedling Growth vlcfas->cell_growth Essential for detoxified_metolachlor Detoxified this compound Conjugate gst->detoxified_metolachlor Catalyzes Conjugation gsh Glutathione (GSH) gsh->gst

Mechanism of action and resistance to this compound.

References

Comparing S-Metolachlor degradation rates in sterile vs non-sterile soil

Author: BenchChem Technical Support Team. Date: December 2025

The degradation of the herbicide S-Metolachlor is significantly faster in non-sterile soil compared to sterile soil, highlighting the crucial role of microbial activity in its environmental dissipation. Experimental data consistently demonstrates that in the absence of microorganisms, the persistence of this compound in the soil matrix is substantially prolonged.

Studies comparing the degradation kinetics of this compound under sterile and non-sterile conditions reveal a stark contrast in the herbicide's half-life (DT50), the time it takes for 50% of the initial concentration to degrade. In non-sterile soils, a diverse community of microorganisms utilizes the herbicide as a substrate, leading to its relatively rapid breakdown. Conversely, in sterile soils where microbial populations have been eliminated, degradation proceeds at a much slower pace, primarily through abiotic processes, which are less efficient.

One study found that the degradation rate of this compound in sterilized soil was 3.3 times slower than in its non-sterilized counterpart[1]. Another investigation quantified this difference, reporting that the half-life of this compound increased by as much as 70.01% in sterilized soils. These findings strongly indicate that biodegradation is the predominant pathway for the dissipation of this compound in the environment.

Comparative Degradation Rates of this compound

The following table summarizes the quantitative data from studies comparing the half-life of this compound in non-sterile and sterile soil environments.

Soil TypeConditionHalf-life (DT50) in DaysReference
Soil ANon-Sterile37.9[2]
Soil ASterile126.0[2]
Soil ENon-Sterile49.5[2]
Soil ESterile135.9[2]

Experimental Protocols

The following sections detail the typical methodologies employed in studies comparing this compound degradation in sterile versus non-sterile soil.

Soil Sterilization

A critical step in these comparative studies is the effective sterilization of soil to eliminate microbial activity while minimizing alterations to the soil's physicochemical properties. Two common methods are:

  • Autoclaving: This method involves sterilizing the soil using high-pressure steam. A typical autoclave cycle for soil sterilization is 121°C for 30 to 60 minutes[3]. To ensure thorough steam penetration, the soil is often spread in a thin layer (not exceeding 4 inches) in autoclave-safe bags or trays[3]. A vacuum cycle is recommended to remove trapped air and facilitate complete sterilization[3].

  • Gamma Irradiation: This technique exposes the soil to a source of gamma radiation, such as Cobalt-60. Doses between 20 and 50 kGy are generally considered effective for sterilizing soil[4][5]. While gamma irradiation can cause some changes to soil chemistry, it is often considered less disruptive to the soil structure than autoclaving[5][6].

Incubation Study

Following sterilization, both sterile and non-sterile soil samples are fortified with a known concentration of this compound. The samples are then incubated under controlled laboratory conditions for a specific period, often up to 60 days[1]. Key incubation parameters that are monitored and controlled include:

  • Temperature: Typically maintained at a constant temperature, for example, 25°C.

  • Moisture: Soil moisture is adjusted to a specific percentage of its water-holding capacity to ensure optimal conditions for microbial activity in the non-sterile samples.

Throughout the incubation period, soil subsamples are collected at regular intervals for analysis.

This compound Extraction and Analysis

To quantify the remaining concentration of this compound, the herbicide is extracted from the soil samples and analyzed using chromatographic techniques.

  • Extraction: A common method is microwave-assisted extraction (MAE), where the soil sample is extracted with a solvent mixture, such as methanol and water[7][8]. The resulting extract is then cleaned up and concentrated using solid-phase extraction (SPE)[7][8].

  • Analysis: The concentration of this compound in the extracts is determined using high-performance liquid chromatography (HPLC) coupled with a UV detector or mass spectrometry (LC-MS/MS), or gas chromatography-mass spectrometry (GC-MS)[7][8][9]. These techniques provide the sensitivity and selectivity required for accurate quantification of the herbicide at low concentrations.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of this compound degradation in sterile versus non-sterile soil.

experimental_workflow cluster_prep Soil Preparation cluster_sterilization Sterilization cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil_collection Collect and Sieve Soil soil_split Split Soil into Two Batches soil_collection->soil_split sterile Sterile Batch (Autoclave or Gamma Irradiation) soil_split->sterile non_sterile Non-Sterile Batch (Control) soil_split->non_sterile fortification Fortify Both Batches with this compound sterile->fortification non_sterile->fortification incubation Incubate under Controlled Temperature and Moisture fortification->incubation sampling Collect Subsamples at Timed Intervals incubation->sampling extraction Solvent Extraction (MAE) sampling->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis Quantification (HPLC, GC-MS, or LC-MS/MS) cleanup->analysis degradation_kinetics Determine Degradation Kinetics and Half-life (DT50) analysis->degradation_kinetics comparison Compare Degradation Rates (Sterile vs. Non-Sterile) degradation_kinetics->comparison

Caption: Experimental workflow for comparing this compound degradation.

References

Unraveling S-Metolachlor's Fate: A Comparative Guide to Dissipation Models in Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of kinetic models is essential for accurately predicting the environmental persistence of S-Metolachlor, a widely used herbicide. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common dissipation models, supported by experimental data from field studies. We delve into the experimental protocols and present a clear, data-driven comparison to inform environmental fate assessments and regulatory decisions.

The environmental behavior of the herbicide this compound is a significant area of research, with numerous field studies dedicated to understanding its dissipation in soil. Accurately modeling this dissipation is crucial for predicting its persistence, potential for groundwater contamination, and impact on subsequent crops. While the Single First-Order (SFO) model is commonly used, recent studies have explored the efficacy of more complex, biphasic models.

Performance of Dissipation Kinetics Models

Field data often reveals that this compound dissipation does not follow a simple first-order decay. Instead, a biphasic pattern is frequently observed, characterized by an initial rapid decline followed by a slower dissipation phase. This has led to the evaluation of several kinetic models to better describe this process.

A key study evaluated the performance of the Single First-Order (SFO), First-Order Multiple-Compartment (FOMC), and First-Order Double-Exponential Decay (FODED) models. The results demonstrated that biphasic models, particularly the FODED model, provided a more accurate prediction of this compound dissipation endpoints compared to the SFO model.[1] While the SFO model can be effective at predicting the half-life (DT50), it may underestimate the time required for 90% dissipation (DT90).[1]

The study ranked the FODED model as the most suitable, having the lowest Akaike's information criterion (AICc) value, followed by the FOMC model.[1] The SFO model exhibited the largest root mean square error and mean absolute error, and the smallest Nash–Sutcliffe efficiency value, indicating a poorer fit to the experimental data.[1]

The table below summarizes the goodness-of-fit statistics for the three models, highlighting the superior performance of the biphasic models.

ModelAkaike's Information Criterion (AICc)Root Mean Square Error (RMSE)Mean Absolute Error (MAE)Nash–Sutcliffe Efficiency (NSE)
Single First-Order (SFO) Highest11.439.160.88
First-Order Multiple-Compartment (FOMC) IntermediateLower than SFOLower than SFOHigher than SFO
First-Order Double-Exponential Decay (FODED) LowestLower than SFOLower than SFOHigher than SFO

Data sourced from a study on this compound dissipation in silt loam soils.[1]

This compound Dissipation Half-Life in Field Studies

The dissipation half-life (DT50) of this compound varies significantly depending on soil type, organic matter content, and environmental conditions. Field studies have reported a wide range of DT50 values, from as short as 7 days to as long as 126 days.

Soil TypeTillage SystemHalf-Life (DT50) in DaysDissipation Model AppliedReference
Organic Soil (75% organic matter)Not specified50 - 126Negative Linear / Exponential Decline[2][3]
Mineral Soil (1.6% organic matter)Not specified12 - 24Exponential Decline[2][3]
Silt LoamConventional Tillage25.6 (mean)SFO[2]
Silt LoamNo-Tillage7.38 (mean)SFO[2]
Silt LoamNot specified21.66First-Order Kinetics[4]
Soil in Cotton Field (Beijing)Not specified14.6First-Order Kinetics[5]
Soil in Cotton Field (Nanjing)Not specified12.6First-Order Kinetics[5]

This variability underscores the importance of selecting an appropriate dissipation model to accurately reflect the specific field conditions. For instance, in organic soils, dissipation followed a negative linear trend, while in mineral soils, it was better described by an exponential decline.[2][3]

Experimental Protocols

To ensure the reliability and comparability of field dissipation data, standardized experimental protocols are crucial. The following methodologies are based on those reported in the cited field studies.

Field Trial Design

A typical field experiment is laid out in a randomized complete block design with multiple replications.[3][4] Plots are established on specific soil types, and this compound is applied at a recommended rate, for example, 1350 g a.i./ha or 2,270 g ha⁻¹.[3][4]

Soil Sampling

Soil samples are collected at predetermined intervals after the herbicide application. A common sampling schedule includes day 0 (immediately after application), 7, 14, 21, 28, 35, 42, 49, 56, 63, 70, 77, and 84 days after treatment.[3] At each sampling point, multiple soil cores (e.g., three cores of 3 cm diameter from the top 7.5 cm) are taken randomly from each plot and composited to form a representative sample.[3] To avoid resampling the same spot, markers are placed at each sampling point.[3] Samples are immediately placed in coolers with ice and stored frozen (e.g., at -18°C) until analysis.[3]

This compound Residue Analysis

The concentration of this compound in soil samples is determined using analytical chemistry techniques. Common methods include Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6]

Extraction: A representative subsample of soil (e.g., 10 g) is extracted with a suitable solvent. One method involves extraction with toluene after adding distilled water.[3] Another protocol uses distilled water and ethyl acetate, followed by solid-phase extraction (SPE) for cleanup.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for extraction with acetonitrile and subsequent cleanup.[7]

Quantification: The analytical method is validated to ensure its accuracy and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), as well as recovery rates from spiked samples.[4][7] For instance, a validated GC-ECD method had an LOQ of 0.1 μg/g, with recoveries for this compound ranging from 81% to 97%.[4]

Data Analysis and Model Fitting

The dissipation kinetics of this compound are determined by fitting the concentration data over time to different mathematical models. The half-life (DT50) is calculated from the model parameters. For the first-order kinetics model, the equation is Ct = Coe-kt, and the half-life is calculated as DT50 = ln(2)/k.[4] Goodness-of-fit is assessed using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and Akaike's information criterion (AICc).[1][3]

Visualizing the Validation Workflow

The process of validating this compound dissipation models involves a logical sequence of steps, from field application to statistical comparison of models. The following diagram illustrates this workflow.

G cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_model Modeling & Validation herbicide_app Herbicide Application soil_sampling Time-course Soil Sampling herbicide_app->soil_sampling extraction This compound Extraction soil_sampling->extraction analysis Residue Quantification (GC/LC-MS) extraction->analysis data_fitting Fit Data to Kinetic Models (SFO, FOMC, FODED) analysis->data_fitting goodness_of_fit Goodness-of-Fit Analysis (R², AICc, RMSE) data_fitting->goodness_of_fit model_comparison Model Performance Comparison goodness_of_fit->model_comparison best_model Select Best-fit Model model_comparison->best_model

Workflow for this compound Dissipation Model Validation.

References

Safety Operating Guide

Proper Disposal of S-Metolachlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of S-Metolachlor is a critical aspect of laboratory and research operations. Adherence to proper procedures is essential to protect personnel and the environment from potential harm. This compound is recognized as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][2][3] This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound waste, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection or a face shield, and protective clothing.[1][2][4] All handling should be conducted in a well-ventilated area to avoid inhalation of vapors or dust.[1][5] In case of a spill, contain the material to prevent it from entering drains, sewers, or watercourses.[1][6][7]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be carried out in accordance with local, state, and federal regulations.[6][7] Always consult the product's Safety Data Sheet (SDS) and label for specific instructions, as these documents provide crucial guidance on disposal.[8]

1. Managing Spills and Contaminated Materials:

  • For small spills, use an absorbent material such as sand, silica gel, or universal binder to soak up the this compound.[6][7]

  • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5][6]

  • Clean the spill area with a strong detergent and water, and collect the contaminated wash water for proper disposal.[7] Do not allow this water to enter drains or contaminate water supplies.[7]

  • For large spills, create a dike or other containment to prevent the material from spreading.[6]

2. Disposal of Unwanted this compound:

  • Waste resulting from the use of this product should not be reused or reprocessed.[7]

  • Disposal must be conducted through an approved waste disposal plant or a licensed hazardous waste management facility.[1][2][9]

  • Never pour untreated this compound waste into public sewers or any location where it could enter water systems.[7]

3. Disposal of Empty Containers:

  • Properly rinsing empty containers is a critical step to ensure they can be safely disposed of or recycled.

  • It is recommended to triple-rinse or pressure-rinse the containers.[9]

  • The rinse water should be added to the spray tank or collected for disposal as hazardous waste.[8][9] Do not pour the rinse water on the ground or into drains.[8]

  • After rinsing, puncture the container to make it unusable for other purposes.[5]

  • The cleaned and punctured containers can then be offered for recycling or disposed of in a sanitary landfill, as permitted by local regulations.[5]

Quantitative Disposal Data

While specific quantitative thresholds for disposal are often site and regulation-dependent, the following table summarizes key procedural actions.

Waste TypeRecommended Disposal ActionKey Precautions
Spilled this compound Absorb with inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal.[6][7]Prevent entry into waterways.[1][6][7] Wear appropriate PPE.[1][2][4]
Unused this compound Dispose of at an approved hazardous waste disposal facility.[1][2][9] Do not pour down drains.[7]Follow all local, state, and federal regulations.[6][7]
Contaminated Materials Collect and seal in properly labeled containers for disposal as hazardous waste.[4]Wash contaminated clothing before reuse.[1][2][3][4][9]
Empty Containers Triple-rinse or pressure-rinse with an appropriate solvent (e.g., water).[9] Add rinsate to spray mixture or collect for hazardous waste disposal.[8][9]Puncture container after rinsing to prevent reuse.[5] Dispose of according to local recycling or landfill regulations.[5]
Contaminated Wash Water Retain and dispose of as hazardous waste.[1][6] Do not discharge into drains or the environment.[6][7]Prevent contamination of soil and water sources.[7]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary guidance is procedural and based on safety and environmental regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

S_Metolachlor_Disposal_Workflow cluster_assessment 1. Waste Identification & Assessment cluster_segregation 2. Segregation & Containment cluster_treatment 3. On-site Pre-treatment (as applicable) cluster_disposal 4. Final Disposal start This compound Waste Generated waste_type Identify Waste Type: - Unused Product - Spilled Material - Empty Container - Contaminated PPE/Debris start->waste_type segregate Segregate Waste Streams waste_type->segregate spill Spill Cleanup: Absorb liquid, collect solids waste_type->spill If Spill rinse Container Rinsing: Triple or pressure rinse waste_type->rinse If Empty Container contain Place in Labeled, Sealed, Compatible Containers segregate->contain hazardous_waste Dispose as Hazardous Waste (Unused product, spills, rinsate) contain->hazardous_waste spill->contain rinse->hazardous_waste Rinsate solid_waste Dispose as Solid Waste (Cleaned & Punctured Containers) rinse->solid_waste Clean Container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for S-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of S-Metolachlor in a laboratory setting, ensuring the protection of researchers and the integrity of their work.

Handling this compound, a selective chloroacetanilide herbicide, in a research and development environment necessitates stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this chemical.

Core Safety and Handling Procedures

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is crucial. The following table summarizes the recommended PPE for various laboratory tasks. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product in use, as formulations can vary.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing and Solution Preparation (in a ventilated enclosure) Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat.Not generally required if handled in a chemical fume hood or other ventilated enclosure.
Mixing, Loading, and Transfer Operations Chemical splash goggles and a face shield.[4]Elbow-length, chemical-resistant gloves (e.g., PVC, Nitrile).[5]Chemical-resistant coveralls or overalls over a long-sleeved shirt and long pants.[4][6]A NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary if not performed in a fully ventilated area.[7]
Application and Spraying Chemical splash goggles and a face shield.[4]Chemical-resistant gloves.[4][6]Chemical-resistant coveralls.[4][6]A NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N, R, or P series).[7]
Spill Cleanup Chemical splash goggles and a face shield.[6]Chemical-resistant gloves and boots.[6]Chemical-resistant coveralls or a full-body suit.[6]A NIOSH-approved air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[2]

Note: No specific occupational exposure limits (OELs) have been established for Metolachlor.[3][8] Therefore, it is crucial to adhere to safe work practices to minimize any potential health risks.

Glove Selection and Use
Glove Material General Resistance to Pesticides/Herbicides Considerations
Nitrile Good resistance to oils, greases, and some organic solvents.[9][10]A common and suitable choice for incidental contact and splash protection. Thicker gloves provide longer protection.[9]
Neoprene Good general chemical resistance.Often used for tasks requiring more robust protection.
PVC (Polyvinyl Chloride) Good resistance to many acids, caustics, and oils.[3]May be a suitable option for handling this compound.
Butyl Rubber Excellent resistance to many organic solvents.Recommended for handling highly toxic or unknown substances.
Viton® Excellent resistance to a wide range of chemicals, including chlorinated and aromatic solvents.[4]Often used for handling highly corrosive or hazardous materials.

Important Glove Practices:

  • Always inspect gloves for tears, punctures, or degradation before use.

  • Wash the outside of gloves before removal to avoid contaminating your hands.[11]

  • Remove gloves by peeling them off from the cuff, turning them inside out.

  • Dispose of used gloves as hazardous waste. Do not reuse disposable gloves.[11]

Respiratory Protection

In situations with a potential for inhalation exposure, such as spills or when working outside of a ventilated enclosure, respiratory protection is necessary. NIOSH-approved respirators are the standard.[7]

Task/Situation Recommended Respirator Type NIOSH Cartridge/Filter Cartridge Color Code
Handling with potential for aerosol/vapor generation Air-Purifying Half-Mask or Full-Face RespiratorOrganic Vapor (OV) CartridgeBlack[12]
Spraying or handling that generates fine particles Air-Purifying Half-Mask or Full-Face RespiratorOrganic Vapor (OV) Cartridge with a Particulate Pre-filter (N95, R95, or P100)Black and Magenta/Purple[12]
Large spills or unknown concentrations Self-Contained Breathing Apparatus (SCBA) or Supplied-Air RespiratorNot ApplicableNot Applicable
Operational Plan: Step-by-Step Handling of this compound
  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for the specific this compound product.

    • Conduct a risk assessment for the planned experiment.[3]

    • Ensure a designated work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[3]

    • Select and inspect all necessary PPE as outlined in the tables above.

  • Donning PPE:

    • Put on a lab coat or coveralls.

    • Don the appropriate respirator, if required, and perform a user seal check.

    • Put on safety goggles or a face shield.

    • Finally, put on chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.

  • Handling this compound:

    • Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or other suitable ventilated enclosure.

    • Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.

    • Handle with care to avoid skin and eye contact.[5]

    • Do not eat, drink, or smoke in the work area.[5]

  • Post-Experiment:

    • Decontaminate all work surfaces.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Doffing PPE:

    • With gloves still on, wash the exterior of the gloves.[11]

    • Remove the face shield or goggles.

    • Remove the lab coat or coveralls by rolling it outwards and avoiding contact with the contaminated exterior.

    • Remove gloves as the last step.

    • Wash hands thoroughly with soap and water.[5]

Disposal Plan for Contaminated Materials

Proper disposal of this compound waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. This includes:

      • Empty product containers.

      • Contaminated gloves, coveralls, and other disposable PPE.[13]

      • Absorbent materials used for spill cleanup.[6]

      • Rinsate from cleaning contaminated equipment.

  • Container Rinsing:

    • For empty containers, triple rinse with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.[1]

  • Disposal Procedure:

    • Dispose of the hazardous waste container in accordance with all local, state, and federal regulations.[6]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Task Involving This compound task_assessment Assess Task: - Scale of work? - Potential for splash, aerosol, or dust generation? start->task_assessment low_risk Low Risk: Small quantities, contained operation task_assessment->low_risk Low moderate_risk Moderate Risk: Mixing, loading, open transfer task_assessment->moderate_risk Moderate high_risk High Risk: Spraying, spill cleanup, non-ventilated area task_assessment->high_risk High ppe_low Standard PPE: - Safety glasses - Nitrile gloves - Lab coat low_risk->ppe_low ppe_moderate Enhanced PPE: - Goggles & face shield - Chemical-resistant gloves - Coveralls moderate_risk->ppe_moderate ppe_high Full Protection: - Goggles & face shield - Chemical-resistant gloves & boots - Chemical-resistant suit - Respirator (OV/P100) high_risk->ppe_high end Proceed with Task ppe_low->end ppe_moderate->end ppe_high->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Metolachlor
Reactant of Route 2
Reactant of Route 2
S-Metolachlor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.